Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857447-79-1 | |
| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tetrabutylammonium) dihydrogen pyrophosphate is a key reagent in synthetic organic chemistry and biochemistry, primarily utilized as a phosphorylating agent in the synthesis of nucleotide 5'-O-triphosphates and the 5'-triphosphorylation of oligonucleotides. Its bulky tetrabutylammonium counterions confer solubility in organic solvents, facilitating reactions in non-aqueous media. This guide provides a comprehensive overview of the synthesis and characterization of this important compound, including detailed experimental protocols, expected analytical data, and a workflow for its primary application.
Introduction
This compound, with the chemical formula [(C₄H₉)₄N]₂[H₂P₂O₇], is a quaternary ammonium salt of pyrophosphoric acid. The presence of two bulky tetrabutylammonium (TBA) cations renders the salt soluble in a range of organic solvents, a critical property for its application in various synthetic procedures.[1] This solubility is a significant advantage over inorganic pyrophosphate salts, which are generally insoluble in organic media.
The primary application of this compound lies in its ability to act as a nucleophilic source of the pyrophosphate group.[1] This reactivity is harnessed in the synthesis of biologically important molecules such as nucleotide 5'-O-triphosphates, which are the building blocks of DNA and RNA, and in the modification of synthetic oligonucleotides to introduce a 5'-triphosphate moiety.[1][2] Such modified oligonucleotides are valuable tools in molecular biology, immunology, and drug development, for example, as activators of the innate immune system.
This technical guide details a robust method for the synthesis of this compound and outlines the analytical techniques for its characterization. Furthermore, a detailed workflow for its application in the 5'-triphosphorylation of synthetic oligonucleotides is presented.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process: the preparation of pyrophosphoric acid via ion-exchange chromatography, followed by its reaction with tetrabutylammonium hydroxide.
Materials and Equipment
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
Dowex® 50WX8 cation-exchange resin (H⁺ form)
-
Tetrabutylammonium hydroxide (TBA-OH) solution (e.g., 40% in water)
-
Anhydrous acetonitrile
-
Anhydrous N,N-dimethylformamide (DMF)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, etc.)
-
pH meter or pH indicator strips
Experimental Procedure
Step 1: Preparation of Pyrophosphoric Acid
-
A solution of sodium pyrophosphate decahydrate in deionized water is prepared.
-
A chromatography column is packed with Dowex® 50WX8 cation-exchange resin (H⁺ form).
-
The sodium pyrophosphate solution is loaded onto the column.
-
The column is eluted with deionized water. The eluent, containing pyrophosphoric acid, is collected. The progress of the elution can be monitored by checking the pH of the eluent, which should be acidic.
Step 2: Formation of this compound
-
The collected pyrophosphoric acid solution is immediately cooled in an ice bath.
-
A stoichiometric amount of a tetrabutylammonium hydroxide solution is added dropwise to the cold pyrophosphoric acid solution with constant stirring. The pH of the solution should be monitored and adjusted to approximately 7.
-
The resulting solution is concentrated under reduced pressure using a rotary evaporator.
-
To ensure the removal of water, anhydrous acetonitrile is added to the residue and the mixture is re-evaporated. This azeotropic drying step is repeated multiple times.
-
The final product, a viscous oil or a white solid upon complete drying, is dissolved in anhydrous DMF for storage or used directly. For long-term storage, the solution should be kept under an inert atmosphere at low temperatures (-20°C).
Characterization
Due to the limited availability of direct experimental spectra for this compound in the public domain, the following characterization data is based on typical values for related compounds and general principles of spectroscopy.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [3][4] |
| Molecular Weight | 660.89 g/mol | [3][4] |
| Appearance | White to off-white solid or viscous oil | [4] |
| Solubility | Soluble in water, DMF, acetonitrile | [1] |
| Purity (typical) | ≥96% | [5] |
Spectroscopic Data (Expected)
3.2.1. ³¹P NMR Spectroscopy
³¹P NMR is the most definitive technique for the characterization of phosphorus-containing compounds. For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent.
| Nucleus | Solvent | Expected Chemical Shift (δ) | Multiplicity |
| ³¹P | DMF-d₇ | -5 to -15 ppm | Singlet |
Note: The chemical shift is referenced to 85% H₃PO₄. The exact chemical shift can vary depending on the solvent, concentration, and pH. The expected range is based on data for related pyrophosphate and phosphate compounds.[6][7][8]
3.2.2. ¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra will be dominated by the signals from the tetrabutylammonium cations.
| Nucleus | Solvent | Expected Chemical Shifts (δ) |
| ¹H | DMF-d₇ | ~3.2-3.4 ppm (triplet, -N-CH₂-), ~1.5-1.7 ppm (multiplet, -CH₂-), ~1.3-1.5 ppm (multiplet, -CH₂-), ~0.9-1.0 ppm (triplet, -CH₃) |
| ¹³C | DMF-d₇ | ~58 ppm (-N-CH₂-), ~24 ppm (-CH₂-), ~20 ppm (-CH₂-), ~13 ppm (-CH₃) |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the P-O and P-O-P bonds of the pyrophosphate anion, as well as the C-H and C-N bonds of the tetrabutylammonium cation.
| Wavenumber (cm⁻¹) | Assignment |
| ~2800-3000 | C-H stretching (alkyl) |
| ~1470 | C-H bending (alkyl) |
| ~1000-1200 | P-O stretching |
| ~900-950 | P-O-P asymmetric stretching |
Note: The exact positions of the P-O and P-O-P bands can be broad and may vary depending on the hydration state and hydrogen bonding.
3.2.4. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for detecting the dihydrogen pyrophosphate anion.
| Ion | Expected m/z |
| [H₂P₂O₇]²⁻ | 88.96 |
| [H₃P₂O₇]⁻ | 176.93 |
In positive ion mode, the tetrabutylammonium cation will be observed:
| Ion | Expected m/z |
| [(C₄H₉)₄N]⁺ | 242.28 |
Application in Oligonucleotide Synthesis
A primary application of this compound is the 5'-triphosphorylation of synthetic oligonucleotides. This process is crucial for generating functional RNA molecules for various biological applications.[2][9][10]
Workflow for 5'-Triphosphorylation of Oligonucleotides
The chemical 5'-triphosphorylation of an oligonucleotide is typically performed on a solid support after the completion of the standard phosphoramidite synthesis cycle.[9]
Caption: Workflow for the chemical 5'-triphosphorylation of a synthetic oligonucleotide.
Detailed Steps of the Triphosphorylation Process
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.
-
5'-DMT Removal: The final dimethoxytrityl (DMT) protecting group at the 5'-end is removed to expose the free 5'-hydroxyl group.
-
Activation: The 5'-hydroxyl group is activated by reacting it with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite, SalPCl).[9][10] This forms a reactive phosphite triester intermediate.
-
Reaction with Pyrophosphate: A solution of this compound in an anhydrous organic solvent (e.g., a mixture of DMF and tributylamine) is introduced.[9] The pyrophosphate anion attacks the activated 5'-phosphite, displacing the activating group and forming a 5'-diphosphorylated intermediate.
-
Oxidation: The newly formed phosphite linkage is oxidized to a stable phosphate linkage, typically using an iodine solution. This step completes the formation of the 5'-triphosphate group.
-
Cleavage and Deprotection: The 5'-triphosphorylated oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide).
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired 5'-triphosphorylated oligonucleotide from truncated sequences and other byproducts.[2]
Logical Relationship of Synthesis and Application
The synthesis of this compound is intrinsically linked to its application as a phosphorylating agent. The logical flow from starting materials to the final functionalized biomolecule is depicted below.
Caption: Logical relationship between the synthesis of the pyrophosphate reagent and its application.
Conclusion
This compound is an indispensable reagent for the introduction of pyrophosphate and triphosphate moieties in organic and bioorganic synthesis. Its synthesis from readily available starting materials is straightforward, and its characterization can be achieved using standard analytical techniques. The detailed workflow for the 5'-triphosphorylation of oligonucleotides highlights its critical role in the production of functional nucleic acids for research and therapeutic applications. This guide provides the necessary information for the successful synthesis, characterization, and application of this versatile compound.
References
- 1. This compound | 857447-79-1 | Benchchem [benchchem.com]
- 2. synoligo.com [synoligo.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. researchgate.net [researchgate.net]
- 7. 31P [nmr.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt that has garnered significant interest in biochemical and pharmaceutical research.[1] Its unique properties, particularly its solubility in organic solvents, make it an invaluable reagent in the synthesis of various biologically important molecules, most notably nucleotide 5'-O-triphosphates, which are fundamental to numerous cellular processes.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and application, and its role in drug development.
Physical and Chemical Properties
The bis(tetrabutylammonium) counterions are bulky and non-coordinating, which enhances the solubility of the pyrophosphate anion in a wide range of organic solvents.[1] This property is crucial for its application in anhydrous reaction conditions required for many phosphorylation reactions.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below for easy reference.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to almost white powder/crystal | [2][3] |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [2][3][4] |
| Molecular Weight | 660.90 g/mol | [2][3] |
| Solubility | Soluble in organic solvents such as chloroform and acetonitrile. The bulky tetrabutylammonium ions also increase its solubility in nonpolar solvents. | [1] |
| Stability | Degrades at temperatures above 60°C and in acidic or basic conditions. Recommended storage is at 2-8 °C under an inert gas. | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 857447-79-1 | [1][2][3][4] |
| MDL Number | MFCD30725739 | [3] |
| Purity | ≥96% (by titration) or ≥98% | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a salt metathesis reaction. A general laboratory-scale protocol is outlined below.[1]
Materials:
-
Pyrophosphoric acid
-
Dowex® 50X4-100 ion-exchange resin (H⁺ form)
-
Tetrabutylammonium hydroxide (55% w/w solution in 2-propanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 2-propanol
-
Deionized water
Procedure:
-
Purification of Pyrophosphoric Acid: An aqueous solution of pyrophosphoric acid is passed through a column packed with Dowex® 50X4-100 resin in its H⁺ form to remove any metal cation impurities. The column is eluted with deionized water.
-
Salt Formation: The purified pyrophosphoric acid eluate is then reacted with a stoichiometric amount of tetrabutylammonium hydroxide solution in 2-propanol. The reaction is monitored by pH titration to ensure complete neutralization.
-
Isolation: The resulting solution is concentrated under reduced pressure to remove water and 2-propanol. The residue is then co-evaporated with anhydrous DMF multiple times to ensure the final product is anhydrous.
-
Storage: The final product, this compound, is dissolved in anhydrous DMF for storage under an inert atmosphere at 2-8 °C.[1][3]
Characterization
Typical ³¹P NMR Parameters (for Tris(tetrabutylammonium) hydrogen pyrophosphate): [5]
-
Spectrometer: Bruker WB 400
-
Frequency: 162.16 MHz for ³¹P
-
Temperature: 300 K
-
Reference: (NH₄)₂HPO₄
Application in Nucleotide 5'-Triphosphate Synthesis
A key application of this compound is in the synthesis of nucleotide 5'-triphosphates, which are essential for DNA and RNA synthesis.[1] The general principle involves the reaction of a nucleoside monophosphate (or a derivative) with the pyrophosphate salt.
General Protocol: [1]
-
Reactants: A nucleoside monophosphate or diphosphate is used as the precursor. This compound serves as the phosphate donor.
-
Reaction Conditions: The reaction is carried out in an anhydrous aprotic solvent, such as DMF or DMSO, under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 25-40°C.
-
Mechanism: The reaction proceeds via a nucleophilic substitution where the hydroxyl group of the nucleoside monophosphate attacks one of the phosphorus atoms of the pyrophosphate, leading to the formation of the triphosphate and the displacement of a phosphate group.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application in Nucleotide Triphosphate Synthesis
This diagram outlines the logical flow of using this compound for the synthesis of nucleotide 5'-triphosphates.
Caption: Logical workflow for nucleotide 5'-triphosphate synthesis.
Applications in Drug Development
The primary role of this compound in drug development is as a key reagent in the synthesis of modified nucleotides and oligonucleotides. These molecules are crucial for:
-
Antiviral and Anticancer Therapies: Many antiviral and anticancer drugs are nucleoside analogs that need to be triphosphorylated within the cell to become active. The in vitro synthesis of these triphosphorylated forms is essential for studying their mechanism of action and for use in diagnostic assays.[6]
-
Oligonucleotide-based Therapeutics: The development of antisense oligonucleotides, siRNAs, and aptamers requires efficient methods for synthesizing long chains of nucleotides. This compound can be used in these synthetic schemes.[1]
-
Drug Delivery: It is also utilized in the preparation of liposomes and other lipid-based drug delivery systems, which can improve the bioavailability of therapeutic agents.[3]
Conclusion
This compound is a versatile and valuable reagent for researchers and scientists in the field of drug development. Its enhanced solubility in organic solvents facilitates critical phosphorylation reactions for the synthesis of biologically active molecules. The experimental protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory.
References
An In-depth Technical Guide to the Molecular Structure of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt of pyrophosphoric acid. Its utility in synthetic chemistry, particularly as a phosphorylating agent in the synthesis of nucleotides and other biological phosphates, makes it a compound of significant interest to researchers in drug development and biochemistry. The two bulky tetrabutylammonium cations render the salt soluble in a range of organic solvents, facilitating its use in non-aqueous reaction media. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, based on available scientific literature.
Molecular Structure and Properties
While a definitive crystal structure for this compound is not publicly available in crystallographic databases, its molecular structure can be inferred from its constituent ions: two tetrabutylammonium cations and one dihydrogen pyrophosphate anion. The dihydrogen pyrophosphate anion consists of two phosphate units linked by a P-O-P bridge, with two protons attached to the terminal oxygen atoms.
dot
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 857447-79-1 |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ |
| Molecular Weight | 660.89 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in many organic solvents |
Estimated Spectroscopic Data
Due to the lack of specific experimental spectra for this compound in the public domain, the following data is estimated based on known spectra of analogous compounds, such as tris(tetrabutylammonium) hydrogen pyrophosphate and other pyrophosphate and tetrabutylammonium salts.
| Spectroscopic Technique | Expected Features |
| ³¹P NMR | A single, potentially broad peak in the range of -5 to -15 ppm in solution at room temperature. In the solid state, two distinct, closely spaced signals may be observed. |
| ¹H NMR | Complex multiplets corresponding to the butyl chains of the tetrabutylammonium cation, typically in the range of 0.9-3.4 ppm. A broad signal for the acidic protons of the dihydrogen pyrophosphate anion may be observed, but its position and intensity can be highly dependent on the solvent and concentration. |
| FTIR (cm⁻¹) | Strong bands corresponding to P-O stretching vibrations (around 1200-900 cm⁻¹), P-O-P bridge vibrations (around 900-700 cm⁻¹), and C-H stretching and bending vibrations from the tetrabutylammonium cation (around 3000-2800 cm⁻¹ and 1500-1300 cm⁻¹). |
| Raman (cm⁻¹) | Characteristic symmetric stretching modes for the P-O-P bridge (around 750-700 cm⁻¹) and PO₂/PO₃ groups (around 1100-1000 cm⁻¹).[1] |
Experimental Protocols
Synthesis of this compound
Caption: Role of pyrophosphate in nucleotide triphosphate synthesis.
Conclusion
This compound is a valuable reagent in synthetic chemistry, offering a soluble source of pyrophosphate for various phosphorylation reactions. While detailed structural and spectroscopic data for this specific salt are limited in the public literature, its properties and reactivity can be reasonably inferred from related compounds. The synthesis is achievable through a straightforward acid-base reaction, and its primary application lies in facilitating the synthesis of biologically important molecules like nucleotides. Further research to fully characterize its solid-state structure and spectroscopic properties would be beneficial for its broader application in materials science and supramolecular chemistry.
References
Technical Guide: Solubility of Bis(tetrabutylammonium) Dihydrogen Pyyrophosphate in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt recognized for its utility in various chemical and biochemical applications, including oligonucleotide synthesis and anion recognition chemistry.[1] Its bulky tetrabutylammonium (TBA) counterions are known to enhance its solubility in organic solvents, a critical factor for its use in non-aqueous reaction media.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for its synthesis and solubility determination, and presents logical workflows for these processes.
Core Properties
-
Chemical Name: this compound
-
CAS Number: 857447-79-1
-
Molecular Formula: C₃₂H₇₄N₂O₇P₂
-
Molecular Weight: 660.9 g/mol
Data Presentation: Solubility Profile
| Solvent | Chemical Formula | Qualitative Solubility | Semi-Quantitative Solubility (at Room Temperature) |
| Acetonitrile | CH₃CN | Soluble[1] | No data available |
| Chloroform | CHCl₃ | Soluble[1] | No data available |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | >0.1 M[1] |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | High Solubility[1] | No data available |
The tetrabutylammonium ions are credited with increasing the salt's solubility in nonpolar solvents.[1] Generally, TBA salts exhibit high solubility in polar aprotic solvents like DMSO and acetonitrile.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of pyrophosphoric acid with tetrabutylammonium hydroxide.[1]
Materials:
-
Pyrophosphoric acid
-
Dowex® 50X4-100 column (H⁺ form)
-
Tetrabutylammonium hydroxide (55% w/w solution)
-
2-Propanol
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Purification of Pyrophosphoric Acid: Pass a solution of pyrophosphoric acid through a Dowex® 50X4-100 column (H⁺ form) to remove any metal cation impurities. Elute the purified acid with deionized water.
-
Salt Formation: React the purified pyrophosphoric acid with a stoichiometric amount of tetrabutylammonium hydroxide (55% w/w solution) in 2-propanol.
-
Anhydrous Isolation: Concentrate the resulting mixture under vacuum to remove the solvents. To ensure the final product is anhydrous, re-evaporate the residue from anhydrous DMF.
-
Storage: Dissolve the final product in dry DMF for storage under an inert atmosphere.[1]
Purification:
The synthesized compound can be further purified by recrystallization from acetonitrile or dichloromethane to remove any excess ions.
General Protocol for Solubility Determination
While specific experimental details for determining the solubility of this compound are not widely published, a general gravimetric method, commonly used for organic salts, can be employed.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (precision ±0.1 mg)
-
Sealed vials
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed evaporation dish
Procedure:
-
Saturation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish and carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solute. The difference in weight gives the mass of the dissolved salt.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the gravimetric determination of solubility.
References
A Technical Guide to the Stability and Storage of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate (BTAP) is a quaternary ammonium salt with the molecular formula C₃₂H₇₄N₂O₇P₂. It serves as a key reagent in biochemical research, primarily as a phosphorylating agent for the synthesis of nucleotide 5'-O-triphosphates, which are fundamental to processes like DNA and RNA synthesis.[1] Its structure, featuring two bulky, lipophilic tetrabutylammonium (TBA) cations and a dihydrogen pyrophosphate anion, imparts high solubility in organic solvents, making it valuable as a phase-transfer catalyst.[2] Understanding the stability profile and optimal storage conditions of BTAP is critical for ensuring its purity, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of its stability, recommended storage, and general protocols for its assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 857447-79-1 | [2][3] |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [1][2] |
| Molecular Weight | ~660.9 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [2][4] |
| Purity | ≥96% (Assay by Titration, TLC, or HPLC) | [1][2][4] |
| Solubility | Soluble in water and organic solvents | [1][5] |
Chemical Stability Profile
The stability of BTAP is influenced by several factors, including temperature, moisture, and pH. The primary degradation pathways involve the hydrolysis of the phosphoanhydride bond in the pyrophosphate anion and the thermal decomposition of the tetrabutylammonium cation.
Influence of Temperature
BTAP is sensitive to elevated temperatures. In the solid state, it is reported to degrade at temperatures above 60°C.[1] Thermal analysis of related tetrabutylammonium salts, such as the hexafluorophosphate and perchlorate, shows decomposition beginning at much higher temperatures (above 200°C), often yielding tributylamine as a primary decomposition product.[6][7] This suggests that while the TBA cation itself is thermally robust, the overall stability of the salt at moderately elevated temperatures may be limited.
Influence of Moisture and pH (Hydrolytic Stability)
The pyrophosphate anion contains a P-O-P phosphoanhydride bond, which is susceptible to hydrolysis. In aqueous solutions, pyrophosphate hydrolyzes to form two equivalents of inorganic phosphate.[8] This reaction is generally very slow but can be accelerated in acidic or basic conditions and is readily catalyzed by enzymes.[1][8]
Furthermore, quaternary ammonium salts, particularly tetrabutylammonium salts, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[9][10] The absorption of water can accelerate the hydrolytic degradation of the pyrophosphate moiety. Therefore, protection from moisture is a critical aspect of handling and storage.
Caption: Potential degradation pathways for this compound.
Quantitative Stability Data
The following table summarizes the available quantitative data regarding the stability of BTAP under specified conditions.
| Matrix | Condition | Duration | Observation | Source |
| Solid State | -20°C, under inert gas | > 2 years | Stable | [1] |
| Solution | -5°C to -10°C | > 1 year | < 1% disproportionation | [1] |
| Solid State | > 60°C | Not specified | Degradation occurs | [1] |
Recommended Storage Conditions
To ensure the long-term integrity and performance of this compound, adherence to proper storage protocols is essential. Based on supplier data sheets and the compound's chemical nature, the following conditions are recommended.
| Condition | Recommendation | Rationale | Source(s) |
| Long-Term Storage | -20°C under an inert atmosphere (e.g., argon). | Minimizes thermal and hydrolytic degradation. The inert atmosphere prevents moisture absorption. | [1][11] |
| Short-Term Storage | 2-8°C, tightly sealed container. | Suitable for frequent use, but the container must be sealed to protect from atmospheric moisture. | [2][3] |
| Handling | Handle in a dry environment (e.g., glove box or with dry inert gas). Allow the container to warm to room temperature before opening to prevent condensation. | The compound is hygroscopic; exposure to atmospheric moisture should be minimized. | [9] |
General Protocol for Stability Assessment
While a specific, validated stability-indicating method for BTAP is not publicly available, a standard approach can be outlined for researchers needing to perform such an assessment. The goal is to develop an analytical method capable of separating the intact compound from its potential degradation products.
Method Development and Validation
-
Initial Characterization: Confirm the identity and purity of the starting material (reference standard) using techniques such as ³¹P and ¹H NMR, Mass Spectrometry, and FTIR.
-
Stability-Indicating Method: Develop a quantitative analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 or similar reverse-phase column.
-
Detection: Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Note that analyzing tetrabutylammonium can be challenging on modern columns, and method optimization is crucial.[12]
-
-
Forced Degradation: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This study is essential to demonstrate the specificity of the analytical method, ensuring that degradation products do not co-elute with the parent compound.
Formal Stability Study
Once a validated stability-indicating method is established, a formal study can be initiated by storing aliquots of BTAP under various controlled environmental conditions, such as those specified by the International Council for Harmonisation (ICH) for pharmaceutical substances.
Caption: General experimental workflow for assessing the stability of a chemical reagent.
Conclusion
This compound is a valuable but sensitive reagent. Its primary stability liabilities are susceptibility to hydrolysis, particularly in the presence of moisture and non-neutral pH, and degradation at temperatures exceeding 60°C. To maintain its high purity and reactivity, it is imperative to store the compound under cold (-20°C for long-term), dry, and inert conditions. Researchers should handle the material in a manner that minimizes exposure to atmospheric moisture to ensure reliable and reproducible results in its application as a phosphorylating agent.
References
- 1. This compound | 857447-79-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joac.info [joac.info]
- 7. mdpi.com [mdpi.com]
- 8. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound – Biotuva Life Sciences [biotuva.com]
- 12. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(tetrabutylammonium) dihydrogen pyrophosphate (TBADHP), also referred to as bis(tetra-n-butylammonium) dihydrogen pyrophosphate, is a key reagent in modern biotechnology and drug development, primarily utilized for the chemical synthesis of 5'-triphosphorylated oligonucleotides. Its principal mechanism of action is to serve as an efficient pyrophosphate donor, enabling the conversion of a 5'-hydroxyl group on a synthetic oligonucleotide to a 5'-triphosphate moiety. This modification is crucial for a variety of biological applications, including the activation of innate immune responses, gene silencing, and CRISPR-based gene editing. This technical guide provides an in-depth overview of the mechanism of action of TBADHP, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and a summary of the quantitative data available to date.
Introduction
The 5'-triphosphate group is a critical functional modification of nucleic acids. In biological systems, it plays a fundamental role in processes such as RNA transcription and viral replication. Consequently, the ability to synthetically introduce this moiety onto oligonucleotides of interest has become increasingly important for the development of novel therapeutics and research tools. While enzymatic methods for 5'-triphosphorylation exist, they are often limited by sequence specificity and substrate scope. Chemical synthesis offers a more versatile and scalable alternative.
This compound has emerged as a highly effective reagent for the chemical 5'-triphosphorylation of oligonucleotides. Its organic cation, tetrabutylammonium, renders the pyrophosphate salt soluble in organic solvents commonly used in solid-phase oligonucleotide synthesis, facilitating its reaction with the solid-supported oligonucleotide.
Mechanism of Action: Pyrophosphate Transfer
The core function of this compound is to act as a nucleophilic source of pyrophosphate. In the context of solid-phase oligonucleotide synthesis, the process typically follows the construction of the desired full-length oligonucleotide sequence using standard phosphoramidite chemistry. The terminal 5'-hydroxyl group of the solid-supported oligonucleotide is then activated for subsequent reaction with TBADHP.
A common method for this activation involves the conversion of the 5'-hydroxyl group into a more reactive intermediate, such as a 5'-H-phosphonate or a 5'-phosphorimidazolidate.[1][2] This activated species is then susceptible to nucleophilic attack by the pyrophosphate anion from TBADHP, leading to the formation of the desired 5'-triphosphate linkage. The reaction is driven by the favorable leaving group characteristics of the activated intermediate.
The overall transformation can be summarized as follows:
-
Oligonucleotide Synthesis: The desired DNA or RNA oligonucleotide is synthesized on a solid support, typically controlled pore glass (CPG), using standard automated phosphoramidite chemistry. At the end of the synthesis, the terminal 5'-dimethoxytrityl (DMT) protecting group is removed to expose the free 5'-hydroxyl group.
-
Activation of the 5'-Hydroxyl Group: The solid-supported oligonucleotide with the free 5'-hydroxyl group is treated with an activating reagent.
-
Pyrophosphorylation: The activated oligonucleotide is then reacted with a solution of this compound. The pyrophosphate anion displaces the activating group, forming the 5'-triphosphate linkage.
-
Deprotection and Cleavage: The 5'-triphosphorylated oligonucleotide is then cleaved from the solid support and all remaining protecting groups are removed using a standard deprotection solution (e.g., aqueous ammonia).
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.[1][2]
Quantitative Data
The efficiency of the 5'-triphosphorylation reaction using this compound is crucial for obtaining a good yield of the final product. While comprehensive comparative studies are limited in the publicly available literature, existing reports indicate that high purities of the desired 5'-triphosphorylated oligonucleotide can be achieved. Impurities commonly observed include the corresponding 5'-monophosphate and 5'-diphosphate species.[3]
| Product | Purity Achieved | Method | Reference |
| 5'-triphosphate oligonucleotides | >90% | Chemical synthesis with HPLC purification | Synoligo |
Note: The purity is highly dependent on the specific oligonucleotide sequence, the efficiency of the solid-phase synthesis, and the optimization of the phosphorylation and purification steps.
Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for the solid-phase chemical 5'-triphosphorylation of oligonucleotides.[1][2][4]
Materials and Reagents
-
Controlled pore glass (CPG) solid support with the synthesized oligonucleotide (5'-DMT off).
-
This compound (TBADHP).
-
Activating reagents (e.g., salicyl phosphorochloridite or reagents for H-phosphonate formation).
-
Anhydrous solvents: Acetonitrile (ACN), Pyridine, Dichloromethane (DCM).
-
Deprotection solution (e.g., concentrated ammonium hydroxide).
-
HPLC purification system with a suitable column (e.g., reversed-phase or anion-exchange).
-
Buffers for HPLC purification (e.g., triethylammonium acetate (TEAA) and acetonitrile).
Solid-Phase 5'-Triphosphorylation Protocol
This protocol outlines the manual steps for the phosphorylation reaction on a solid support after the oligonucleotide has been synthesized.
-
Preparation of the Solid Support: The CPG support containing the 5'-hydroxyl oligonucleotide is washed extensively with anhydrous acetonitrile to ensure water has been removed.
-
Activation of the 5'-Hydroxyl Group (Example using H-phosphonate intermediate):
-
A solution of a suitable phosphitylating reagent (e.g., diphenyl phosphite) in anhydrous pyridine/acetonitrile is passed through the synthesis column containing the solid support.
-
The reaction is allowed to proceed for a specified time (e.g., 15-30 minutes) at room temperature.
-
The support is then thoroughly washed with anhydrous acetonitrile.
-
The resulting 5'-H-phosphonate is then oxidized in the presence of imidazole to form the activated 5'-phosphorimidazolidate.[1]
-
-
Pyrophosphorylation Reaction:
-
A solution of this compound in a suitable anhydrous organic solvent (e.g., DMF or a mixture of DMF and pyridine) is prepared.
-
This solution is introduced into the synthesis column containing the activated oligonucleotide on the solid support.
-
The reaction is allowed to proceed for 1-2 hours at room temperature with occasional agitation.
-
-
Washing: The solid support is washed extensively with anhydrous acetonitrile and then with dichloromethane to remove excess reagents.
-
Cleavage and Deprotection:
-
The solid support is treated with concentrated ammonium hydroxide at room temperature for a specified duration (e.g., 12-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups.
-
-
Purification:
-
The resulting solution containing the crude 5'-triphosphorylated oligonucleotide is filtered and lyophilized.
-
The crude product is redissolved in a suitable buffer and purified by HPLC. Reversed-phase HPLC is commonly used for this purpose.[5][6] The fractions containing the desired product are collected, pooled, and lyophilized.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the mechanism of action and application of this compound.
References
- 1. Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient solid-phase chemical synthesis of 5'-triphosphates of DNA, RNA, and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synoligo.com [synoligo.com]
- 4. Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. labcluster.com [labcluster.com]
An In-depth Technical Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: Discovery, Synthesis, and Applications
Authored by: [Your Name/Organization]
Publication Date: December 28, 2025
Abstract
This technical guide provides a comprehensive overview of bis(tetrabutylammonium) dihydrogen pyrophosphate, a critical reagent in modern biochemical and pharmaceutical research. The document details its discovery and historical context, provides in-depth experimental protocols for its synthesis, and explores its primary applications, particularly in the synthesis of nucleotide 5'-O-triphosphates and oligonucleotides. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to aid researchers, scientists, and drug development professionals in their understanding and utilization of this versatile compound.
Introduction
This compound is a quaternary ammonium salt of pyrophosphoric acid with the chemical formula [(C₄H₉)₄N]₂[H₂P₂O₇]. The presence of the bulky and lipophilic tetrabutylammonium (TBA) cations renders the pyrophosphate anion soluble in a wide range of organic solvents, a crucial property that underpins its utility in various chemical transformations.[1][2] This enhanced solubility allows for homogenous reaction conditions in non-aqueous media, facilitating its primary role as a phosphorylating agent in the synthesis of high-energy phosphate esters, most notably nucleotide 5'-O-triphosphates, which are the building blocks of DNA and RNA and are central to cellular energy metabolism.[1]
This guide will delve into the historical development of this class of reagents, provide detailed methodologies for its preparation and use, and present its key physicochemical properties.
Discovery and History
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its development can be understood within the broader context of advancements in phosphorylation chemistry and the use of phase-transfer catalysts in organic synthesis.
The utility of quaternary ammonium salts to enhance the solubility of anionic reagents in organic solvents became a well-established principle in the mid-20th century. The application of this concept to phosphate and polyphosphate chemistry was a logical progression. Early methods for the synthesis of nucleotide polyphosphates often contended with issues of solubility and competing side reactions in aqueous or mixed-solvent systems.
The synthesis and use of various tetrabutylammonium salts of phosphates and pyrophosphates emerged as a solution to these challenges. While tris(tetrabutylammonium) hydrogen pyrophosphate has been cited in the literature for the preparation of allylic pyrophosphate esters, the bis(tetrabutylammonium) salt has become particularly prominent for its application in nucleotide chemistry. Its stoichiometry provides a balance of solubility and reactivity for the pyrophosphate nucleophile. The development of synthetic routes to nucleoside triphosphates, such as the "one-pot, three-step" strategy involving monophosphorylation followed by reaction with a soluble pyrophosphate salt, solidified the importance of reagents like this compound.[3]
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers and databases.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 857447-79-1 | [1][2] |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [2] |
| Molecular Weight | 660.9 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Purity | ≥96% (Assay by titration) | [2] |
Table 2: Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Soluble in organic solvents such as chloroform and acetonitrile. The tetrabutylammonium ions enhance solubility in nonpolar solvents. | [1] |
| Stability | Stable under anhydrous conditions. Degrades at temperatures above 60°C and in acidic or basic conditions. Solutions are reported to be stable for over a year at -5 to -10°C with less than 1% disproportionation. | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere. | [2] |
Table 3: Spectroscopic Data
| Technique | Observed Characteristics | Reference(s) |
| ³¹P NMR | A singlet in the proton-decoupled spectrum, confirming the symmetrical nature of the pyrophosphate. The chemical shift is sensitive to the solvent and concentration. Used for structural validation. | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the preparation of tetrabutylammonium salts of pyrophosphate.[1]
Materials:
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
Dowex® 50WX8 cation-exchange resin (H⁺ form)
-
Tetrabutylammonium hydroxide (TBAOH), ~40% in water
-
Deionized water
-
Methanol (anhydrous)
-
Acetonitrile (anhydrous)
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Pyrophosphoric Acid: a. Prepare a column with Dowex® 50WX8 resin in the H⁺ form. b. Dissolve sodium pyrophosphate decahydrate in a minimal amount of deionized water. c. Pass the sodium pyrophosphate solution through the ion-exchange column. d. Collect the eluate, which is an aqueous solution of pyrophosphoric acid (H₄P₂O₇). Monitor the pH of the eluate to ensure it is acidic.
-
Formation of the Bis(tetrabutylammonium) Salt: a. Cool the pyrophosphoric acid solution in an ice bath. b. Slowly add tetrabutylammonium hydroxide solution dropwise while stirring. c. Monitor the pH of the solution continuously. Titrate to a pH of approximately 7.0 to ensure the formation of the dihydrogen pyrophosphate salt.
-
Isolation and Purification: a. Concentrate the resulting solution under reduced pressure (rotary evaporation) to remove water. b. Add anhydrous methanol to the residue and evaporate again to remove residual water azeotropically. Repeat this step 2-3 times. c. The resulting viscous oil or solid is the crude this compound. d. For further purification, the product can be recrystallized from a suitable solvent system, such as acetonitrile or dichloromethane.[1] e. Dry the final product under high vacuum to remove all traces of solvent.
Quality Control:
-
The purity of the final product can be assessed by titration.
-
Structural confirmation is typically achieved using ³¹P NMR spectroscopy, which should show a single peak for the pyrophosphate.[1]
Synthesis of a Nucleoside 5'-O-Triphosphate using this compound
This protocol describes a general method for the phosphorylation of a protected nucleoside to its corresponding 5'-triphosphate, a common application of the title compound.
Materials:
-
A 5'-hydroxyl, protected nucleoside (e.g., with acid-labile protection on the sugar hydroxyls)
-
Phosphorus oxychloride (POCl₃)
-
Proton sponge or other non-nucleophilic base
-
This compound
-
Anhydrous pyridine or other suitable anhydrous solvent
-
Triethylammonium bicarbonate (TEAB) buffer
-
Appropriate deprotection reagents (e.g., aqueous acid)
Procedure:
-
Monophosphorylation of the Nucleoside: a. Dissolve the protected nucleoside in anhydrous pyridine. b. Cool the solution to 0°C in an ice bath. c. Add phosphorus oxychloride dropwise with stirring. d. Allow the reaction to proceed for 2-4 hours at 0°C. e. Quench the reaction by the addition of a small amount of water or TEAB buffer.
-
Pyrophosphorylation: a. To the crude solution of the nucleoside monophosphate, add a solution of this compound in anhydrous pyridine. b. Add a non-nucleophilic base such as proton sponge to drive the reaction. c. Stir the reaction mixture at room temperature for 12-24 hours.
-
Deprotection and Purification: a. Remove the solvent under reduced pressure. b. Treat the residue with an appropriate deprotection agent (e.g., mild aqueous acid to remove sugar protecting groups). c. Purify the crude nucleoside 5'-O-triphosphate using anion-exchange chromatography (e.g., DEAE-Sephadex) with a gradient of TEAB buffer. d. Lyophilize the fractions containing the pure product to obtain the triethylammonium salt of the nucleoside triphosphate.
Signaling Pathways and Experimental Workflows
The primary utility of this compound is as a synthetic reagent rather than a modulator of biological signaling pathways directly. However, it is instrumental in the synthesis of molecules that are central to such pathways. The following diagrams illustrate key experimental workflows where this reagent is employed.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of nucleoside 5'-O-triphosphates.
Caption: Solid-phase synthesis of 5'-O-triphosphorylated oligonucleotides.
Applications in Research and Drug Development
The primary application of this compound lies in its role as a key phosphorylating agent.
-
Synthesis of Nucleotide Analogs: In drug development, many antiviral and anticancer drugs are nucleoside or nucleotide analogs. This reagent is crucial for the synthesis of the active triphosphate forms of these drugs, which are often required for their mechanism of action (e.g., as chain terminators in DNA or RNA synthesis).
-
Oligonucleotide Synthesis: The functionalization of synthetic oligonucleotides with a 5'-triphosphate group is essential for various biological applications, including their use in RNA interference (RNAi) studies, as aptamers, and in various molecular biology assays. The "cycloSal" chemistry provides an efficient method for this, where this compound is a key reagent for introducing the pyrophosphate moiety.
-
Biochemical Research: The availability of synthetic nucleoside triphosphates, including isotopically labeled versions, is fundamental for studying the kinetics and mechanisms of polymerases, kinases, and other enzymes involved in nucleic acid and energy metabolism.
-
Phase-Transfer Catalysis: Beyond phosphorylation, the tetrabutylammonium cations can facilitate other reactions involving anionic species in non-polar organic solvents, acting as a phase-transfer catalyst.[2]
Conclusion
This compound is an indispensable tool in the arsenal of the modern chemist and biochemist. Its unique solubility characteristics have overcome significant hurdles in the synthesis of biologically vital phosphate-containing molecules. This guide has provided a detailed overview of its historical context, synthesis, and key applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge for its effective utilization. The continued development of synthetic methodologies leveraging this and similar reagents will undoubtedly continue to drive innovation in the life sciences.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Bis(tetrabutylammonium) dihydrogen pyrophosphate is a pivotal reagent in modern biochemical synthesis, particularly in the formation of nucleoside triphosphates and other vital phosphorylated molecules. Its utility, however, necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating quantitative data, detailed experimental context, and clear visual workflows.
Chemical and Physical Properties
This compound is a quaternary ammonium salt that is valued for its solubility in organic solvents, a critical property for its role in various synthetic reactions.[1][2] Key physical and chemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 857447-79-1 | [3] |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [3] |
| Molecular Weight | 660.90 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [2] |
| Purity | >96.0% | [3] |
| Solubility | Soluble in organic solvents like chloroform and acetonitrile. | [1] |
| Storage Conditions | Store at 2 - 8 °C. | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
Signal Word: Warning
Pictogram:
![]()
Toxicological Data
Specific toxicological studies on this compound are limited. However, data from related tetrabutylammonium salts can provide valuable insights into its potential toxicity. Quaternary ammonium compounds are generally known to be poorly absorbed through oral and dermal routes.[4]
| Compound | Test Animal | Route | LD50 | Reference |
| Tetrabutylammonium Bromide | Rat | Oral | 300 - 2000 mg/kg bw | [4] |
| Tetrabutylammonium Chloride | Mouse | Oral | 125 mg/kg bw | [5] |
It is important to note that these values are for related compounds and should be used as a precautionary indicator of potential toxicity.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when handling this compound. The following diagram outlines the recommended workflow for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this reagent:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body | A laboratory coat. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Chemical Incompatibilities and Storage
To prevent hazardous reactions and maintain the reagent's stability, proper storage and awareness of incompatibilities are essential.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The reagent should be stored under an inert atmosphere to prevent degradation.[1] It is reported to degrade at temperatures above 60°C and in acidic or basic conditions.[1]
Experimental Protocol: Context of Use in Nucleoside Triphosphate Synthesis
This compound is a key phosphorylating agent in the synthesis of nucleoside triphosphates. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: A generalized workflow for nucleoside triphosphate synthesis using a pyrophosphate reagent.
Detailed Methodological Steps
A typical protocol for the synthesis of oligonucleotides, where this reagent is used for phosphorylation, involves the following key stages on a solid support:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like trichloroacetic acid.
-
Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.
For 5'-triphosphorylation, a specialized phosphoramidite is coupled to the 5'-end of the oligonucleotide. This is followed by a reaction with a pyrophosphate solution, such as this compound, to yield the 5'-triphosphate.[6] The entire process is typically performed under anhydrous conditions and an inert atmosphere to ensure high yields and product purity.[1]
Spill and Disposal Procedures
In the event of a spill, the area should be evacuated. The spilled solid should be carefully swept up to avoid creating dust and placed in a suitable, labeled container for disposal. The area should then be cleaned with a damp cloth. All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Signaling Pathways
There is currently no available information to suggest that this compound has a direct effect on cellular signaling pathways. Its primary role is as a synthetic reagent in a laboratory setting.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their critical work, fostering both scientific advancement and a secure laboratory environment.
References
- 1. This compound | 857447-79-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [cymitquimica.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 857447-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Theoretical and Physicochemical Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Abstract
Bis(tetrabutylammonium) dihydrogen pyrophosphate, with the chemical formula [(C₄H₉)₄N⁺]₂H₂P₂O₇²⁻, is a quaternary ammonium salt that serves as a vital reagent in modern biochemical and organic synthesis. Its key characteristic is the presence of bulky tetrabutylammonium (TBA) counter-ions, which confer high solubility in a range of organic solvents like chloroform and acetonitrile.[1][2] This property makes it an effective phosphorylating agent, particularly in the synthesis of nucleotide 5'-O-triphosphates, which are fundamental to numerous cellular functions, including DNA and RNA synthesis.[1][3] Beyond its role in nucleotide synthesis, it is also employed in anion recognition chemistry and as a phase-transfer catalyst.[1][2] While extensive empirical data on its applications exists, comprehensive theoretical and computational studies on the molecule itself are not widely available in peer-reviewed literature. This guide synthesizes the known physicochemical properties, outlines common synthetic and analytical protocols, and presents available computational data to serve as a foundational resource for researchers.
Physicochemical and Computational Properties
While detailed theoretical examinations are limited, fundamental physicochemical and computationally derived properties have been reported, primarily by chemical suppliers. These properties are crucial for understanding the compound's behavior in various experimental settings.
Table 1: General and Computational Properties
| Property | Value | Source |
| CAS Number | 857447-79-1 | [1][2][4] |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ | [1][4] |
| Molecular Weight | ~660.9 g/mol | [1][4][5] |
| Appearance | White to off-white powder or crystal | [2][5] |
| Topological Polar Surface Area (TPSA) | 129.95 Ų | [4] |
| LogP (calculated) | 7.9316 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 26 | [4] |
Note: The computational data presented is sourced from chemical supplier databases and may not be the result of peer-reviewed theoretical studies.
Experimental Protocols
Synthesis of this compound
The synthesis of this reagent is critical for its application in anion-binding studies and as a phosphorylating agent. The protocol requires anhydrous conditions to prevent hydrolysis of the pyrophosphate anion.[1]
Key Steps:
-
Acid Purification (Optional but Recommended): Pyrophosphoric acid is passed through an ion-exchange column (e.g., Dowex® 50X4-100) in its H⁺ form to eliminate metallic impurities. The purified acid is then eluted using water.
-
Salt Formation: The purified pyrophosphoric acid is reacted with tetrabutylammonium hydroxide. The reaction is performed in a 1:2 stoichiometric ratio in a solvent such as 2-propanol.
-
Reaction Monitoring: The progress of the neutralization reaction is carefully monitored using pH titration to ensure the complete formation of the dihydrogen pyrophosphate salt.
-
Isolation and Purification: The resulting solution is concentrated under vacuum. The product is then purified via recrystallization from an appropriate organic solvent system, such as acetonitrile or dichloromethane, to remove any unreacted starting materials or excess ions.[1]
-
Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator under an inert atmosphere to prevent moisture absorption.
Structural Validation via ³¹P NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the final product.
-
Technique: ³¹P NMR spectroscopy.
-
Purpose: To confirm the presence and integrity of the pyrophosphate moiety (P-O-P bond) and to verify the formation of the desired ion pair.[1]
-
Challenges: Characterization using NMR can sometimes be complicated by the potential for aggregation of the TBA-pyrophosphate salts in solution.[1]
Key Applications and Mechanisms
Phosphorylating Agent in Nucleotide Synthesis
The primary function of this compound is to act as a phosphorylating agent. It facilitates the transfer of a pyrophosphate group to a nucleotide precursor, leading to the formation of essential nucleotide 5'-O-triphosphates like ATP.[1][3] The TBA cations ensure the solubility of the pyrophosphate nucleophile in the organic solvents used for the synthesis.
Anion Recognition and Supramolecular Chemistry
The dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) is a target for anion receptor chemistry. Single-crystal X-ray diffraction studies of co-crystals have revealed that the phosphate groups form critical hydrogen bonds with receptor motifs (e.g., amides or pyrroles).[1] This structural information is vital for designing novel anion receptors with high selectivity and binding affinity.
Visualized Workflows
General Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
References
Methodological & Application
Application Notes and Protocols for 5'-Triphosphorylation of Oligonucleotides using Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of a 5'-triphosphate group is particularly significant, as it is a key feature of biologically active RNAs, such as primary transcripts and certain viral RNAs, which are recognized by the innate immune system. Chemical synthesis of 5'-triphosphorylated oligonucleotides provides a versatile and scalable alternative to enzymatic methods, allowing for the incorporation of a wide range of modifications and reporter groups.
This document provides a detailed protocol for the chemical 5'-triphosphorylation of oligonucleotides on a solid support using bis(tetrabutylammonium) dihydrogen pyrophosphate. The method is compatible with standard automated DNA/RNA synthesis platforms and is suitable for a variety of oligonucleotide types, including DNA, RNA, and their modified analogues.
Principle of the Method
The chemical 5'-triphosphorylation of a solid-supported oligonucleotide is a multi-step process performed after the completion of the oligonucleotide chain elongation and the removal of the 5'-terminal dimethoxytrityl (DMT) group. The free 5'-hydroxyl group is first reacted with a phosphitylating agent, typically salicyl phosphorochloridite (SalPCl). The resulting salicyl phosphite triester is then reacted with a pyrophosphate salt, such as this compound, to form a cyclic intermediate. Subsequent oxidation and hydrolysis yield the desired 5'-triphosphate oligonucleotide.[1][2]
Data Presentation
The efficiency of the chemical 5'-triphosphorylation reaction can be influenced by factors such as the length and sequence of the oligonucleotide, the reaction conditions, and the purity of the reagents. The following table summarizes typical quantitative data obtained from the protocol described below.
| Parameter | Typical Value | Notes |
| Starting Scale | 1 µmole | Protocol optimized for this scale.[1] |
| Final Yield | 50 - 300 nmol | After purification.[1] |
| Purity | >90% | Achievable with proper technique and purification.[3] |
| Major Byproducts | 5'-diphosphate, 5'-monophosphate | Diphosphate is more prevalent, especially in longer oligonucleotides (10-20%).[1][3] |
| Mass Increase | +239.94 Da | Expected mass shift for the triphosphate group.[1] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the chemical 5'-triphosphorylation of oligonucleotides.
Reagents and Equipment
-
Solid-supported oligonucleotide with a free 5'-hydroxyl group (1 µmole)
-
This compound ((TBA)₂H₂P₂O₇)
-
Salicyl phosphorochloridite (SalPCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (ACN)
-
Tributylamine
-
Oxidizer solution (0.1 M Iodine in THF/pyridine/water)[1]
-
Ammonium hydroxide/methylamine (AMA) solution
-
Reaction vessel (e.g., a syringe or a custom reaction chamber)
-
Inert gas (Argon or Nitrogen)
-
HPLC system for purification
Protocol for 5'-Triphosphorylation
1. Preparation of Tributylammonium Pyrophosphate (TBAP) Solution:
-
In a dry glass bottle, dissolve this compound in anhydrous DMF.
-
Add tributylamine to the solution.
-
Store the solution over molecular sieves under an inert atmosphere for at least 24 hours before use to ensure it is completely anhydrous.
2. Phosphitylation of the Solid-Supported Oligonucleotide:
-
The solid support with the synthesized oligonucleotide (5'-DMT off) is placed in a reaction vessel and dried thoroughly under vacuum.[1]
-
A solution of salicyl phosphorochloridite in anhydrous acetonitrile is prepared.
-
The SalPCl solution is added to the solid support and allowed to react for 15-20 minutes at room temperature under an inert atmosphere.
-
After the reaction, the support is washed extensively with anhydrous acetonitrile to remove excess reagents.
3. Reaction with Pyrophosphate:
-
The freshly prepared anhydrous tributylammonium pyrophosphate solution in DMF is added to the phosphitylated oligonucleotide on the solid support.
-
The reaction is allowed to proceed for 30-60 minutes at room temperature.
-
The support is then washed with anhydrous DMF followed by anhydrous acetonitrile.
4. Oxidation:
-
An oxidizer solution (e.g., 0.1 M iodine in a mixture of THF, pyridine, and water) is added to the solid support.[1]
-
The oxidation reaction is typically complete within 15-30 minutes.[1]
-
The support is washed with acetonitrile and dried under a stream of inert gas.
5. Cleavage and Deprotection:
-
The 5'-triphosphorylated oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard ammonium hydroxide/methylamine (AMA) treatment.
-
For RNA oligonucleotides, a subsequent desilylation step is required.
-
It is crucial to perform the cleavage and deprotection at room temperature to minimize the formation of 5'-monophosphate and 5'-diphosphate byproducts.[3]
6. Purification:
-
The crude 5'-triphosphorylated oligonucleotide is purified by high-performance liquid chromatography (HPLC). Anion-exchange or reversed-phase HPLC can be used.[4]
-
The collected fractions containing the pure product are desalted and lyophilized.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of triphosphorylated product | Incomplete phosphitylation or pyrophosphate reaction. | Ensure all reagents are anhydrous. Increase reaction times or reagent excess. |
| Presence of 5'-H-phosphonate byproduct | Presence of water during the phosphitylation step. | Use freshly dried solvents and reagents. Perform reactions under a strict inert atmosphere.[1] |
| High levels of 5'-mono and diphosphate byproducts | Hydrolysis of the triphosphate group during deprotection or purification. | Perform cleavage and deprotection at room temperature.[3] Optimize HPLC conditions to minimize degradation. |
| No product detected | Degradation of reagents. | Use fresh salicyl phosphorochloridite and ensure the pyrophosphate solution is properly prepared and stored. |
Visualizations
Experimental Workflow for 5'-Triphosphorylation
Caption: Workflow for the chemical 5'-triphosphorylation of oligonucleotides.
Logical Relationship of Key Reagents and Intermediates
Caption: Key reagents and intermediates in the 5'-triphosphorylation reaction.
References
Application Notes and Protocols: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate, often abbreviated as (TBA)₂H₂P₂O₇, is a versatile and highly effective phosphorylating agent. Its enhanced solubility in organic solvents, owing to the bulky tetrabutylammonium (TBA) counterions, makes it a valuable reagent in the synthesis of various biologically significant molecules, particularly nucleotide analogs and prodrugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound in synthetic organic chemistry and drug development.
The primary application of this reagent lies in the transfer of a pyrophosphate group to a suitable substrate, most notably a nucleoside or a nucleoside monophosphate, to yield the corresponding nucleoside triphosphate.[1] These triphosphates are the biologically active forms of many antiviral and anticancer nucleoside analog drugs, which act by inhibiting viral or cellular polymerases.
Applications
The primary applications of this compound include:
-
Synthesis of Nucleoside 5'-O-triphosphates: This is a cornerstone application where the reagent is used to convert nucleosides or their monophosphate derivatives into the corresponding triphosphates. This method is crucial for the development of antiviral and anticancer therapeutics.[1]
-
Preparation of Nucleotide Analogs: The reagent is instrumental in the synthesis of modified nucleotides that serve as probes for studying enzymatic mechanisms or as potential therapeutic agents. These analogs can feature modifications in the sugar moiety, the nucleobase, or the phosphate chain.[2][3]
-
Prodrug Synthesis: Many nucleoside analogs are administered as prodrugs, which are then phosphorylated intracellularly to the active triphosphate form. (TBA)₂H₂P₂O₇ can be used in the chemical synthesis of these active metabolites for in vitro studies or as part of a prodrug strategy.[4]
Data Presentation
The following tables summarize quantitative data from representative phosphorylation reactions.
Table 1: Yields of Nucleoside Triphosphate Synthesis
| Starting Material | Activating Agent | Product | Yield (%) | Reference |
| TBDMS-protected ddhCMP | Carbonyldiimidazole (CDI) | ddhCTP | 70-88 | [5] |
| Adenosine Monophosphate (AMP) | 3-(5-Chloro-2-oxobenzoxazolin-3-yl)-1,2-benzisoxazole | ATP | Excellent | [6] |
| Uridine Monophosphate (UMP) | 3-(5-Chloro-2-oxobenzoxazolin-3-yl)-1,2-benzisoxazole | UTP | Excellent | [6] |
Table 2: Inhibition Constants (Kᵢ) of Synthesized Nucleotide Analogs
| Compound | Target Enzyme | Kᵢ (µM) | Reference |
| p5A | Ribonuclease A | >1000 | [7] |
| p5U | Ribonuclease A | 0.068 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the preparation of the tetrabutylammonium salt of pyrophosphate from sodium pyrophosphate.
Materials:
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
Dowex 50WX8 (H⁺ form) resin
-
Tetrabutylammonium hydroxide (TBAOH) solution
-
Deionized water
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Ion Exchange: Prepare a column with Dowex 50WX8 (H⁺ form) resin. Dissolve sodium pyrophosphate decahydrate in deionized water and pass the solution through the column to obtain pyrophosphoric acid.
-
Neutralization: Immediately neutralize the eluted pyrophosphoric acid solution with a solution of tetrabutylammonium hydroxide. Monitor the pH to ensure complete neutralization.
-
Solvent Removal: Concentrate the resulting solution under reduced pressure using a rotary evaporator.
-
Azeotropic Drying: Co-evaporate the residue with anhydrous acetonitrile (3 x 50 mL) and then with anhydrous DMF (2 x 50 mL) to remove residual water.
-
Final Product: The resulting solid (or solidified oil) is this compound. Dry it under high vacuum overnight and store under an inert atmosphere (e.g., argon).
Protocol 2: General Procedure for Nucleoside Triphosphate Synthesis
This protocol outlines a general method for the synthesis of a nucleoside 5'-triphosphate from the corresponding 5'-monophosphate using carbonyldiimidazole (CDI) as the activating agent.
Materials:
-
Nucleoside 5'-monophosphate (as the free acid or a salt)
-
Carbonyldiimidazole (CDI)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion exchange resin (e.g., DEAE-Sephadex)
Procedure:
-
Activation of Monophosphate: Dissolve the nucleoside 5'-monophosphate (1.0 eq.) in anhydrous DMF. Add CDI (1.5-2.0 eq.) and stir the mixture at room temperature for 2-4 hours under an inert atmosphere. The formation of the phosphorimidazolide can be monitored by ³¹P NMR.
-
Quenching Excess CDI: Add a small amount of anhydrous methanol (e.g., 0.1 eq.) to quench any excess CDI. Stir for 30 minutes.
-
Pyrophosphorylation: In a separate flask, dissolve this compound (1.5 eq.) in anhydrous DMF. Add this solution to the activated nucleoside monophosphate mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Quench the reaction by adding water. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in water and purify the crude nucleoside triphosphate by anion-exchange chromatography (e.g., using a DEAE-Sephadex column with a linear gradient of TEAB buffer).
-
Desalting and Lyophilization: Combine the fractions containing the desired product, remove the TEAB by co-evaporation with water, and lyophilize to obtain the pure nucleoside triphosphate as a white solid.
Visualizations
References
- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic Acids and Their Analogues for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phosphorylation using Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental biochemical process critical to a vast array of cellular functions, including signal transduction, energy metabolism, and the regulation of protein activity. The targeted introduction of phosphate groups is therefore a cornerstone of drug development and biological research. Bis(tetrabutylammonium) dihydrogen pyrophosphate (BTPADHP) has emerged as a versatile and effective phosphorylating agent, particularly favored for its solubility in organic solvents, which facilitates reactions under anhydrous conditions.[1] This document provides a detailed guide to performing phosphorylation reactions using BTPADHP, with a focus on the synthesis of nucleoside triphosphates (NTPs), which are essential for nucleic acid synthesis.[1]
Chemical Properties and Handling
This compound is a quaternary ammonium salt of pyrophosphoric acid. The bulky tetrabutylammonium counterions render the molecule soluble in a range of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), a crucial property for synthetic applications where the presence of water would lead to hydrolysis.[1]
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 857447-79-1 |
| Molecular Formula | C₃₂H₇₄N₂O₇P₂ |
| Molecular Weight | 660.9 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | 2-8°C under an inert, dry atmosphere |
Applications in Research and Drug Development
BTPADHP is a key reagent in various biochemical and medicinal chemistry applications:
-
Nucleotide Synthesis: It is extensively used for the phosphorylation of nucleoside monophosphates (NMPs) and diphosphates (NDPs) to generate the corresponding triphosphates (NTPs).[1]
-
Drug Development: The ability to synthesize modified nucleotide analogues is crucial for the development of antiviral and anticancer therapeutics.[1]
-
Biochemical Probes: BTPADHP facilitates the synthesis of non-hydrolyzable ATP analogues and other phosphorylated molecules used to study enzyme mechanisms and signaling pathways.
-
Phase-Transfer Catalyst: Its properties also allow it to function as a phase-transfer catalyst in organic synthesis.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the phosphorylation of nucleosides. A general protocol for the phosphorylation of other hydroxyl-containing compounds is also provided, based on established principles for similar reagents.
Protocol 1: Synthesis of Nucleoside Triphosphates (NTPs)
This protocol is adapted from a procedure for the synthesis of NTPs using the bis-tetrabutylammonium salt of inorganic pyrophosphate and an activating agent. This method is highly relevant and demonstrates the general approach for utilizing tetrabutylammonium pyrophosphate salts in nucleotide synthesis.
Materials:
-
Nucleoside monophosphate (NMP) (e.g., Adenosine monophosphate, AMP)
-
This compound (BTPADHP)
-
Activating agent (e.g., N,N'-Carbonyldiimidazole (CDI) or a similar coupling reagent)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Methanol
-
Diethyl ether
-
Inert gas (Argon or Nitrogen)
-
HPLC system with an anion-exchange or reverse-phase column
Procedure:
-
Preparation of the Nucleoside:
-
Co-evaporate the nucleoside monophosphate (1.0 eq.) with anhydrous pyridine (2 x 5 mL) to remove residual water. Dry thoroughly under high vacuum for several hours.
-
-
Activation and Phosphorylation:
-
Dissolve the dried NMP in anhydrous DMF (e.g., 2 mL per 0.1 mmol of NMP) under an inert atmosphere.
-
Add the activating agent (e.g., CDI, 1.2 eq.) to the solution and stir at room temperature for 1-2 hours to form the activated intermediate.
-
In a separate flask, dissolve this compound (2.0 eq.) in anhydrous DMF.
-
Add the solution of BTPADHP to the activated nucleoside mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water (e.g., 0.5 mL).
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Dissolve the residue in a minimal amount of water or TEAB buffer.
-
Purify the crude product by HPLC. Anion-exchange chromatography is often the most effective method for separating nucleotides of different phosphorylation states.
-
Collect the fractions containing the desired NTP.
-
-
Isolation of the Product:
-
Combine the pure fractions and lyophilize to obtain the NTP as a triethylammonium salt.
-
The product can be further converted to a sodium or other desired salt by ion-exchange chromatography if necessary.
-
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Table 2: Representative Yields for Nucleoside Triphosphate Synthesis
| Nucleoside Monophosphate (NMP) | Nucleoside Triphosphate (NTP) | Reported Yield (%) |
| Adenosine Monophosphate (AMP) | Adenosine Triphosphate (ATP) | ~85 |
| Uridine Monophosphate (UMP) | Uridine Triphosphate (UTP) | ~90 |
| Guanosine Monophosphate (GMP) | Guanosine Triphosphate (GTP) | ~70 |
| Cytidine Monophosphate (CMP) | Cytidine Triphosphate (CTP) | ~75 |
Note: Yields are based on similar reported procedures and may vary depending on the specific activating agent and reaction conditions.
Protocol 2: General Procedure for the Phosphorylation of Alcohols
Materials:
-
Alcohol substrate
-
This compound (BTPADHP)
-
Activating agent (e.g., trichloroacetonitrile or a carbodiimide)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
HPLC system for purification
Procedure:
-
Preparation:
-
Ensure all glassware is flame-dried or oven-dried to remove moisture.
-
Dry the alcohol substrate and solvent over molecular sieves or by other appropriate methods.
-
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) and BTPADHP (1.5 - 2.0 eq.) in the anhydrous solvent.
-
Add the activating agent (1.2 - 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-100°C) depending on the reactivity of the substrate.
-
Monitor the reaction by TLC, LC-MS, or ³¹P NMR.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a small amount of water or a buffered solution.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method, such as silica gel chromatography or preparative HPLC.
-
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for a typical phosphorylation reaction.
Caption: Simplified reaction pathway for phosphorylation.
Conclusion
This compound is a valuable reagent for the synthesis of phosphorylated molecules, offering excellent solubility in organic solvents and facilitating reactions under controlled, anhydrous conditions. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry, biochemistry, and drug development to effectively utilize this reagent in their synthetic endeavors. Successful application of these methods will enable the synthesis of crucial biological molecules and novel therapeutic agents.
References
Application Notes and Protocols: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate as a Phase-Transfer Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate, with the chemical formula [(C₄H₉)₄N]₂H₂P₂O₇, is a quaternary ammonium salt that serves a dual role in organic synthesis. While it falls under the broad category of phase-transfer catalysts, its primary and most documented application is as a highly effective pyrophosphate donor in phosphorylation reactions, particularly in the synthesis of nucleotides and their derivatives.[1][2] This document provides detailed application notes and protocols for its use, with a focus on its well-established role in nucleic acid chemistry.
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, enabling the reaction to proceed. The lipophilic cation of the catalyst pairs with the anion of the reactant, rendering it soluble in the organic phase where the reaction with the organic substrate occurs.[3]
While this compound possesses the structural features of a phase-transfer catalyst, its utility in general organic reactions like alkylations or oxidations is not extensively documented. Instead, its pyrophosphate anion is the key reactive species in phosphorylation reactions.
Application in Nucleotide Synthesis
The primary application of this compound is in the synthesis of nucleotide 5'-triphosphates (NTPs) and their analogs, which are fundamental building blocks for DNA and RNA.[2] It serves as a soluble source of the pyrophosphate moiety, which is introduced to a nucleoside monophosphate or a related precursor.
Synthesis of Symmetrical Dinucleoside Tetraphosphates
This compound can be used in the synthesis of symmetrical dinucleoside tetraphosphates (Np₄N). In this method, a nucleoside 5'-phosphoromorpholidate is reacted with the pyrophosphate salt.[1]
| Reactant 1 | Reactant 2 | Product | Reference |
| Nucleoside 5'-phosphoromorpholidate | This compound | Symmetrical dinucleoside tetraphosphate | [1] |
One-Pot Synthesis of Symmetric Dinucleoside Tetra- and Pentaphosphates
A notable application is in the one-pot synthesis of symmetric dinucleoside tetra- and pentaphosphates starting from protected nucleosides. This strategy involves the use of a salicylphosphite intermediate. The addition of bis(tri-n-butylammonium) pyrophosphate (a closely related reagent) to a phosphitylated nucleoside leads to a cyclic intermediate, which upon oxidation and further reaction yields the desired product.[1]
Experimental Protocols
The following are generalized protocols based on established synthetic strategies. Researchers should consult the primary literature for specific substrate details and reaction optimization.
Protocol 1: General Synthesis of a Nucleoside 5'-Triphosphate (NTP)
This protocol outlines the general steps for the synthesis of an NTP from a protected nucleoside using a phosphoramidite approach followed by pyrophosphorylation.
Materials:
-
Protected Nucleoside immobilized on a solid support
-
5-Chloro-saligenyl-N,N-diisopropylphosphoramidite
-
Oxidizing agent (e.g., iodine solution)
-
This compound
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Procedure:
-
Coupling: The protected nucleoside on the solid support is reacted with 5-Chloro-saligenyl-N,N-diisopropylphosphoramidite in anhydrous acetonitrile to form a phosphite triester.
-
Oxidation: The phosphite triester is oxidized to the corresponding phosphate triester using a standard oxidizing solution.
-
Pyrophosphorylation: The support-bound cyclic Sal-oligonucleotide is then reacted with a solution of this compound in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).[2] This reaction opens the cyclic triester and attaches the pyrophosphate group.
-
Cleavage and Deprotection: The resulting 5'-triphosphorylated oligonucleotide is cleaved from the solid support and deprotected using a suitable reagent, such as concentrated aqueous ammonia.
-
Purification: The crude NTP is purified by chromatography (e.g., ion-exchange HPLC).
Quantitative Data Example (Illustrative):
| Starting Material | Product | Yield | Purity | Reference |
| Support-bound 5'-cycloSal-oligonucleotide | 5'-triphosphorylated oligonucleotide | High | Excellent | [2] |
Summary and Outlook
This compound is a valuable reagent in organic synthesis, with a specific and critical role in the preparation of biologically important molecules like nucleoside triphosphates. Its character as a quaternary ammonium salt provides solubility in organic solvents, a key feature for its function as a pyrophosphate donor in anhydrous reaction conditions. While its application as a general phase-transfer catalyst in other areas of organic chemistry is not as well-defined, its importance in nucleic acid chemistry is firmly established. Future research may explore its potential in other phosphorylation reactions or in the synthesis of other organophosphate compounds.
References
The Pivotal Role of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate in Modern Nucleotide Synthesis
For Immediate Release
[City, State] – [Date] – Bis(tetrabutylammonium) dihydrogen pyrophosphate, a highly soluble form of inorganic pyrophosphate, has emerged as a critical reagent in the chemical synthesis of nucleotides and their analogues. Its application has significantly advanced the fields of molecular biology, drug discovery, and diagnostics by enabling the efficient and high-yield production of essential biomolecules such as nucleoside triphosphates (NTPs), dinucleoside polyphosphates, and various modified nucleotides. This application note provides a comprehensive overview of its uses, detailed experimental protocols, and a summary of quantitative data for researchers, scientists, and drug development professionals.
The use of this compound overcomes the solubility challenges of inorganic pyrophosphate salts in the aprotic organic solvents typically required for nucleotide synthesis. This key property allows for homogeneous reaction conditions, leading to cleaner reactions and higher yields of the desired phosphorylated products.
Key Applications in Nucleotide Synthesis:
-
Synthesis of Nucleoside 5'-Triphosphates (NTPs): A cornerstone application is the conversion of nucleoside monophosphates (NMPs) or activated nucleosides into their corresponding triphosphates. This is often achieved through the activation of the NMP, for example with 1,1'-carbonyldiimidazole (CDI), followed by reaction with this compound.[1] This method is fundamental for producing the building blocks of DNA and RNA.
-
Formation of Dinucleoside Polyphosphates: This reagent is instrumental in synthesizing symmetrical and asymmetrical dinucleoside polyphosphates (Np_n_N), which are important signaling molecules.[1] The synthesis can proceed through the dimerization of a nucleotide in the presence of an activating agent or by coupling an activated nucleotide with pyrophosphate.[1]
-
Preparation of Nucleotide Analogues: The versatility of this compound extends to the synthesis of nucleotide analogues with modified phosphate chains, which are crucial tools for studying enzymatic mechanisms and as potential therapeutic agents.[1][2][3]
Experimental Workflow for Nucleotide Synthesis
The general workflow for utilizing this compound in nucleotide synthesis involves several key stages, from the preparation of the anhydrous pyrophosphate salt to the final purification of the nucleotide product.
Caption: General experimental workflow for nucleotide synthesis using this compound.
Quantitative Data Summary
The following table summarizes representative yields for various nucleotide synthesis reactions employing this compound or similar tetrabutylammonium pyrophosphate salts.
| Starting Material | Product | Activating Agent | Solvent | Yield (%) | Reference |
| Uridine Monophosphate (UMP) | Up4U (symmetrical dinucleoside tetraphosphate) | CDI | DMF | 10-60 | [1] |
| Adenosine Monophosphate (AMP) | Ap2A (symmetrical dinucleoside diphosphate) | DCC/Morpholine | Pyridine | 90 | [1] |
| Unprotected Uridine | Uridine-5'-tetraphosphate (p4U) | Activated Tetrametaphosphate | Anhydrous Base | 85 | [4][5] |
| Unprotected Adenosine | Adenosine-5'-tetraphosphate (p4A) | Activated Tetrametaphosphate | Anhydrous Base | 92 | [4][5] |
| Uridine Monophosphate (UMP) | Uridine-5'-pentaphosphate (p5U) | Activated Tetrametaphosphate | Anhydrous Base | 70 | [4][5] |
| Adenosine Monophosphate (AMP) | Adenosine-5'-pentaphosphate (p5A) | Activated Tetrametaphosphate | Anhydrous Base | 58 | [4][5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Symmetrical Dinucleoside Tetraphosphates (e.g., Up4U) via a Phosphorimidazolide Intermediate
This protocol is adapted from methods involving the activation of a nucleoside monophosphate with 1,1'-carbonyldiimidazole (CDI).[1]
Materials:
-
Uridine 5'-monophosphate (UMP) as the tri-n-butylammonium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Bis(tri-n-butylammonium) pyrophosphate (as a proxy for this compound, demonstrating the principle)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
HPLC purification system
Procedure:
-
Preparation of the Phosphorimidazolide Intermediate:
-
Dissolve the tri-n-butylammonium salt of UMP in anhydrous DMF.
-
Add a molar excess of CDI to the solution and stir under an inert atmosphere (e.g., argon) at room temperature.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the formation of the phosphorimidazolide intermediate is complete.
-
-
Coupling with Pyrophosphate:
-
In a separate flask, dissolve bis(tri-n-butylammonium) pyrophosphate in anhydrous DMF.
-
Add the solution of the UMP-phosphorimidazolide intermediate to the pyrophosphate solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by anion-exchange chromatography or reverse-phase HPLC to isolate the desired symmetrical dinucleoside tetraphosphate (Up4U).
-
Caption: Workflow for the synthesis of symmetrical dinucleoside tetraphosphates.
Protocol 2: General Procedure for the Preparation of Tetrabutylammonium Pyrophosphate Salt
This protocol describes the conversion of commercially available sodium pyrophosphate into the more soluble tetrabutylammonium salt, which is a crucial first step for its use in organic solvents.[2]
Materials:
-
Sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
Tetrabutylammonium bromide (TBABr) or similar tetrabutylammonium salt
-
Dowex 50W-X8 cation-exchange resin (H⁺ form)
-
Methanol
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Ion Exchange:
-
Prepare an aqueous solution of sodium pyrophosphate.
-
Pass the solution through a column packed with Dowex 50W-X8 resin (H⁺ form) to generate pyrophosphoric acid.
-
Immediately neutralize the acidic eluate with a solution of tetrabutylammonium hydroxide or react with tetrabutylammonium bromide followed by removal of the sodium bromide precipitate.
-
-
Solvent Exchange and Anhydrous Preparation:
-
Evaporate the aqueous solution to dryness under reduced pressure.
-
To ensure the salt is anhydrous, co-evaporate the residue multiple times with anhydrous acetonitrile.[2]
-
Dry the resulting solid or solidified oil under high vacuum overnight.
-
-
Storage:
-
Store the prepared this compound under an inert atmosphere (e.g., argon) to prevent moisture absorption.[2]
-
Signaling Pathways and Logical Relationships
The synthesis of nucleoside triphosphates is a fundamental biological process. Chemically, it can be represented as a stepwise addition of phosphate groups, a process mimicked in the laboratory using reagents like this compound.
Caption: Logical relationship in the stepwise phosphorylation of a nucleoside to a nucleoside triphosphate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleoside Tetra- and Pentaphosphates Prepared Using a Tetraphosphorylation Reagent Are Potent Inhibitors of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Triphosphate RNA Synthesis using bis(tetrabutylammonium) dihydrogen pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA bearing a 5'-triphosphate (5'-pppRNA) is of paramount importance for research in immunology, virology, and therapeutic development. 5'-pppRNA is a key pathogen-associated molecular pattern (PAMP) recognized by the cytosolic innate immune receptor RIG-I (Retinoic acid-Inducible Gene I), triggering a potent antiviral interferon response. Consequently, synthetic 5'-pppRNA serves as a valuable tool for studying innate immunity, developing vaccine adjuvants, and designing novel immunotherapies.
While enzymatic synthesis via in vitro transcription (IVT) is a common method for producing 5'-pppRNA, chemical synthesis offers distinct advantages, including the ability to incorporate modified nucleotides, achieve high purity, and precisely control the sequence without the template-dependent limitations of enzymatic methods. A key reagent in the chemical synthesis of 5'-pppRNA is bis(tetrabutylammonium) dihydrogen pyrophosphate , which serves as the phosphate donor in the final triphosphorylation step.
These application notes provide a detailed overview and protocols for the chemical synthesis of 5'-pppRNA, with a focus on solid-phase methodologies. A comparison with the enzymatic in vitro transcription method is also presented to aid researchers in selecting the most appropriate technique for their specific application.
Comparison of Synthesis Methods: Chemical vs. Enzymatic
The choice between chemical and enzymatic synthesis of 5'-pppRNA depends on several factors, including the desired RNA length, sequence, purity, and the presence of modifications.
| Feature | Chemical Synthesis (Solid-Phase) | Enzymatic Synthesis (In Vitro Transcription) |
| Principle | Stepwise addition of phosphoramidite building blocks on a solid support, followed by on-support triphosphorylation. | T7, T3, or SP6 RNA polymerase-mediated transcription from a DNA template. |
| Key Reagent | This compound, phosphoramidites. | RNA polymerase, NTPs, DNA template. |
| RNA Length | Practical for short to medium lengths (typically <100 nucleotides).[1] | Suitable for long RNA sequences (up to several kilobases).[1] |
| Yield | Generally lower, especially for longer strands.[2] | High (microgram to milligram scale from a standard reaction).[1] |
| Purity | High purity achievable (>99%) after HPLC purification.[1] | Can be high (>95%) after purification, but may contain abortive sequences and dsRNA byproducts.[1][3] |
| Modifications | Precise, site-specific incorporation of modified nucleotides at any position. | Limited to incorporation of modified NTPs, with some polymerases showing reduced efficiency. |
| Sequence Constraint | No sequence constraints. | T7 RNA polymerase has a preference for a Guanine nucleotide at the transcription start site.[1] |
| Cost | Can be more expensive, especially due to the cost of phosphoramidites and specialized reagents.[2] | Generally more cost-effective for long RNAs due to higher yields.[1] |
| Biological Activity | Single-stranded 5'-pppRNA shows low biological activity; requires annealing to a complementary strand to activate RIG-I. | Can produce biologically active dsRNA byproducts that potently activate RIG-I. |
Chemical Synthesis of 5'-Triphosphate RNA: Experimental Protocols
The solid-phase chemical synthesis of 5'-pppRNA is a multi-step process that begins with the assembly of the desired RNA sequence on a solid support using standard phosphoramidite chemistry. The key final steps involve the on-support conversion of the 5'-hydroxyl group to a triphosphate. The cycloSal chemistry approach is a modern and efficient method for this transformation.[4][5]
Protocol 1: Solid-Phase 5'-Triphosphorylation using cycloSal Chemistry[4][5]
This protocol describes the on-support triphosphorylation of a pre-synthesized RNA oligonucleotide using a cycloSal-phosphoramidite reagent and this compound.
Materials:
-
CPG solid support with 5'-DMT-off synthesized RNA oligonucleotide
-
cycloSal-phosphoramidite (e.g., 5-chloro-saligenyl-N,N-diisopropylphosphoramidite)
-
Acetonitrile (anhydrous)
-
5-(Benzylthio)-1H-tetrazole (BTT) activator solution
-
Iodine oxidizer solution
-
Bis(tetra-n-butylammonium) dihydrogen pyrophosphate solution (0.5 M in anhydrous DMF)
-
Anhydrous Dimethylformamide (DMF)
-
Ammonium hydroxide/methylamine (AMA) solution
-
Tri-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Ammonium acetate solution (2 M)
Procedure:
-
Standard RNA Synthesis: Synthesize the desired RNA sequence on a CPG solid support using an automated DNA/RNA synthesizer with the final 5'-DMT group removed (DMT-off).
-
cycloSal-Phosphoramidite Coupling:
-
Prepare a 0.1 M solution of the cycloSal-phosphoramidite in anhydrous acetonitrile.
-
On the synthesizer, perform a coupling step using the cycloSal-phosphoramidite solution and BTT activator. Use standard coupling times.
-
-
Oxidation:
-
Oxidize the resulting phosphite triester using a standard iodine oxidizer solution for 45-60 seconds.
-
-
Pyrophosphorylation:
-
Manually, wash the CPG support with anhydrous acetonitrile and then with anhydrous DMF.
-
Add the 0.5 M bis(tetra-n-butylammonium) dihydrogen pyrophosphate solution in anhydrous DMF to the CPG support in a sealed syringe or column.
-
Incubate at room temperature for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the CPG support with DMF and then with acetonitrile.
-
Cleave the RNA from the support and remove base and phosphate protecting groups by incubating with AMA solution at room temperature for 30 minutes. Note: Avoid heating, as it can lead to triphosphate degradation.[4]
-
Collect the solution containing the crude RNA.
-
-
2'-O-TBDMS Deprotection:
-
Evaporate the AMA solution.
-
Resuspend the residue in 1 M TBAF in THF and incubate at room temperature for 16 hours to remove the 2'-TBDMS protecting groups.
-
-
Quenching and Desalting:
-
Quench the reaction by adding an equal volume of 2 M ammonium acetate.
-
Desalt the RNA using a suitable method such as size-exclusion chromatography or ethanol precipitation.
-
-
Purification:
-
Purify the 5'-pppRNA by anion-exchange or ion-pair reversed-phase HPLC.
-
Protocol 2: In Vitro Transcription for 5'-Triphosphate RNA Synthesis
This method provides a common enzymatic route to 5'-pppRNA.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the desired RNA sequence
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP) solution
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup:
-
In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water
-
Transcription buffer (to 1x final concentration)
-
rNTPs (to a final concentration of 1-5 mM each)
-
DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to degrade the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
Purification:
-
Purify the synthesized RNA using a column-based purification kit, phenol-chloroform extraction followed by ethanol precipitation, or HPLC.
-
Protocol 3: Annealing of Complementary RNA Strands
To generate biologically active double-stranded 5'-pppRNA from chemically synthesized single strands.
Materials:
-
Purified single-stranded 5'-pppRNA
-
Purified complementary single-stranded RNA (can be 5'-OH)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Nuclease-free water
Procedure:
-
Mixing:
-
In a nuclease-free tube, combine equimolar amounts of the 5'-pppRNA and its complementary strand in annealing buffer.
-
-
Denaturation and Annealing:
-
Heat the mixture to 95°C for 2-5 minutes.
-
Gradually cool the mixture to room temperature over 30-60 minutes. This can be achieved by placing the tube in a heat block and turning it off, or by transferring it to a water bath that is allowed to cool slowly.
-
-
Storage:
-
The resulting dsRNA can be stored at -20°C or -80°C.
-
Visualizing the Workflow and Signaling Pathway
Chemical Synthesis Workflow
Caption: Solid-phase chemical synthesis workflow for 5'-ppp-dsRNA.
In Vitro Transcription Workflow
Caption: In vitro transcription workflow for 5'-pppRNA synthesis.
RIG-I Signaling Pathway
Caption: Simplified RIG-I signaling pathway upon recognition of 5'-ppp-dsRNA.
Characterization of 5'-Triphosphate RNA
Accurate characterization of synthesized 5'-pppRNA is crucial to ensure its identity, purity, and integrity.
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange and ion-pair reversed-phase HPLC are powerful techniques for assessing the purity of 5'-pppRNA and separating it from failed sequences or incompletely phosphorylated products.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized RNA, thereby verifying the presence of the triphosphate group.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to assess the size and purity of the RNA product, especially for longer strands produced by in vitro transcription.
Applications in Research and Drug Development
-
Probing Innate Immunity: Chemically synthesized 5'-pppRNA with defined sequences and modifications is an invaluable tool for dissecting the molecular mechanisms of RIG-I activation and downstream signaling pathways.
-
Vaccine Adjuvants: 5'-pppRNA can be used as a potent adjuvant to enhance the immunogenicity of vaccines by stimulating the innate immune system.
-
Cancer Immunotherapy: The ability of 5'-pppRNA to induce type I interferons makes it a promising candidate for cancer immunotherapy, as interferons can promote anti-tumor immune responses.
-
Antiviral Therapeutics: Understanding how viruses evade RIG-I recognition can inform the development of novel antiviral drugs that either mimic viral PAMPs to stimulate an immune response or block viral evasion mechanisms.
Conclusion
The chemical synthesis of 5'-triphosphate RNA using this compound provides a robust and precise method for obtaining high-purity RNA for a variety of research and therapeutic applications. While in vitro transcription is a valuable method for producing long RNA strands, the chemical approach offers unparalleled control over sequence and the ability to incorporate modifications. The detailed protocols and comparative data provided in these application notes are intended to equip researchers with the necessary information to successfully synthesize and utilize 5'-pppRNA in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 3. Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced [mdpi.com]
- 4. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate presents a unique potential in drug delivery as a bifunctional ion-pairing agent. The tetrabutylammonium (TBA) cation is known to enhance the lipophilicity of anionic drugs, thereby improving their encapsulation into lipid- and polymer-based nanocarriers.[1][2][3] The dihydrogen pyrophosphate anion offers opportunities for drug interaction and has been explored as a carrier for bioactive ions and drugs, particularly in applications related to bone repair.[4] This document provides a detailed protocol for utilizing this compound in the formulation of drug delivery systems for cationic active pharmaceutical ingredients (APIs), leveraging the principles of hydrophobic ion pairing to enhance drug encapsulation and delivery.
Hydrophobic Ion Pairing (HIP) is a technique used to increase the lipophilicity of ionized drugs. This is achieved by forming a neutral complex between the ionized drug and an oppositely charged molecule, known as a counterion.[5][6][7] This neutral complex is more soluble in organic solvents and lipid phases, which facilitates its encapsulation into various drug delivery systems like nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).[6][8][9]
Experimental Protocols
Protocol 1: Formation of the Hydrophobic Ion-Paired (HIP) Complex
This protocol describes the formation of a hydrophobic ion-paired complex between a cationic drug and this compound.
Materials:
-
Cationic Drug (e.g., Doxorubicin, a model cationic drug)
-
This compound
-
Deionized Water
-
Organic Solvent (e.g., Dichloromethane)
-
Magnetic Stirrer
-
Centrifuge
-
Lyophilizer
Methodology:
-
Dissolution of Components:
-
Dissolve the cationic drug in deionized water to a final concentration of 10 mg/mL.
-
Dissolve this compound in deionized water to achieve a 2:1 molar ratio of tetrabutylammonium cations to the cationic drug.
-
-
Ion-Pairing Reaction:
-
Slowly add the this compound solution to the cationic drug solution while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours. A precipitate of the hydrophobic ion-paired complex should form.[10]
-
-
Isolation of the HIP Complex:
-
Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the precipitate.
-
Decant the supernatant and wash the pellet twice with deionized water to remove any unreacted starting materials.
-
Lyophilize the washed pellet to obtain the dry HIP complex powder.
-
-
Confirmation of Complex Formation:
-
The formation of the HIP complex can be confirmed by Fourier-transform infrared spectroscopy (FTIR) by observing shifts in the characteristic peaks of the individual components.
-
The enhanced lipophilicity can be confirmed by measuring the partition coefficient (LogP) of the complex between n-octanol and water.[5]
-
Protocol 2: Formulation of Polymeric Nanoparticles with the HIP Complex
This protocol details the encapsulation of the prepared HIP complex into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Drug-TBAPPi HIP Complex
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Magnetic Stirrer
-
Probe Sonicator
-
Rotary Evaporator
-
Ultracentrifuge
Methodology:
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA and 10 mg of the Drug-TBAPPi HIP complex in 2 mL of dichloromethane.
-
-
Emulsification:
-
Add the organic phase to 10 mL of a 2% PVA solution.
-
Immediately emulsify the mixture using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a larger volume of a 0.1% PVA solution (e.g., 50 mL) and stir magnetically for 3-4 hours at room temperature to allow for the evaporation of dichloromethane.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for characterization, or lyophilize for long-term storage.
-
Data Presentation
Table 1: Formulation Parameters for HIP Complex Nanoparticles
| Parameter | Value | Purpose |
| PLGA Concentration | 50 mg/mL in DCM | Polymer matrix for drug encapsulation |
| HIP Complex Concentration | 5 mg/mL in DCM | Drug to be encapsulated |
| PVA Concentration (Aqueous Phase) | 2% (w/v) | Emulsifier to stabilize the emulsion |
| Organic to Aqueous Phase Ratio | 1:5 (v/v) | Influences nanoparticle size |
| Sonication Amplitude | 40% | Energy input for emulsion formation |
| Sonication Time | 2 minutes | Duration of emulsification |
Table 2: Characterization of Drug-Loaded Nanoparticles
| Parameter | Method | Typical Expected Value | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 250 nm | Affects in vivo fate and cellular uptake |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow size distribution |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | Indicates colloidal stability |
| Drug Loading (%) | UV-Vis Spectroscopy / HPLC | 5 - 15% | The amount of drug per unit weight of nanoparticles |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy / HPLC | > 80% | Percentage of initial drug successfully encapsulated |
Visualizations
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. benchchem.com [benchchem.com]
- 3. avestia.com [avestia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ion Pairs for Transdermal and Dermal Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Evaluation of Hydrophobic Ion Paired Insulin Loaded Self Micro-Emulsifying Drug Delivery System for Oral Delivery | MDPI [mdpi.com]
- 10. WO1994008599A1 - Ion-pairing of drugs for improved efficacy and delivery - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Modified Nucleotides using Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate, often used in its tris(tetrabutylammonium) form, is a key reagent in the synthesis of modified nucleoside triphosphates (NTPs), which are fundamental for various applications in molecular biology, drug discovery, and diagnostics. Its high solubility in organic solvents makes it an ideal source of pyrophosphate for phosphorylation reactions in non-aqueous media. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of modified nucleotides, with a focus on the widely adopted Ludwig-Eckstein one-pot method.
Data Presentation
The following tables summarize the yields of various modified nucleoside triphosphates synthesized using a one-pot pyrophosphorylation approach, such as the Ludwig-Eckstein method, which utilizes a tetrabutylammonium pyrophosphate salt.
Table 1: Yields of Natural and Unmodified Nucleoside Triphosphates
| Nucleoside | Yield (%) | Reference |
| Various Natural Nucleosides | 60 - 75 | [1] |
| Natural and Synthetic Nucleosides | 51 - 74 | [2] |
Table 2: Yields of Modified Nucleoside Triphosphates
| Modified Nucleoside | Yield (%) | Reference |
| 5-Alkyl-, 5-Hydroxyalkyl-, and 5-Acyluracil/Cytosine dNTPs | 8 - 27 | [3] |
| α-L-threofuranosyl Nucleoside Triphosphates (tNTPs) | 12 - 28 | [4] |
| Uridine phosphoramidite with a diazirine moiety (UDzTP) | 38 (single incorporation in 26mer RNA) | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Modified Nucleoside 5'-Triphosphates (Ludwig-Eckstein Method)
This protocol describes a general one-pot, three-step procedure for the synthesis of modified nucleoside 5'-triphosphates.[6] This method is advantageous as it minimizes the formation of by-products, simplifying subsequent purification.[6]
Materials:
-
Suitably protected modified nucleoside (with a free 5'-hydroxyl group)
-
Salicyl phosphorochloridite (2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one)
-
This compound or Tris(tetrabutylammonium) hydrogen pyrophosphate
-
Iodine
-
Pyridine (anhydrous)
-
Dioxane (anhydrous)
-
Acetonitrile (anhydrous)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Sodium perchlorate solution
-
Acetone
Procedure:
-
Preparation of Reactants:
-
Co-evaporate the protected modified nucleoside (e.g., 0.1 mmol) with anhydrous pyridine twice and dry under vacuum overnight.
-
Dry the this compound (or its tris- salt) under vacuum overnight.
-
-
Step 1: Phosphitylation
-
Dissolve the dried nucleoside in a minimal amount of anhydrous pyridine and add anhydrous dioxane as a co-solvent.
-
Cool the solution to -15°C.[2]
-
Add a solution of salicyl phosphorochloridite (1.1 equivalents) in anhydrous dioxane dropwise to the nucleoside solution.
-
Stir the reaction mixture at -15°C for 2 hours.[2] The progress of the reaction can be monitored by ³¹P NMR, where the formation of the phosphite intermediate will be observed.
-
-
Step 2: Pyrophosphorylation
-
In a separate flask, dissolve the dried this compound (1.5 equivalents) in anhydrous acetonitrile.
-
Add the pyrophosphate solution to the reaction mixture containing the phosphite intermediate.
-
Stir the reaction for 30 minutes at room temperature. The formation of a cyclic intermediate can be monitored by ³¹P NMR.
-
-
Step 3: Oxidation
-
Prepare a solution of iodine (2 equivalents) in pyridine containing a small amount of water.
-
Add the iodine solution to the reaction mixture and stir for 20 minutes at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and purify the crude triphosphate by anion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of triethylammonium bicarbonate (TEAB) buffer.
-
Combine the fractions containing the desired product and lyophilize.
-
For further purification and conversion to the sodium salt, the product can be precipitated from an aqueous solution by the addition of a sodium perchlorate solution and acetone.
-
Visualizations
Synthesis of Modified Nucleotides
Caption: Ludwig-Eckstein one-pot synthesis pathway.
Experimental Workflow
Caption: Experimental workflow for modified NTP synthesis.
Signaling Pathways and Applications
Modified nucleotides synthesized using this compound are invaluable tools for elucidating biological signaling pathways and have significant therapeutic potential. For instance, they can be used as:
-
Probes for Enzymatic Reactions: Modified NTPs can be used to study the mechanism and kinetics of polymerases, kinases, and other nucleotide-binding proteins.
-
Components of Modified Oligonucleotides: Incorporation of modified nucleotides into DNA or RNA can enhance their stability, binding affinity, and therapeutic efficacy.
-
Antiviral and Anticancer Agents: Many nucleoside analogs exert their therapeutic effect after being converted to their triphosphate form, which can then inhibit viral replication or cell proliferation.
Caption: Application of modified NTPs in therapeutics.
References
- 1. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved one-pot synthesis of nucleoside 5'-triphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate, often abbreviated as (TBA)₂H₂P₂O₇, is a versatile reagent in organic and bioorganic chemistry. Its primary utility lies in its role as a soluble source of the pyrophosphate anion in anhydrous organic solvents, making it an essential component in phosphorylation reactions, particularly in the synthesis of nucleoside 5'-triphosphates (NTPs) and their analogues.[1][2] The bulky and lipophilic tetrabutylammonium cations render the pyrophosphate salt soluble in common organic solvents like pyridine, DMF, and acetonitrile, facilitating homogeneous reaction conditions.[3] This document provides detailed experimental protocols for key applications of this compound, along with quantitative data and analytical monitoring techniques.
Applications
The primary applications of this compound include:
-
Synthesis of Nucleoside 5'-Triphosphates (NTPs): It serves as the pyrophosphate donor in the conversion of nucleoside monophosphates or activated nucleosides into their corresponding triphosphates.[2]
-
Solid-Phase Synthesis of 5'-Triphosphate Oligonucleotides: It is a key reagent in the on-synthesizer phosphorylation of DNA and RNA, enabling the production of oligonucleotides with a 5'-triphosphate moiety, which are crucial for various biological studies, including RNA interference and antiviral research.[1][4]
-
Dinucleotide Synthesis: It can be used in the synthesis of dinucleoside polyphosphates.[5]
-
Phase-Transfer Catalyst: While its primary role is as a pyrophosphate source, the tetrabutylammonium cation can facilitate the transfer of anions across phase boundaries, although its use as a general-purpose phase-transfer catalyst is less common than that of tetrabutylammonium halides.[3]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Nucleoside 5'-Triphosphates
This protocol describes a general method for the synthesis of NTPs from a protected nucleoside using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as an activating agent and a tributylammonium pyrophosphate salt.[2]
Materials:
-
3'-O-Acetyl-protected nucleoside (e.g., 3'-O-Acetylthymidine)
-
This compound
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one
-
Anhydrous pyridine
-
Anhydrous dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodine
-
10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Anion-exchange chromatography column (e.g., DEAE-Sephadex)
Procedure:
-
Preparation of Nucleoside: A suitably protected nucleoside (e.g., 3'-O-acetylthymidine, 0.1 mmol) is rendered anhydrous by co-evaporation with anhydrous pyridine (2 x 2 mL) and dried under vacuum overnight.
-
Preparation of Pyrophosphate: this compound (0.13 mmol) is dried under vacuum overnight.
-
Activation: The dried nucleoside is dissolved in a mixture of anhydrous pyridine (0.2 mL) and anhydrous dioxane (0.4 mL). To this solution, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (0.11 mmol) is added, and the reaction is stirred at room temperature for 45 minutes.
-
Pyrophosphorylation: A solution of the dried this compound in anhydrous DMF (0.17 M) is added to the reaction mixture, followed by tributylamine (0.13 mmol). The mixture is stirred for 30 minutes at room temperature.
-
Oxidation: A solution of iodine (0.16 mmol) in pyridine (0.98 mL) and water (20 µL) is added to the reaction mixture. The resulting dark solution is stirred at room temperature for 30 minutes.
-
Quenching and Hydrolysis: The excess iodine is quenched by the dropwise addition of 10% aqueous Na₂S₂O₃ solution until the dark color disappears. The solvent is removed under reduced pressure. Water (5 mL) is added, and the mixture is allowed to stand at room temperature for 30 minutes to hydrolyze the cyclic triphosphate intermediate.
-
Purification: The crude product is purified by anion-exchange chromatography using a linear gradient of TEAB buffer. The fractions containing the desired NTP are collected and lyophilized.
Quantitative Data:
| Nucleoside | Product | Yield (%) | Reference |
| Various Nucleosides | Nucleoside 5'-Triphosphates | 26-41 | [2] |
Protocol 2: Automated Solid-Phase Synthesis of RNA 5'-Triphosphates
This protocol outlines the on-synthesizer procedure for the 5'-triphosphorylation of a resin-bound RNA oligonucleotide using 5-chloro-saligenyl-N,N-diisopropylphosphoramidite and this compound.[1][4]
Materials:
-
Controlled pore glass (CPG) solid support with the desired oligonucleotide sequence (synthesized using standard phosphoramidite chemistry)
-
5-chloro-saligenyl-N,N-diisopropylphosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
This compound solution (0.5 M in anhydrous DMF)
-
Standard DNA/RNA synthesizer reagents (activator, oxidizing agent, capping reagents, deblocking solution)
-
Ammonium hydroxide solution
Procedure (On-Synthesizer):
-
Oligonucleotide Synthesis: The desired RNA oligonucleotide is synthesized on the CPG support using standard automated phosphoramidite chemistry. The final 5'-DMT group is removed.
-
5'-Phosphitylation: The 5-chloro-saligenyl-N,N-diisopropylphosphoramidite solution is delivered to the synthesis column and allowed to react with the 5'-hydroxyl group of the support-bound oligonucleotide for 10 minutes.
-
Oxidation: The resulting phosphite triester is oxidized using the standard synthesizer oxidizing solution (e.g., iodine/water/pyridine) for 2 minutes.
-
Pyrophosphorylation: The this compound solution is delivered to the column and allowed to react for 30 minutes at room temperature.
-
Cleavage and Deprotection: The support is treated with concentrated ammonium hydroxide solution to cleave the 5'-triphosphorylated oligonucleotide from the support and remove the protecting groups.
-
Purification: The crude product is purified by HPLC.
Quantitative Data:
| Oligonucleotide Type | Product | Yield | Reference |
| DNA and RNA | 5'-Triphosphate Oligonucleotides | Moderate to Good | [1] |
Analytical Methods
³¹P NMR Spectroscopy is a powerful tool for monitoring the progress of phosphorylation reactions involving this compound.[5][6] The chemical shifts of the phosphorus nuclei are sensitive to their chemical environment, allowing for the identification of starting materials, intermediates, and products.
Typical ³¹P NMR Chemical Shifts:
| Compound/Functional Group | Typical Chemical Shift (ppm) | Reference |
| This compound | ~ -10 | [7] |
| Nucleoside 5'-monophosphate (α-phosphate) | ~ 0 to -5 | |
| Nucleoside 5'-diphosphate (α-phosphate) | ~ -5 to -10 | |
| Nucleoside 5'-diphosphate (β-phosphate) | ~ -5 to -10 | |
| Nucleoside 5'-triphosphate (α-phosphate) | ~ -5 to -10 | |
| Nucleoside 5'-triphosphate (β-phosphate) | ~ -20 to -23 | |
| Nucleoside 5'-triphosphate (γ-phosphate) | ~ -5 to -10 | |
| P¹,P²-di(1-imidazolyl)pyrophosphate | -21.26 | [6] |
Visualizations
Caption: Workflow for solution-phase synthesis of nucleoside 5'-triphosphates.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. ijirset.com [ijirset.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrabutylammonium) dihydrogen pyrophosphate, with the chemical formula [(C₄H₉)₄N]₂H₂P₂O₇, is a salt in which the pyrophosphate dianion is paired with two bulky tetrabutylammonium cations. This lipophilic quaternary ammonium salt exhibits significantly enhanced solubility in a wide range of organic solvents compared to its inorganic counterparts (e.g., sodium pyrophosphate). This property makes it an invaluable reagent in synthetic organic chemistry, particularly for phosphorylation reactions where the nucleophilic pyrophosphate anion is required to react with organic substrates in non-aqueous environments.
These application notes provide detailed protocols and data for the use of this compound in both non-enzymatic and enzymatic contexts, serving as a comprehensive guide for researchers in drug discovery and chemical biology.
Non-Enzymatic Phosphorylation: Synthesis of Nucleoside Diphosphates
One of the primary applications of this compound is in the synthesis of nucleoside 5'-diphosphates (NDPs), which are crucial biological molecules and precursors for nucleoside triphosphates (NTPs). The synthesis typically involves the reaction of a nucleoside with an activated 5'-hydroxyl group, such as a tosylate, with the soluble pyrophosphate salt.
Experimental Protocol: Synthesis of a Nucleoside 5'-Diphosphate (NDP)
This protocol describes a general procedure for the synthesis of a nucleoside 5'-diphosphate from a 5'-tosylated nucleoside using a soluble pyrophosphate salt. The use of a related, less hygroscopic pyrophosphate salt, tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate), has been described and this protocol is adapted from the principles of such reactions.[1]
Materials:
-
5'-O-Tosyl-2',3'-O-isopropylideneadenosine (or other suitably protected 5'-tosylnucleoside)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Dowex 50WX8 (Na⁺ form) ion-exchange resin
-
Deionized water
-
Thin Layer Chromatography (TLC) supplies
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of Reactants:
-
Ensure the 5'-tosylnucleoside is thoroughly dried under high vacuum before use.
-
Dissolve the 5'-tosylnucleoside (1.0 eq) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve this compound (3.0 eq) in anhydrous DMF.
-
-
Reaction:
-
To the solution of the 5'-tosylnucleoside, add the solution of this compound.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.
-
Redissolve the residue in a small amount of water.
-
The crude product can be precipitated by the addition of a large volume of diethyl ether. Centrifuge to collect the precipitate.
-
For purification, the crude product is typically subjected to ion-exchange chromatography. Prepare a column with Dowex 50WX8 resin (Na⁺ form).
-
Load the aqueous solution of the crude product onto the column.
-
Elute with a linear gradient of a suitable buffer, such as triethylammonium bicarbonate (TEAB), to separate the desired NDP from unreacted pyrophosphate and other byproducts.
-
Collect fractions and analyze by TLC or HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the NDP as a stable salt.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ³¹P NMR, ¹H NMR, and mass spectrometry.
-
Quantitative Data for Nucleoside Diphosphate Synthesis
The following table summarizes representative yields for the synthesis of nucleoside diphosphates using soluble pyrophosphate salts under similar reaction conditions.
| Starting Material | Pyrophosphate Salt | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| 5'-Tosyl-2',3'-O-isopropylideneadenosine | PPN Pyrophosphate | Acetonitrile | 22 | 81 | >95 | [1] |
| 5'-Tosyl-2',3'-O-isopropylideneguanosine | PPN Pyrophosphate | Acetonitrile | 22 | 75 | >95 | [1] |
| 5'-Tosyl-2',3'-O-isopropylideneuridine | PPN Pyrophosphate | Acetonitrile | 22 | 85 | >95 | [1] |
| 5'-Tosylthymidine | PPN Pyrophosphate | Acetonitrile | 22 | 88 | >95 | [1] |
Note: PPN pyrophosphate is tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate, a functionally similar but less hygroscopic alternative to this compound.
Experimental Workflow: Non-Enzymatic NDP Synthesis
Application in Enzymatic Studies: Pyrophosphate Analogs and Kinase Assays
While this compound is primarily a synthetic reagent, its pyrophosphate moiety is central to numerous enzymatic reactions. Pyrophosphate (PPi) and its analogs are crucial for studying enzymes involved in cellular signaling and metabolism, such as kinases, polymerases, and pyrophosphatases.[2] Non-hydrolyzable analogs of ATP, which contain modified pyrophosphate linkages, are instrumental in structural biology and inhibitor design for kinases and G-proteins.[2] Furthermore, bisphosphonates, which are stable analogs of pyrophosphate, are potent inhibitors of enzymes in the mevalonate pathway and have significant therapeutic applications.[2]
This compound can serve as a starting material for the synthesis of various pyrophosphate analogs to be used in enzymatic assays.
Protocol: Enzymatic Assay for Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
This protocol describes a representative enzymatic assay to screen for inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), an enzyme that utilizes pyrophosphate-containing substrates. This type of assay can be used to evaluate the inhibitory activity of pyrophosphate analogs synthesized from reagents like this compound.
Materials:
-
Recombinant human Farnesyl Pyrophosphate Synthase (FPPS)
-
Geranyl pyrophosphate (GPP)
-
[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Test compounds (potential inhibitors, e.g., bisphosphonates)
-
1 M HCl
-
Scintillation cocktail and vials
-
Scintillation counter
-
Microplate
Procedure:
-
Assay Preparation:
-
In a microplate, add the assay buffer.
-
Add the test compound at various concentrations to respective wells. Include a vehicle control (e.g., DMSO).
-
Add GPP to a final concentration of 10 µM.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a pre-determined concentration of FPPS enzyme to each well.
-
Immediately add [¹⁴C]IPP to a final concentration of 10 µM to start the reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 15 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Extract the radiolabeled farnesyl pyrophosphate (FPP) product with an organic solvent (e.g., hexane or ethyl acetate).
-
Transfer the organic layer to a scintillation vial.
-
-
Quantification:
-
Evaporate the organic solvent.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data for Enzyme Inhibition by Pyrophosphate Analogs
The following table provides examples of the inhibitory activity of pyrophosphate analogs against relevant enzymes.
| Analog Class | Enzyme Target | Key Kinetic Parameter | Application | Reference |
| β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP) | Protein Kinases, ATPases | Competitive inhibitor with respect to ATP | Structural biology, enzyme mechanism studies | [2] |
| β,γ-Imidoadenosine 5'-triphosphate (AMP-PNP) | G-Proteins, Myosins | Binds to active site, non-hydrolyzable | Trapping enzyme-substrate complexes | [2] |
| Bisphosphonates (e.g., Zoledronate) | Farnesyl Pyrophosphate Synthase | Potent inhibitors | Therapeutics for bone diseases | [2] |
Signaling Pathway: Kinase Signaling and Inhibition by Pyrophosphate Analogs
Conclusion
This compound is a versatile and highly useful reagent for the non-enzymatic synthesis of phosphorylated molecules, particularly nucleoside diphosphates, due to its enhanced solubility in organic solvents. Furthermore, it serves as a valuable precursor for the synthesis of various pyrophosphate analogs that are essential tools for studying enzymatic reactions and for the development of therapeutic enzyme inhibitors. The protocols and data presented here provide a framework for the effective utilization of this compound in both synthetic and biochemical applications.
References
Application Notes and Protocols for the Synthesis and Use of 5'-Triphosphorylated Long-Range PCR Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-range Polymerase Chain Reaction (PCR) is a critical technique for amplifying DNA fragments larger than 5 kilobases (kb), enabling applications from genome mapping to the characterization of large genetic insertions or deletions. The success of long-range PCR is highly dependent on the quality and design of the oligonucleotide primers. While standard primers are sufficient for amplification, specialized applications, particularly in drug development and molecular biology research, may require primers with specific modifications.
One such modification is the addition of a triphosphate group to the 5'-end of the primer. This modification is not required for the PCR amplification process itself but is crucial for various downstream applications, such as mimicking viral RNA to study innate immune responses, serving as substrates for RNA ligases, or in studies of DNA replication initiation.[1][2]
This document provides a detailed protocol for the synthesis of long-range PCR primers, including the chemical addition of a 5'-triphosphate group using bis(tetrabutylammonium) dihydrogen pyrophosphate, and guidelines for their use in long-range PCR.
Synthesis of 5'-Triphosphorylated Oligonucleotides
The synthesis of 5'-triphosphorylated primers is a two-stage process. First, the standard oligonucleotide is synthesized using automated solid-phase phosphoramidite chemistry. Second, the 5'-triphosphate group is added chemically.
Stage 1: Automated Solid-Phase Oligonucleotide Synthesis
Oligonucleotides are synthesized on an automated DNA/RNA synthesizer using the phosphoramidite method.[3][4] This process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.
Experimental Workflow for Automated Oligonucleotide Synthesis
Caption: Automated phosphoramidite synthesis cycle for oligonucleotides.
Stage 2: Chemical 5'-Triphosphorylation
Following the synthesis of the full-length oligonucleotide with a free 5'-hydroxyl group, the triphosphorylation is performed on the same solid support. A common and effective method is the Ludwig-Eckstein reaction, which utilizes a phosphitylating agent followed by reaction with a pyrophosphate salt.[5][6]
Protocol for On-Support 5'-Triphosphorylation
This protocol is adapted from methods utilizing salicyl phosphorochloridite and a pyrophosphate salt.[5][7]
Materials:
-
Oligonucleotide on solid support (e.g., CPG) with a free 5'-hydroxyl group.
-
Phosphitylating reagent: 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite, SalPCl).
-
Pyrophosphate solution: 0.5 M this compound in anhydrous DMF.
-
Oxidation solution: 0.1 M Iodine in THF/Pyridine/Water.
-
Anhydrous acetonitrile (ACN).
-
Anhydrous pyridine.
Procedure:
-
Phosphitylation:
-
Wash the solid support containing the synthesized oligonucleotide with anhydrous acetonitrile.
-
Prepare a 0.2 M solution of salicyl phosphorochloridite in anhydrous pyridine/ACN (1:9 v/v).
-
Add the phosphitylating solution to the solid support and react for 20 minutes at room temperature.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
-
Pyrophosphate Reaction and Oxidation:
-
Add the 0.5 M this compound solution to the support and react for 30 minutes.
-
Wash the support with anhydrous acetonitrile.
-
Add the oxidation solution and react for 5 minutes. This step oxidizes the phosphite to phosphate and the subsequent hydrolysis yields the linear 5'-triphosphate.[5]
-
Wash the support with acetonitrile.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove protecting groups using a standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) solution at room temperature.[3]
-
-
Purification:
-
Purify the 5'-triphosphorylated oligonucleotide using High-Performance Liquid Chromatography (HPLC) to remove truncated sequences and by-products such as 5'-monophosphate and 5'-diphosphate species.[3]
-
Verify the final product by mass spectrometry.
-
Chemical Workflow for 5'-Triphosphorylation
Caption: Workflow for the chemical synthesis of 5'-triphosphorylated oligonucleotides.
Design and Application of Long-Range PCR Primers
Primer Design Guidelines
Designing robust primers is fundamental for successful long-range PCR.
| Parameter | Recommendation | Rationale |
| Length | 20-30 nucleotides | Longer primers provide higher specificity, which is crucial for large and complex genomes.[8] |
| Melting Temp (Tm) | 65-75°C | Promotes specific binding at higher annealing temperatures, reducing non-specific products.[9] |
| Tm Difference | Within 5°C for the primer pair | Ensures both primers anneal with similar efficiency during the PCR cycle.[9] |
| GC Content | 40-60% | Contributes to a stable primer-template duplex.[9] |
| 3'-End | End with a G or C ("GC clamp") | Promotes strong binding at the 3'-end, which is critical for polymerase extension.[9] |
| Secondary Structures | Avoid hairpins and self-dimers | Prevents interference with primer annealing to the target DNA.[9] |
Protocol for Long-Range PCR
This protocol provides a general starting point. Optimization of cycling conditions and component concentrations may be necessary for specific targets.
Materials:
-
High-fidelity DNA polymerase blend (e.g., a mix of Taq and a proofreading polymerase).
-
dNTP mix (10 mM each).
-
Forward and Reverse Primers (10 µM stock, 5'-triphosphorylated if required for downstream use).
-
High-quality genomic DNA template (50 ng/µL).
-
Nuclease-free water.
-
Appropriate PCR buffer (often supplied with the polymerase).
Reaction Setup (50 µL total volume):
| Component | Volume | Final Concentration |
| 5x PCR Buffer | 10 µL | 1x |
| dNTP Mix (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Genomic DNA | 2 µL | 100 ng |
| DNA Polymerase Blend | 1 µL | As recommended |
| Nuclease-free Water | To 50 µL | - |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 2 min | 1 |
| Denaturation | 94°C | 15 sec | 30-35 |
| Annealing | 65-70°C | 30 sec | |
| Extension | 68°C | 1 min/kb | |
| Final Extension | 68°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Note on 5'-Triphosphate Modification in PCR: The presence of a 5'-triphosphate group on primers does not interfere with the PCR process, as polymerase extension occurs from the 3'-end.[9] This modification is solely for the functionality of the final amplified product.
Applications in Drug Development and Research
The ability to generate long PCR products with a 5'-triphosphate moiety opens up specialized applications relevant to drug discovery and development.
Potential Application Workflow: Studying Innate Immune Response
Certain pattern recognition receptors, like RIG-I, recognize 5'-triphosphorylated RNA as a marker of viral infection, triggering an innate immune response.[2] Long PCR products can be used as templates for in vitro transcription to produce long 5'-triphosphorylated RNAs for these studies.
Caption: Workflow for studying immune response using long 5'-ppp RNA.
Summary
The synthesis of long-range PCR primers with a 5'-triphosphate modification is a powerful tool for advanced research applications. By combining standard automated oligonucleotide synthesis with a subsequent chemical triphosphorylation step using reagents like this compound, researchers can produce specialized primers for downstream applications. While not essential for the amplification itself, this modification enables the creation of biologically active molecules crucial for studying cellular pathways and developing novel therapeutic strategies.
References
- 1. Function and Application of 5’-Triphosphate Oligonucleotides [biosyn.com]
- 2. The 5 Triphosphate Cap [biosyn.com]
- 3. synoligo.com [synoligo.com]
- 4. Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chemical Triphosphorylation of Oligonucleotides [jove.com]
- 7. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
Troubleshooting & Optimization
Technical Support Center: Phosphorylation Reactions with Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing bis(tetrabutylammonium) dihydrogen pyrophosphate for phosphorylation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your reaction yields and address common experimental challenges.
Troubleshooting Guide
Low or no product yield is a common issue in phosphorylation reactions. This guide provides a structured approach to identifying and resolving potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reagent Degradation: this compound is hygroscopic and can hydrolyze in the presence of moisture.[1] It is also sensitive to acidic or basic conditions and temperatures above 60°C.[2] | - Store the reagent under an inert atmosphere (e.g., argon or nitrogen) at <0°C.[2] - Ensure the reagent is a white to almost white powder; discoloration may indicate degradation. - For moisture-sensitive reactions, it is advisable to dry hygroscopic solids under vacuum before use.[1] |
| Inadequate Anhydrous Conditions: The presence of water in the reaction mixture will lead to hydrolysis of the pyrophosphate and reduce the yield of the desired phosphorylated product. | - Use anhydrous solvents (e.g., DMF, DMSO).[2] - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] | |
| Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the reagents. | - Maintain the reaction temperature within the recommended range of 25–40°C for nucleotide synthesis.[2] - Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal temperature for your specific substrate. | |
| Incorrect Stoichiometry: An inappropriate ratio of substrate to the phosphorylating agent can lead to incomplete reactions or the formation of byproducts. | - Optimize the molar ratio of the substrate to this compound. A slight excess of the pyrophosphate is often used. | |
| Formation of Byproducts | Side Reactions: The substrate may have multiple reactive sites, leading to phosphorylation at undesired positions. | - Use protecting groups for reactive functional groups on the substrate that are not the target for phosphorylation. |
| Dimerization: In some cases, dimerization of the substrate or product can occur. | - Adjust the reaction conditions, such as concentration and temperature, to minimize dimerization. The use of specific bases like diisopropylethylamine (DIPEA) has been shown to suppress dimerization in some cases. | |
| Difficult Product Purification | Polarity of the Product: Phosphorylated compounds are often highly polar, making them challenging to separate from the reaction mixture. | - Use anion exchange or reversed-phase high-performance liquid chromatography (HPLC) for purification.[3] - For nucleotide triphosphates, a common method involves using a triethylammonium bicarbonate (TEAB) buffer system with a methanol or acetonitrile gradient on a C18 column.[2] |
| Presence of Tetrabutylammonium Salts: The tetrabutylammonium counterions can be difficult to remove from the final product. | - Utilize appropriate ion-exchange chromatography or precipitation techniques to remove the tetrabutylammonium salts. Precipitation with a sodium perchlorate solution in acetone can be effective for nucleotide triphosphates.[2] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound an effective phosphorylating agent?
A1: Its key advantage is its high solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2] This is due to the bulky tetrabutylammonium counterions, which allow for homogenous reaction conditions with organic-soluble substrates, ultimately improving reaction efficiency and yield.
Q2: What are the optimal storage conditions for this compound?
A2: To prevent degradation, it should be stored at temperatures below 0°C under an inert atmosphere (e.g., argon or nitrogen).[2] It is crucial to protect it from moisture, as it is hygroscopic.
Q3: What are the typical reaction conditions for nucleoside phosphorylation?
A3: A typical reaction involves dissolving the nucleoside and this compound in an anhydrous solvent like DMF or DMSO.[2] The reaction is carried out under an inert atmosphere at a temperature between 25-40°C.[2]
Q4: How can I monitor the progress of my phosphorylation reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For nucleotides, 31P NMR spectroscopy is also a powerful tool to track the formation of the phosphorylated product.
Q5: What is the best way to purify the phosphorylated product?
A5: Due to the high polarity of phosphorylated molecules, reversed-phase HPLC is a common and effective purification method.[3] Anion-exchange chromatography is also a viable option. For nucleotide triphosphates, a gradient of acetonitrile or methanol in a triethylammonium bicarbonate (TEAB) buffer on a C18 column is a widely used system.[2]
Q6: Can this compound be used for phosphorylating substrates other than nucleosides?
A6: Yes, while it is extensively used for the synthesis of nucleoside triphosphates, its properties make it a suitable phosphorylating agent for other organic molecules with available hydroxyl groups, such as alcohols and sugars.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Nucleoside Triphosphate
This protocol outlines a general method for the synthesis of a nucleoside triphosphate from a nucleoside monophosphate.
Materials:
-
Nucleoside monophosphate
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with a magnetic stirrer
-
Syringes and needles for transfer of anhydrous solvents
Procedure:
-
Preparation of Reagents:
-
Dry the nucleoside monophosphate and this compound under high vacuum for several hours to remove any residual moisture.
-
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the dried nucleoside monophosphate in a minimal amount of anhydrous DMF.
-
-
Addition of Phosphorylating Agent:
-
In a separate, dry flask, dissolve the dried this compound in anhydrous DMF.
-
Slowly add the solution of this compound to the stirring solution of the nucleoside monophosphate at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature, typically between 25-40°C.[2]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by reversed-phase HPLC using a C18 column and a suitable buffer system (e.g., a gradient of acetonitrile in triethylammonium bicarbonate buffer).[2]
-
Collect the fractions containing the desired nucleoside triphosphate and lyophilize to obtain the final product.
-
Phosphorylation Reaction Workflow
Caption: A step-by-step workflow for a typical phosphorylation reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for phosphorylation reactions using this compound, based on available literature.
| Substrate Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Nucleoside Monophosphate | DMF/DMSO | 25-40 | 2-12 h | >80 | >95 | [2] |
| 5'-Hydroxyl Oligonucleotide | DMF | 25 | 4-6 h | >80 | >95 | [2] |
Logical Relationship Diagram
References
common side reactions using bis(tetrabutylammonium) dihydrogen pyrophosphate and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using bis(tetrabutylammonium) dihydrogen pyrophosphate. The information is designed to help identify and prevent common side reactions and address issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt of pyrophosphoric acid. Its bulky tetrabutylammonium cations render it highly soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. This property makes it a key reagent in organic synthesis, most notably as a phosphorylating agent in the preparation of nucleoside 5'-triphosphates (NTPs), which are essential for various biochemical processes including DNA and RNA synthesis.[1]
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is the formation of the corresponding nucleoside 5'-diphosphate (NDP) instead of the desired nucleoside 5'-triphosphate (NTP). This occurs due to the incomplete transfer of the phosphate group or hydrolysis of the pyrophosphate moiety. Additionally, hydrolysis of the starting material or the activated intermediates can lead to the formation of inorganic phosphate, which can complicate purification and reduce yields.
Q3: How can I minimize the formation of the nucleoside diphosphate (NDP) byproduct?
Minimizing the formation of NDPs is critical, as they can act as inhibitors for DNA and RNA polymerases.[2] To favor the formation of the desired triphosphate, it is crucial to use an excess of the pyrophosphate reagent relative to the nucleoside monophosphate (NMP) or other substrate being phosphorylated. Strict anhydrous reaction conditions are also essential to prevent hydrolysis.
Q4: What are the recommended storage and handling conditions for this compound?
Due to its hygroscopic nature and sensitivity to moisture, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[1] When handling the reagent, it is important to work in a dry environment, for instance, in a glove box or using Schlenk line techniques, and to use anhydrous solvents to prevent degradation.
Q5: How can I purify the desired nucleoside triphosphate from the reaction mixture?
Purification of NTPs from the reaction mixture typically involves a multi-step process. A common first step is precipitation of the crude triphosphate to separate it from the reaction solvents and some of the reagents. This is often followed by reverse-phase high-performance liquid chromatography (RP-HPLC), which is a pivotal step for separating the desired NTP from the NDP byproduct and other impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired triphosphate product | 1. Incomplete reaction. 2. Hydrolysis of the pyrophosphate reagent or activated intermediates. 3. Suboptimal ratio of reactants. | 1. Increase the reaction time or temperature moderately (e.g., from 25°C to 40°C). 2. Ensure strictly anhydrous conditions by using freshly distilled, dry solvents and handling the pyrophosphate reagent under an inert atmosphere. 3. Increase the excess of this compound. |
| Presence of a significant amount of diphosphate byproduct in the crude product (identified by 31P NMR or HPLC) | 1. Insufficient amount of pyrophosphate reagent. 2. Hydrolysis during the reaction. | 1. Use a larger excess of the pyrophosphate reagent in subsequent reactions. 2. Rigorously exclude moisture from the reaction. Consider using molecular sieves. |
| Difficulty in purifying the triphosphate product from tetrabutylammonium salts | The high polarity of the product and the presence of tetrabutylammonium cations can lead to co-elution during chromatography. | 1. After the reaction, perform a salt exchange to replace the tetrabutylammonium cations with sodium or lithium ions, which can facilitate precipitation and subsequent purification. 2. Use an ion-exchange resin to remove the tetrabutylammonium cations. |
| 31P NMR spectrum of the starting material shows an unexpected peak around 0 ppm. | This is indicative of the presence of monophosphate, a common impurity resulting from the hydrolysis of the pyrophosphate.[3] | Use high-purity this compound. If necessary, the reagent can be further dried under high vacuum before use. |
Experimental Protocols
General Protocol for the Synthesis of a Nucleoside 5'-Triphosphate
This protocol is a general guideline for a one-pot synthesis of a nucleoside 5'-triphosphate from a protected nucleoside.
Materials:
-
Protected Nucleoside
-
Phosphorus oxychloride (POCl3)
-
Proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene)
-
This compound
-
Anhydrous trimethyl phosphate
-
Anhydrous triethylamine
-
Anhydrous acetonitrile (MeCN)
-
Aqueous ammonia (for deprotection)
-
Sodium perchlorate (NaClO4) solution in acetone (for precipitation)
-
Triethylammonium bicarbonate (TEAB) buffer (for HPLC)
Procedure:
-
Monophosphorylation: Dissolve the protected nucleoside in anhydrous trimethyl phosphate. Cool the solution to 0°C and add proton sponge followed by the dropwise addition of POCl3. Stir the reaction at 0°C for 2-3 hours.
-
Triphosphate Formation: In a separate flask, dissolve this compound in anhydrous DMF. To the monophosphorylation reaction mixture, add the pyrophosphate solution followed by triethylamine. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Deprotection: Quench the reaction with a small amount of water. Remove the protecting groups by adding aqueous ammonia and stirring at room temperature for 1.5 hours.[2]
-
Precipitation: Concentrate the crude reaction mixture under reduced pressure. Add a 2% solution of NaClO4 in acetone to precipitate the crude triphosphate. Centrifuge the mixture to collect the precipitate.[2]
-
Purification: Purify the crude triphosphate by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in TEAB buffer.[2]
-
Characterization: Confirm the identity and purity of the final product by 1H NMR, 31P NMR, and mass spectrometry.
Visualizations
Caption: Structure of this compound.
Caption: Primary hydrolysis pathway of the pyrophosphate reagent.
Caption: Troubleshooting decision tree for low triphosphate yield.
References
Technical Support Center: Optimizing Reactions with Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of bis(tetrabutylammonium) dihydrogen pyrophosphate in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during phosphorylation reactions, particularly in the context of oligonucleotide synthesis, and other applications of this compound.
Reaction & Reagent Handling
-
Question: My phosphorylation reaction is showing low or no product formation. What are the likely causes?
-
Answer: Low yields in phosphorylation reactions can stem from several factors. A primary concern is the presence of moisture, as this compound is hygroscopic. Ensure all solvents and reagents are anhydrous.[1][2] Another critical factor is the stability of the pyrophosphate itself, which can degrade at temperatures above 60°C or under acidic or basic conditions.[1] Lastly, ensure accurate stoichiometry of your reactants.
-
-
Question: I am observing side products in my reaction mixture. What are they and how can I minimize them?
-
Answer: A common side product is the hydrolysis of the pyrophosphate to monophosphate, especially if trace amounts of water are present. To minimize this, use freshly dried solvents and store the pyrophosphate reagent under an inert atmosphere. In the context of oligonucleotide synthesis, incomplete capping of unreacted 5'-hydroxyl groups can lead to the formation of truncated sequences (n-1, n-2).[3] Ensure your capping step is efficient.
-
-
Question: What are the optimal storage conditions for this compound?
Oligonucleotide Synthesis Specific Issues
-
Question: I am experiencing low coupling efficiency during solid-phase oligonucleotide synthesis. How can I troubleshoot this?
-
Answer: Low coupling efficiency is a frequent issue and can significantly impact the yield of your full-length oligonucleotide.[4] The most common culprit is moisture in your acetonitrile (ACN) or other reagents.[2] Ensure your ACN has a water content below 30 ppm.[1] Other factors include the quality of the phosphoramidites, the activator, and the solid support. For long oligonucleotides, consider using a support with a larger pore size to prevent steric hindrance.[5]
-
-
Question: How can I monitor the coupling efficiency during my synthesis run?
-
Answer: The most common method is trityl monitoring. The dimethoxytrityl (DMT) cation released during the deblocking step has a characteristic orange color and its absorbance can be measured. A consistent and high absorbance reading indicates high coupling efficiency, while a drop in absorbance suggests a problem with the previous coupling step.[6]
-
Purification Challenges
-
Question: How can I effectively remove the tetrabutylammonium (TBA) counterion from my final product?
-
Answer: The removal of TBA salts can be challenging, especially for polar products.[7] Several methods can be employed:
-
Ion-Exchange Chromatography: This is a highly effective method for separating charged oligonucleotides from the TBA counterion.[8]
-
Reversed-Phase HPLC (RP-HPLC): Using an ion-pairing agent like triethylammonium acetate (TEAA) can facilitate the separation of the product from TBA salts.[9]
-
Non-aqueous Workup: For polar, non-oligonucleotide products, an aqueous workup can lead to product loss. A non-aqueous method using a cation exchange resin (e.g., Dowex 50WX8) in the presence of a mild base like calcium carbonate can effectively sequester the tetrabutylammonium cation.[6][7]
-
Precipitation: In some cases, washing an ethereal solution of your reaction mixture with aqueous ammonium chloride can precipitate the TBA as TBA-chloride, which is insoluble in ether.[10]
-
-
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Solubility of Tetrabutylammonium Salts in Organic Solvents
| Salt | Solvent | Temperature (°C) | Solubility |
| Tetrabutylammonium Bromide | Acetonitrile | 25 | Soluble[7] |
| Tetrabutylammonium Bromide | Dichloromethane | 25 | Soluble[7] |
| Tetrabutylammonium Bromide | Tetrahydrofuran (THF) | 25 | Soluble |
| Tetrabutylammonium Bromide | Toluene | 25 | Slightly Soluble[7] |
| Tetrabutylammonium Fluoride | Tetrahydrofuran (THF) | 23 | 1.0 M solution is commercially available |
| This compound | Acetonitrile | Room Temperature | Soluble[1] |
| This compound | Chloroform | Room Temperature | Soluble[1] |
| This compound | Dimethylformamide (DMF) | Room Temperature | Soluble[11] |
Table 2: Stability Profile of Pyrophosphate
| Condition | pH | Temperature (°C) | Stability |
| Thermal | Neutral | > 60 | Degradation observed[1] |
| Acidic | < 4 | 25 | Rapid hydrolysis[12] |
| Neutral | 6.8 - 7.4 | 25 | Stable in the absence of catalysts |
| Basic | > 9 | 25 | Hydrolysis rate decreases with increasing pH[12] |
Experimental Protocols
Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol
This protocol provides a general guideline for the phosphorylation of a primary alcohol using this compound. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
Materials:
-
Substrate (primary alcohol)
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Coupling agent (e.g., a carbodiimide like DCC or EDC, or a sulfonyl chloride)
-
Inert atmosphere (Argon or Nitrogen)
-
Stirring plate and magnetic stir bar
-
Reaction vessel (flame-dried)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol and this compound (typically 1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent to the reaction mixture. The reaction is often performed at room temperature, but cooling may be necessary for sensitive substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining coupling agent according to standard procedures.
-
To remove the tetrabutylammonium salts, follow one of the purification strategies outlined in the FAQ section (e.g., ion-exchange chromatography or non-aqueous workup with a cation exchange resin).
-
Further purify the product by flash column chromatography or preparative HPLC as needed.
-
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in a single cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
Phosphoramidite monomers
-
Activator solution (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole in ACN)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (ACN) for washing
-
Automated DNA/RNA synthesizer
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The resulting free 5'-hydroxyl group is now available for the next coupling reaction. The orange DMT cation is washed away and can be quantified to assess coupling efficiency.
-
Coupling: The next phosphoramidite monomer and the activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed extensively with ACN to prepare for the next cycle.
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Visualizations
// Reagent Checks moisture [label="Moisture in Solvents/Reagents?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; amidite_quality [label="Phosphoramidite Quality?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; activator_quality [label="Activator Integrity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_anhydrous [label="Use fresh, anhydrous solvents (<30 ppm H2O)"]; fresh_amidites [label="Use fresh, properly stored phosphoramidites"]; fresh_activator [label="Use fresh activator solution"];
// Protocol Checks coupling_time [label="Coupling Time Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; concentrations [label="Reagent Concentrations Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_time [label="Increase coupling time"]; verify_conc [label="Verify concentrations"];
// Instrument Checks leaks_blocks [label="Leaks or Blockages?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; delivery_volumes [label="Correct Delivery Volumes?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; perform_maintenance [label="Perform instrument maintenance"]; calibrate_delivery [label="Calibrate reagent delivery"];
// Analysis hplc [label="HPLC Analysis"]; mass_spec [label="Mass Spectrometry"];
start -> check_reagents; check_reagents -> moisture; moisture -> use_anhydrous [label="Yes"]; use_anhydrous -> amidite_quality; moisture -> amidite_quality [label="No"]; amidite_quality -> fresh_amidites [label="Poor"]; fresh_amidites -> activator_quality; amidite_quality -> activator_quality [label="Good"]; activator_quality -> fresh_activator [label="Poor"]; fresh_activator -> check_protocol; activator_quality -> check_protocol [label="Good"];
check_protocol -> coupling_time; coupling_time -> increase_time [label="No"]; increase_time -> concentrations; coupling_time -> concentrations [label="Yes"]; concentrations -> verify_conc [label="No"]; verify_conc -> check_instrument; concentrations -> check_instrument [label="Yes"];
check_instrument -> leaks_blocks; leaks_blocks -> perform_maintenance [label="Yes"]; perform_maintenance -> delivery_volumes; leaks_blocks -> delivery_volumes [label="No"]; delivery_volumes -> calibrate_delivery [label="No"]; calibrate_delivery -> analyze_product; delivery_volumes -> analyze_product [label="Yes"];
analyze_product -> hplc; analyze_product -> mass_spec; hplc -> solution; mass_spec -> solution; }
Caption: A workflow for purifying products from TBA salts.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. idtdna.com [idtdna.com]
- 5. neb.com [neb.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pyrophosphate analogues in pyrophosphorolysis reaction catalyzed by DNA polymerases. | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
troubleshooting low purity in oligonucleotide synthesis with bis(tetrabutylammonium) dihydrogen pyrophosphate
Here is a technical support center for troubleshooting low purity in oligonucleotide synthesis with bis(tetrabutylammonium) dihydrogen pyrophosphate.
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low purity in synthetic oligonucleotides, with a focus on issues related to 5'-phosphorylation using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in oligonucleotide synthesis?
A1: this compound is primarily used as a chemical phosphorylation agent to introduce a 5'-monophosphate group to a synthetic oligonucleotide. This is often the final step performed on the solid-phase synthesizer after the main sequence has been assembled. It serves as an alternative to enzymatic phosphorylation (e.g., using T4 Polynucleotide Kinase) and is advantageous because it can be integrated directly into the automated synthesis workflow.[1]
Q2: What are the most common types of impurities found in synthetic oligonucleotides?
A2: The most common impurities are failure sequences, which are shorter than the full-length product (FLP).[] These include:
-
n-1 sequences: Oligonucleotides missing a single nucleotide. This is often the most significant impurity.[][3]
-
Truncated sequences: Various shorter fragments resulting from incomplete reactions at different cycles.
-
Sequences with base modifications: Resulting from side reactions during synthesis or deprotection.
-
Depurination products: Abasic sites created by the cleavage of the glycosidic bond of a purine base (A or G) due to repeated acid exposure.[4]
-
Adducts: Molecules that have reacted with the oligonucleotide, such as +53 Da adducts from acrylonitrile during deprotection.[4]
Q3: How is the purity of a synthetic oligonucleotide assessed?
A3: Purity is typically assessed using a combination of chromatographic and mass spectrometry techniques.[5][6] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Pair Reverse-Phase (IP-RP) HPLC, Anion-Exchange (AEX) HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) are used to separate the full-length product from impurities.[3][7]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the desired product and helps identify the mass of any impurities.[6]
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems you may encounter.
Problem 1: Low 5'-Phosphorylation Efficiency
Q: My final product shows a low percentage of the desired 5'-phosphorylated oligonucleotide and a high percentage of the unphosphorylated (5'-OH) species. What are the potential causes?
A: This indicates a problem with the final phosphorylation step. The primary causes include:
-
Reagent Quality: The this compound may have degraded due to improper storage or exposure to moisture. It is highly hygroscopic.
-
Insufficient Reagent: The molar excess of the pyrophosphate reagent may be too low for an efficient reaction.
-
Reaction/Coupling Time: The time allowed for the phosphorylation reaction may be too short.
-
Moisture Contamination: Water in the reaction system (e.g., in the acetonitrile solvent or on the solid support) will readily consume the activated phosphitylating agent before it can react with the oligonucleotide.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of this compound. Ensure it has been stored under anhydrous conditions.
-
Optimize Reaction Conditions: Increase the concentration or molar excess of the pyrophosphate reagent. You may also need to extend the coupling time.
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile for all relevant steps. Ensure all reagent lines on the synthesizer are dry.
Problem 2: High Percentage of n-1 Impurities
Q: My analysis shows a significant peak corresponding to the n-1 product. How can I reduce this?
A: An n-1 impurity is typically caused by an incomplete reaction during one of the synthesis cycles, not the final phosphorylation step. The two main causes are inefficient coupling and inefficient capping.[][4]
-
Inefficient Coupling: The phosphoramidite monomer did not couple efficiently to the growing oligonucleotide chain, leaving a free 5'-OH group.
-
Inefficient Capping: The unreacted 5'-OH group was not successfully "capped" (acetylated). This allows it to react in the subsequent cycle, leading to a sequence missing one base.[4]
Solutions:
-
Check Phosphoramidites: Ensure your phosphoramidite monomers are fresh and have been stored correctly.
-
Check Activator: Verify the concentration and freshness of your activator (e.g., DCI or Tetrazole).
-
Increase Coupling Time: Extend the coupling time to ensure the reaction goes to completion.
-
Optimize Capping: Ensure your capping reagents (Cap A and Cap B) are fresh and being delivered correctly. A double-capping step can sometimes resolve persistent issues.
Problem 3: Evidence of Depurination
Q: My mass spectrometry results show peaks corresponding to loss of A or G bases, and my HPLC chromatogram is complex. What is happening?
A: This is a classic sign of depurination, where the purine base is cleaved from the sugar-phosphate backbone.[4] This is caused by repeated exposure to the acid used for detritylation (removing the DMT protecting group).
Solutions:
-
Use a Weaker Deblocking Acid: Switch from Trichloroacetic acid (TCA) to the milder Dichloroacetic acid (DCA).[4]
-
Reduce Deblocking Time: Minimize the exposure time of the oligonucleotide to the acid at each step. Be aware that reducing it too much can lead to incomplete DMT removal and cause n-1 deletions.[4]
-
Use Depurination-Resistant Monomers: For guanosine, using a dmf protecting group can help reduce depurination.[4]
Data Presentation
Table 1: Common Oligonucleotide Impurities and Their Characteristics
| Impurity Type | Mass Difference from FLP | Likely Cause(s) | Recommended Action |
| n-1 Deletion Sequence | Varies (approx. -300 Da) | Inefficient phosphoramidite coupling; Inefficient capping. | Optimize coupling and capping steps; Check reagent quality. |
| 5'-OH Species | -80 Da (loss of PO₃) | Incomplete 5'-phosphorylation reaction. | Check pyrophosphate reagent; Optimize phosphorylation conditions. |
| Depurination (A) | -134 Da | Prolonged or harsh acid exposure during detritylation. | Use DCA instead of TCA; Reduce deblocking time. |
| Depurination (G) | -150 Da | Prolonged or harsh acid exposure during detritylation. | Use DCA instead of TCA; Use dmf-dG phosphoramidite. |
| N3-Cyanoethyl T Adduct | +53 Da | Reaction with acrylonitrile during ammonia deprotection. | Use a larger volume of ammonia or AMA for deprotection.[4] |
Table 2: Typical On-Synthesizer 5'-Phosphorylation Conditions
| Parameter | Recommended Value | Notes |
| Phosphitylating Reagent | Commercially available chemical phosphorylation reagent | Activated in situ with an activator. |
| Phosphorylation Agent | This compound | 10-20 fold molar excess. |
| Solvent | Anhydrous Acetonitrile | Moisture content should be < 30 ppm. |
| Reaction Time | 5-15 minutes | May require optimization based on synthesizer and scale. |
| Oxidation | Standard I₂/Water/Pyridine | Same as used for standard phosphoramidite cycles. |
Experimental Protocols
Protocol 1: On-Synthesizer Chemical 5'-Phosphorylation
This protocol describes the final steps of solid-phase synthesis to add a 5'-monophosphate.
Prerequisites: The full-length oligonucleotide has been synthesized on a solid support, and the final 5'-DMT group has been removed.
Methodology:
-
Prepare Reagents:
-
Prepare a solution of a suitable phosphitylating agent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) in anhydrous acetonitrile.
-
Prepare a solution of this compound in an appropriate anhydrous solvent mixture (e.g., acetonitrile/pyridine).
-
Ensure standard activator (e.g., 0.25 M DCI) and oxidation (e.g., 0.02 M I₂) solutions are loaded on the synthesizer.
-
-
Phosphitylation Step:
-
Deliver the activator and the phosphitylating agent simultaneously to the synthesis column containing the support-bound oligonucleotide.
-
Allow to react for 2-5 minutes. This creates a reactive phosphite triester at the 5'-terminus.
-
Wash the column with anhydrous acetonitrile.
-
-
Pyrophosphate Reaction:
-
Deliver the this compound solution to the column.
-
Allow the reaction to proceed for 5-15 minutes. This displaces one of the amine groups to form a pyrophosphate linkage.
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the standard iodine-based oxidation solution to the column to convert the P(III) linkage to a stable P(V) phosphate.
-
Wash the column with acetonitrile.
-
-
Cleavage and Deprotection:
-
Proceed with standard cleavage from the solid support and base deprotection using concentrated ammonium hydroxide or an AMA mixture.
-
Protocol 2: Purity Analysis by IP-RP-HPLC
This protocol provides a general method for analyzing the purity of the final oligonucleotide product.
Methodology:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a concentration of approximately 10-20 O.D./mL.
-
HPLC System & Column:
-
Use an HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column suitable for oligonucleotide analysis.
-
-
Mobile Phases:
-
Buffer A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Buffer B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Detection Wavelength: 260 nm.
-
Column Temperature: 50-60 °C (higher temperatures improve resolution).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from a low percentage of Buffer B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 20-30 minutes.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Integrate the peak areas. The purity is calculated as the area of the main (full-length product) peak divided by the total area of all peaks.
-
Visualizations
Figure 1: Troubleshooting workflow for low purity oligonucleotides.
Figure 2: On-synthesizer 5'-chemical phosphorylation workflow.
References
- 1. A chemical 5'-phosphorylation of oligodeoxyribonucleotides [pubmed.ncbi.nlm.nih.gov]
- 3. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Analytical Strategies for Complete Characterization and Purification of Synthetic Oligonucleotides [event.on24.com]
- 6. agilent.com [agilent.com]
- 7. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of bis(tetrabutylammonium) dihydrogen pyrophosphate in solution
This technical support center provides guidance on the stability issues of bis(tetrabutylammonium) dihydrogen pyrophosphate in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern is hydrolysis of the pyrophosphate bond, which leads to the formation of two equivalents of tetrabutylammonium dihydrogen phosphate. This degradation is accelerated by the presence of water, acidic or basic conditions, and elevated temperatures. The hygroscopic nature of the compound makes it susceptible to degradation if not handled under anhydrous conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Solutions should be prepared fresh using anhydrous solvents. If storage of a solution is necessary, it should be kept under an inert atmosphere at low temperatures (e.g., -20°C) and for the shortest possible time.
Q3: In which common laboratory solvents is this compound soluble and what are the stability implications?
A3: this compound exhibits good solubility in a range of organic solvents, including acetonitrile, dimethylformamide (DMF), and chloroform. The presence of the bulky tetrabutylammonium cations enhances its solubility in nonpolar solvents. However, the stability in these solvents is highly dependent on the water content. It is crucial to use anhydrous solvents to minimize hydrolysis.
Q4: Can I use this compound in aqueous solutions?
A4: The use of this compound in aqueous solutions is generally not recommended due to its rapid hydrolysis. The pyrophosphate anion is unstable in water and will readily degrade to inorganic phosphate.
Q5: What are the visible signs of degradation?
A5: Visual inspection may not be a reliable indicator of degradation. The degradation product, tetrabutylammonium dihydrogen phosphate, is also a white solid and its solutions are colorless. Therefore, analytical techniques such as ³¹P NMR spectroscopy or a stability-indicating HPLC method are necessary to assess the purity and stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics. | Degradation of this compound in the reaction solvent. | - Prepare solutions of the reagent fresh before each use. - Use anhydrous solvents from a freshly opened bottle or a solvent purification system. - Confirm the purity of the reagent by ³¹P NMR or HPLC before use. |
| Appearance of unexpected peaks in ³¹P NMR spectrum. | Hydrolysis of the pyrophosphate to phosphate. The presence of water in the NMR solvent or sample is a likely cause. | - Use anhydrous deuterated solvents for NMR analysis. - Ensure the NMR tube is dry before preparing the sample. - Handle the solid reagent and prepare the solution in a glovebox or under an inert atmosphere. |
| Drifting retention times or new peaks in HPLC analysis. | Degradation of the compound in the HPLC mobile phase or on the column. Tetrabutylammonium salts can also strongly interact with reversed-phase columns. | - Ensure the mobile phase is anhydrous if possible. - Use a dedicated HPLC column for this analysis to avoid carryover. - Develop a stability-indicating method that separates the pyrophosphate from its phosphate degradation product. |
| Difficulty in achieving complete dryness of the reagent. | The compound is hygroscopic. | - Dry the compound under high vacuum over a suitable desiccant (e.g., P₂O₅) before use. - Handle the dried material exclusively in an inert atmosphere glovebox. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is for illustrative purposes only and is based on the general principles of pyrophosphate chemistry. Actual stability will vary depending on the specific experimental conditions, including the purity of the solvent and the initial water content. It is highly recommended to perform stability studies under your specific experimental conditions.
Table 1: Illustrative Stability in Acetonitrile at 25°C with Varying Water Content
| Water Content (% v/v) | Time (hours) | Remaining Pyrophosphate (%) |
| <0.01 (Anhydrous) | 24 | >99 |
| 0.1 | 24 | ~95 |
| 1.0 | 24 | ~80 |
| 5.0 | 24 | <50 |
Table 2: Illustrative Stability in Anhydrous Dimethylformamide (DMF) at Different Temperatures
| Temperature (°C) | Time (hours) | Remaining Pyrophosphate (%) |
| 25 | 24 | >99 |
| 50 | 24 | ~90 |
| 80 | 24 | ~70 |
| 100 | 24 | <40 |
Experimental Protocols
Protocol 1: Stability Assessment by ³¹P NMR Spectroscopy
This protocol outlines a method to monitor the stability of this compound in solution over time.
-
Sample Preparation:
-
In an inert atmosphere glovebox, accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Add 1.0 mL of the desired anhydrous deuterated solvent (e.g., acetonitrile-d₃, DMF-d₇).
-
Gently swirl the vial to dissolve the solid completely.
-
Transfer the solution to a dry NMR tube and seal it with a cap.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum at time zero (t=0).
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: e.g., 162 MHz
-
Pulse Program: Standard single pulse with proton decoupling
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 64 (adjust as needed for desired signal-to-noise ratio)
-
-
The expected chemical shift for the pyrophosphate is approximately -10 to -12 ppm. The hydrolysis product, phosphate, will appear at approximately 0 to +2 ppm.
-
-
Stability Monitoring:
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature).
-
Acquire subsequent ³¹P NMR spectra at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Integrate the pyrophosphate and phosphate peaks in each spectrum.
-
Calculate the percentage of remaining pyrophosphate at each time point using the following formula: % Remaining Pyrophosphate = [Integral(Pyrophosphate) / (Integral(Pyrophosphate) + 0.5 * Integral(Phosphate))] * 100
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its primary degradation product.
-
Initial HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as the pyrophosphate itself has no strong chromophore, detection can be challenging; consider using an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) for better sensitivity).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase initial conditions (e.g., 1 mg/mL in 95:5 Water:Acetonitrile).
-
-
Forced Degradation Study:
-
To generate the degradation product for method development, subject a solution of the compound to forced degradation:
-
Acidic: Add 0.1 M HCl and heat at 60°C for 4 hours.
-
Basic: Add 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solution at 80°C for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
-
Method Optimization:
-
Inject the undergraded and degraded samples.
-
Optimize the gradient, mobile phase composition (e.g., different buffers, ion-pairing agents), and column chemistry to achieve baseline separation between the parent compound and all degradation products.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Technical Support Center: Purification of Products Synthesized with Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using bis(tetrabutylammonium) dihydrogen pyrophosphate.
Frequently Asked Questions (FAQs)
Q1: Why is purification of products from reactions with this compound often challenging?
A1: The primary challenge arises from the presence of the tetrabutylammonium (TBA) counterion.[1] this compound is highly soluble in a wide range of organic solvents due to the lipophilic nature of the TBA cation.[2] This high solubility often extends to the TBA salts that are present as unreacted starting material or byproducts, making their removal by standard aqueous extraction and flash column chromatography difficult. These salts may co-elute with the desired product or fail to partition effectively between aqueous and organic phases.[1][2]
Q2: What are the primary impurities I should expect in my crude reaction mixture?
A2: The main impurities are typically:
-
Excess this compound.
-
Tetrabutylammonium salts formed as byproducts.
-
Unreacted starting materials (e.g., the alcohol or phosphate being pyrophosphorylated).
-
Side products from the reaction.
Q3: What is the most common initial step to remove the bulk of tetrabutylammonium salts?
A3: A non-aqueous workup using a cation exchange resin, such as Dowex® 50WX8, is a highly effective initial step, especially for polar products.[2][3] This method captures the tetrabutylammonium cation, allowing for its removal by simple filtration.[2] For less polar products, a traditional aqueous workup can be effective, but may lead to product loss if the desired compound has any water solubility.[3][4]
Q4: Can I use standard silica gel chromatography to directly purify my product from the crude reaction mixture?
A4: While it might seem like a direct approach, it is generally not recommended. Tetrabutylammonium salts can be mobile on silica gel and often streak through the column, leading to contamination of multiple fractions.[1][3] It is best practice to perform a workup to remove the majority of the TBA salts before proceeding with chromatographic purification.[1]
Q5: Which chromatographic technique is best for the final purification of my pyrophosphorylated product?
A5: Anion-exchange chromatography is the most powerful and commonly used method for purifying anionic species like pyrophosphates.[5] This technique separates molecules based on their charge, making it ideal for separating the desired pyrophosphorylated product from monophosphorylated precursors or other charged impurities.[6][7] Reversed-phase chromatography with an ion-pairing agent can also be used, particularly for less polar products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of a polar product after aqueous workup. | The desired product has significant solubility in the aqueous phase, leading to its loss during extraction.[3] | Avoid aqueous workup. Use a non-aqueous method with an ion-exchange resin (e.g., Dowex® 50WX8) and calcium carbonate.[2][3] Alternatively, consider Solid-Phase Extraction (SPE) with a C8 or C18 cartridge.[3][4] |
| Persistent emulsion during aqueous extraction. | The tetrabutylammonium salt is acting as a phase-transfer catalyst, stabilizing the emulsion.[2] | 1. Add a saturated brine solution to the aqueous layer to "salt out" the organic phase and disrupt the emulsion.[2]2. If brine fails, try gentle centrifugation of the mixture.3. As a last resort, filter the entire mixture through a pad of Celite®. |
| Tetrabutylammonium (TBA) salts are present in the product after silica gel chromatography. | TBA salts can be soluble in the organic mobile phase and may have a similar retention factor (Rf) to the desired polar product on silica gel.[3][8] | 1. Ensure a pre-chromatography workup (e.g., ion-exchange resin treatment) has been performed to remove the bulk of the TBA salts.[3]2. Consider using a different stationary phase, such as C18 reversed-phase silica or employing Hydrophilic Interaction Chromatography (HILIC) for very polar compounds.[3] |
| The desired pyrophosphate product is hydrolyzing during purification. | The purification conditions (e.g., pH, temperature) are too harsh, leading to the cleavage of the pyrophosphate bond. | Maintain neutral or slightly basic pH conditions during purification. Keep samples cool and avoid prolonged exposure to acidic or strongly basic conditions.[9] |
| Poor separation between the product and unreacted starting material on the anion-exchange column. | The elution gradient is not optimized for the specific charge difference between the components. | 1. Adjust the salt gradient (e.g., ammonium bicarbonate, NaCl) to be shallower to improve resolution.[10]2. Modify the pH of the mobile phase to alter the charge state of the product and impurities, potentially increasing their separation. |
Experimental Protocols
Protocol 1: Non-Aqueous Removal of Tetrabutylammonium Salts using Ion-Exchange Resin
This protocol is ideal for polar products where an aqueous workup would lead to significant product loss.
-
Reaction Quench & Reagent Addition: Once the reaction is complete, add calcium carbonate (CaCO₃, ~5 equivalents relative to the TBA salt) to the reaction mixture.
-
Resin Addition: Add a strong acid cation exchange resin (e.g., Dowex® 50WX8, 200-400 mesh) to the suspension. A significant excess is recommended (e.g., 5-10 grams per millimole of TBA salt).[2]
-
Stirring: Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filtration: Prepare a filtration funnel with a pad of Celite®. Filter the reaction mixture through the Celite® to remove the resin and inorganic salts.[2]
-
Washing: Thoroughly wash the filter cake with the reaction solvent (or a suitable polar solvent like methanol) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the crude product, which is now largely free of TBA salts.
-
Further Purification: The crude product can now be further purified by a suitable chromatographic method, such as anion-exchange chromatography.
Protocol 2: Purification of Pyrophosphorylated Product by Anion-Exchange Chromatography
This protocol is for the final purification of the desired anionic pyrophosphate product.
-
Column & Buffers:
-
Column: Use a strong anion-exchange (SAX) or weak anion-exchange (WAX) column (e.g., DEAE-Sepharose or Poros 50 HQ).[10][11]
-
Buffer A (Loading Buffer): A low ionic strength buffer, e.g., 5-20 mM ammonium bicarbonate, pH ~7.5.[10]
-
Buffer B (Eluting Buffer): A high ionic strength buffer, e.g., 250-1000 mM ammonium bicarbonate, pH ~7.5.[10]
-
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of Buffer A. Filter the sample through a 0.45 µm filter to remove any particulate matter.[12]
-
Column Equilibration: Equilibrate the anion-exchange column with several column volumes of Buffer A until the pH and conductivity of the eluate are stable.[11]
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with Buffer A to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound product using a linear gradient from 100% Buffer A to 100% Buffer B over several column volumes. The negatively charged pyrophosphate product will elute as the salt concentration increases.
-
Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions by a suitable method (e.g., TLC, LC-MS, or a phosphate assay) to identify those containing the purified product.
-
Desalting: Combine the pure fractions. If a volatile buffer like ammonium bicarbonate was used, it can be removed by lyophilization (freeze-drying).[10] If a non-volatile salt like NaCl was used, desalting via dialysis or a size-exclusion column may be necessary.
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
Caption: Troubleshooting flowchart for purification challenges.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay for inorganic pyrophosphate in chondrocyte culture using anion-exchange high-performance liquid chromatography and radioactive orthophosphate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. conductscience.com [conductscience.com]
- 12. Bios 311 Day 4 Lab Protocols [owlnet.rice.edu]
Technical Support Center: Scaling Up Reactions with Bis(tetrabutylammonium) Dihydrogen Pyyrophosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(tetrabutylammonium) dihydrogen pyrophosphate (TBATDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up phosphorylation reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound from the lab bench to pilot or production scale introduces several key challenges. These primarily revolve around maintaining reaction efficiency, product purity, and safety. The main issues include:
-
Heat Transfer Limitations: Exothermic phosphorylation reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to side reactions and degradation.[1][2][3][4]
-
Mixing Inefficiency: Achieving homogeneous mixing in large vessels is more challenging, which can result in localized concentration gradients, affecting reaction rates and leading to the formation of impurities.[1][5][6]
-
Purification and Isolation: The ionic nature of both the reagent and the phosphorylated products can complicate purification at a larger scale, often requiring specialized chromatographic techniques that are costly and time-consuming to scale up.[1][7][8][9][10]
-
Reagent Handling and Stability: this compound is hygroscopic and sensitive to moisture. Handling large quantities of this reagent while maintaining anhydrous conditions is a significant operational challenge.[11][12][13][14][15]
Q2: How does the hygroscopic nature of this compound affect scale-up?
A2: The hygroscopic nature of this reagent is a critical factor during scale-up. Moisture can lead to the hydrolysis of the pyrophosphate, reducing its reactivity and leading to the formation of inorganic phosphate byproducts.[16] On a large scale, the increased surface area exposure during transfers and the larger volumes of solvents (which may contain trace amounts of water) heighten the risk of moisture contamination. This can result in decreased yields and inconsistencies between batches. Therefore, stringent anhydrous handling procedures and the use of dry solvents are paramount.[11][12][13]
Q3: What are the most common side reactions to be aware of during scale-up?
A3: During the scale-up of pyrophosphorylation reactions, several side reactions can become more prominent:
-
Hydrolysis: As mentioned, hydrolysis of the pyrophosphate due to trace moisture is a primary concern.
-
Reaction with other nucleophiles: If the substrate contains other nucleophilic functional groups (e.g., amines, thiols), these can compete with the target hydroxyl group for phosphorylation, leading to a mixture of products.[17]
-
Byproduct formation from protecting groups: In applications like oligonucleotide synthesis, incomplete removal or side reactions of protecting groups can lead to a complex mixture of impurities that are difficult to separate from the desired product.[7][8]
-
Thermal degradation: Localized overheating due to poor heat transfer can lead to the decomposition of the tetrabutylammonium cation and other reaction components.[3][18][19]
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion at Larger Scale
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware and reactors are rigorously dried. Use high-purity, anhydrous solvents. Handle this compound under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient Mixing | Optimize the stirring speed and impeller design for the larger reactor to ensure homogeneity. Consider the use of baffles to improve mixing. For highly viscous reaction mixtures, a more powerful mechanical stirrer may be necessary.[1][5] |
| Incorrect Stoichiometry | Re-evaluate the stoichiometry of the reagents for the scaled-up reaction. Inefficient mixing might necessitate a slight excess of the pyrophosphate reagent to drive the reaction to completion. However, be mindful that a large excess can complicate purification. |
| Degradation of Reagent | Verify the purity and integrity of the this compound before use, especially for older batches or those that may have been exposed to ambient conditions. |
Issue 2: Increased Impurity Profile and Difficult Purification
| Potential Cause | Troubleshooting Step |
| Side Reactions due to Poor Temperature Control | Improve the heat management of the reactor. This can be achieved by slowing down the addition of reagents, using a reactor with a better heat exchange capacity, or adjusting the temperature of the cooling jacket.[2][4] |
| Formation of Homologous Impurities (e.g., in oligonucleotide synthesis) | Optimize the coupling and capping steps. Ensure complete detritylation before the coupling reaction. The efficiency of each step is critical to minimize the formation of failure sequences.[7][8] |
| Co-elution of Product and Impurities | Develop a more robust purification method. This may involve switching from reversed-phase to ion-exchange chromatography or using a combination of both. Gradient optimization is crucial for separating closely related impurities.[1][9] |
| Residual Solvents | Ensure complete removal of solvents after the reaction and during purification steps, as they can interfere with subsequent reactions or the final product's stability. |
Data Presentation: Impact of Scale on Reaction Parameters
The following tables provide a generalized representation of the challenges encountered during scale-up. The data are illustrative and intended to highlight trends rather than represent specific experimental outcomes.
Table 1: Effect of Scale on Reaction Yield and Purity (Non-Optimized Process)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Typical Yield | 85-95% | 60-75% | 40-60% |
| Purity (before purification) | >90% | 70-85% | 50-70% |
| Reaction Time | 2-4 hours | 4-8 hours | 8-16 hours |
Table 2: Comparison of Purification Methods at Different Scales
| Purification Method | Lab Scale | Pilot Scale | Production Scale |
| Silica Gel Chromatography | Feasible, but can lead to product degradation. | Impractical due to large solvent volumes and long run times. | Not feasible. |
| Reversed-Phase HPLC | Effective for high purity, but with limited loading capacity. | Possible, but requires large columns and significant solvent consumption. | Very expensive and often not practical for large quantities. |
| Ion-Exchange Chromatography | Highly effective for charged molecules. | Scalable and often the method of choice for oligonucleotides. | The industry standard for large-scale purification of charged biopolymers.[1][9] |
Experimental Protocols
Protocol 1: General Procedure for a Lab-Scale Phosphorylation Reaction
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the substrate (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Reaction: Slowly add the pyrophosphate solution to the substrate solution at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a buffer solution).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography (silica gel or reversed-phase, depending on the product's properties).
Protocol 2: Scale-Up Consideration Checklist
Before scaling up a phosphorylation reaction, consider the following:
-
Thermal Safety: Perform a reaction calorimetry study to understand the heat evolution of the reaction.[3][4]
-
Mixing Study: Evaluate the impact of stirring speed on reaction kinetics and impurity formation at a smaller scale.
-
Solvent Selection: Ensure that the chosen solvent is suitable for the larger scale in terms of safety, cost, and ease of removal.
-
Purification Strategy: Develop and optimize the purification method at the lab scale with the intended large-scale technique in mind (e.g., ion-exchange chromatography).
-
Material Handling: Establish strict protocols for handling the hygroscopic pyrophosphate reagent and anhydrous solvents at the larger scale.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of phosphorylation reactions.
Experimental Workflow for Phosphorylation
Caption: A streamlined experimental workflow for a typical phosphorylation reaction using this compound.
References
- 1. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 2. Improved Method for Determining Absolute Phosphorylation Stoichiometry Using Bayesian Statistics and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joac.info [joac.info]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 17. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
impact of solvent choice on bis(tetrabutylammonium) dihydrogen pyrophosphate reactivity
Welcome to the technical support center for bis(tetrabutylammonium) dihydrogen pyrophosphate, commonly referred to as (TBA)₂H₂P₂O₇. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to solvent choice and reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly soluble in organic solvents?
A1: The enhanced solubility of this compound in organic solvents such as acetonitrile, chloroform, and DMF is attributed to the presence of the bulky and lipophilic tetrabutylammonium (TBA) cations.[1][2] These large, nonpolar cations effectively shield the charge of the dihydrogen pyrophosphate anion, reducing the strong ionic interactions that would typically limit solubility in organic media. This property makes it an excellent reagent for phosphorylation reactions in non-aqueous environments.
Q2: How does the choice of solvent impact the reactivity of this compound?
A2: The solvent plays a crucial role in the reactivity of this compound by influencing the solvation of both the pyrophosphate reagent and the substrate, as well as by stabilizing or destabilizing reaction intermediates and transition states. Key factors include:
-
Polarity: Polar aprotic solvents like acetonitrile and DMF are often preferred as they can dissolve the pyrophosphate salt while not excessively solvating the nucleophilic substrate, thus promoting the reaction. In less polar solvents, the reaction rate may decrease due to lower solubility of the pyrophosphate.
-
Coordinating Ability: Solvents with high coordinating ability may compete with the substrate for interaction with the pyrophosphate, potentially inhibiting the reaction.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) are generally avoided as they can protonate the pyrophosphate and act as competing nucleophiles, leading to side reactions and reduced efficiency.
Q3: What are the most commonly used solvents for reactions with this compound?
A3: Based on its application in organic synthesis, particularly in the formation of nucleoside triphosphates and other phosphorylation reactions, the most commonly employed solvents are polar aprotic solvents. These include:
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Dichloromethane (DCM)
The choice among these depends on the specific reaction, the solubility of the substrate, and the required reaction temperature.
Q4: Can I use a non-polar solvent for my reaction?
A4: While this compound exhibits better solubility in organic solvents compared to inorganic pyrophosphate salts, its solubility in highly non-polar solvents like hexanes or toluene is limited. Using a non-polar solvent may lead to poor reaction kinetics and incomplete conversion due to the low concentration of the dissolved pyrophosphate. If a non-polar solvent is required for other reasons, the addition of a co-solvent or a phase-transfer catalyst may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Poor solubility of the pyrophosphate reagent: The chosen solvent may not be sufficiently polar to dissolve the this compound. | Switch to a more polar aprotic solvent such as acetonitrile or DMF. Gentle heating may also improve solubility, but be mindful of the thermal stability of your reactants. |
| Solvent is not anhydrous: Trace amounts of water in the solvent can hydrolyze the pyrophosphate or activated intermediates, reducing the yield. | Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness. | |
| Slow reaction rate | Inappropriate solvent polarity: The transition state of the phosphorylation reaction may be highly polar and requires a polar solvent for stabilization. | If using a solvent of moderate polarity, consider switching to a more polar option like DMF. The rate of solvolysis of phosphate esters has been shown to be significantly influenced by solvent polarity. |
| Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature while monitoring for any potential side product formation. | |
| Formation of side products | Solvent participation in the reaction: Protic solvents (e.g., alcohols) or nucleophilic solvents can react with the pyrophosphate or activated substrate. | Ensure you are using a non-protic, non-nucleophilic solvent. Acetonitrile and dichloromethane are often good choices in this regard. |
| Degradation of the pyrophosphate reagent: The reagent can be sensitive to acidic or basic conditions and elevated temperatures.[2] | Buffer the reaction mixture if necessary and maintain a neutral pH. Avoid excessive heating. Store the reagent under inert gas at low temperatures.[2] | |
| Difficulty in product purification | High-boiling point solvent: Solvents like DMF can be difficult to remove completely during workup. | If possible, use a lower-boiling point solvent like acetonitrile. If DMF is necessary, consider removal by co-evaporation with a more volatile solvent like toluene or by lyophilization if the product is stable. |
Data Presentation
The following table provides an illustrative summary of the expected impact of solvent choice on a typical phosphorylation reaction using this compound. The values are representative and intended to demonstrate general trends. Actual results will vary depending on the specific substrate and reaction conditions.
| Solvent | Dielectric Constant (ε) | Expected Relative Reaction Rate | Typical Observations and Remarks |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Excellent solvent for the pyrophosphate salt. May require higher temperatures for removal. |
| Acetonitrile (MeCN) | 37.5 | High | Good solubility and reactivity. Easier to remove than DMF. |
| Dichloromethane (DCM) | 9.1 | Moderate | Lower polarity may lead to slower reaction rates. Good for reactions with acid-sensitive substrates. |
| Tetrahydrofuran (THF) | 7.6 | Moderate to Low | Lower polarity. Ensure the solvent is free of peroxides. |
| Toluene | 2.4 | Very Low | Poor solubility of the pyrophosphate salt. Generally not recommended unless used with a co-solvent. |
| Methanol (MeOH) | 32.7 | Not Recommended | Protic solvent that will lead to side reactions and low yield of the desired product. |
Experimental Protocols
Synthesis of a Nucleoside Triphosphate using this compound
This protocol is a representative example for the synthesis of a nucleoside triphosphate from a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., 5'-O-DMT-2'-deoxythymidine)
-
This compound
-
Trichloroacetonitrile
-
Triethylamine
-
Anhydrous Acetonitrile
-
Anhydrous Pyridine
-
Aqueous ammonia solution
-
Dowex (H⁺ form) resin
Procedure:
-
Preparation of the Activated Nucleoside:
-
Dissolve the protected nucleoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trichloroacetonitrile (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Phosphorylation:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous acetonitrile.
-
Add the solution of the activated nucleoside to the pyrophosphate solution at room temperature.
-
Add triethylamine (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or HPLC.
-
-
Workup and Deprotection:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding it to a large volume of diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Treat the crude product with aqueous ammonia to remove the protecting groups.
-
Purify the final nucleoside triphosphate using ion-exchange chromatography.
-
Visualizations
Caption: Experimental workflow for nucleoside triphosphate synthesis.
Caption: Logic diagram for selecting an appropriate solvent.
References
Technical Support Center: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(tetrabutylammonium) dihydrogen pyrophosphate (BTAP) in their chemical syntheses. The following information is intended to address common issues encountered during phosphorylation reactions and other applications of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTAP) and what are its primary applications?
A1: this compound (BTAP) is a phosphorylating agent commonly used in organic synthesis. Its primary application is in the synthesis of nucleoside 5'-O-triphosphates, which are essential for the synthesis of DNA and RNA oligonucleotides.[] It is also used as a phase-transfer catalyst in various organic reactions.[2]
Q2: What are the ideal storage conditions for BTAP?
A2: BTAP is hygroscopic and sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at a temperature between 2-8°C.[2] Proper storage is crucial to prevent hydrolysis and maintain its reactivity.
Q3: What are the typical reaction conditions for a BTAP-mediated phosphorylation?
A3: Phosphorylation reactions using BTAP are typically carried out under anhydrous conditions in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed under an inert atmosphere at temperatures ranging from ambient to mild heating (25–40°C).[3]
Q4: How can I monitor the progress of a BTAP-mediated reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting material and the formation of the product. For reactions involving phosphorus, ³¹P NMR spectroscopy can also be a valuable tool to track the conversion of the pyrophosphate.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions mediated by this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired phosphorylated product is one of the most common issues. The following guide provides a systematic approach to troubleshooting this problem.
Question: My phosphorylation reaction with BTAP is giving a low yield. What are the possible causes and how can I improve it?
Answer:
Several factors can contribute to low product yield in BTAP-mediated reactions. A systematic investigation of the following aspects is recommended:
1. Reagent Quality and Handling:
-
BTAP Integrity: The primary suspect is often the quality of the BTAP reagent itself. Improper storage or handling can lead to hydrolysis, rendering it inactive.
-
Solution: Use freshly opened BTAP or ensure it has been stored under strictly anhydrous conditions. It is advisable to handle the reagent in a glovebox or under a stream of inert gas.
-
-
Substrate Purity: Impurities in the substrate, especially those with reactive hydroxyl or amine groups, can consume the BTAP reagent in side reactions.
-
Solution: Ensure the purity of your starting material through appropriate purification techniques before use.
-
2. Reaction Conditions:
-
Anhydrous Conditions: Moisture is detrimental to BTAP-mediated reactions as it leads to the hydrolysis of the pyrophosphate.
-
Solution: Flame-dry all glassware before use and allow it to cool under a stream of inert gas.[4][5] Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents. Handle all reagents and perform the reaction under a positive pressure of an inert gas (argon or nitrogen).[6][7]
-
-
Solvent Choice: The solubility of both the substrate and BTAP in the reaction solvent is crucial.
-
Solution: While DMF and DMSO are common choices, other anhydrous aprotic solvents can be screened for better performance depending on the substrate.
-
-
Reaction Temperature and Time: The reaction may be too slow at ambient temperature.
-
Solution: Consider gentle heating (e.g., to 40°C) to increase the reaction rate. Monitor the reaction progress over a longer period to ensure it has gone to completion.
-
3. Stoichiometry:
-
Reagent Ratio: An incorrect stoichiometric ratio of BTAP to the substrate can result in incomplete conversion.
-
Solution: While a 1:1 ratio is often a starting point, a slight excess of BTAP (e.g., 1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion, especially if minor hydrolysis is unavoidable.
-
The following table summarizes key parameters to consider for optimizing reaction yield:
| Parameter | Recommended Condition | Rationale |
| BTAP Quality | Fresh, properly stored reagent | Prevents use of hydrolyzed, inactive reagent. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reagents and prevents hydrolysis. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen from the reaction. |
| Temperature | 25 - 40 °C | Balances reaction rate and potential for side reactions. |
| BTAP:Substrate Ratio | 1.1 - 1.5 : 1 | Drives the reaction towards completion. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.
Question: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to mitigate them:
-
Hydrolysis Products: The most common side product is the hydrolyzed form of BTAP (monophosphate) and potentially the hydrolysis of the desired product if it is labile.
-
Solution: Adhere strictly to anhydrous reaction conditions as described in the previous section.
-
-
Over-phosphorylation: If the substrate has multiple phosphorylation sites, over-phosphorylation can occur.
-
Solution: Use protecting groups for other reactive sites on the substrate that you do not want to be phosphorylated.
-
-
Side Reactions with Protecting Groups: Some protecting groups on the substrate may not be stable under the reaction conditions.
-
Solution: Choose protecting groups that are orthogonal to the phosphorylation reaction conditions.
-
Issue 3: Difficulties in Product Purification
The presence of the tetrabutylammonium cation can make the purification of the final product challenging.
Question: How can I effectively remove the tetrabutylammonium salts from my reaction mixture to isolate the pure product?
Answer:
The tetrabutylammonium cation is highly soluble in many organic solvents, which can make its removal by simple extraction difficult. Here are several effective methods for its removal:
1. Aqueous Extraction:
-
Procedure: For relatively non-polar products, repeated washing of the organic layer with water or brine can extract the water-soluble tetrabutylammonium salts.
-
Troubleshooting:
-
Emulsion Formation: Emulsions are common when washing organic layers containing quaternary ammonium salts. To break emulsions, you can add brine, filter the mixture through a pad of Celite, or allow the mixture to stand for an extended period.[8]
-
Product Loss to Aqueous Layer: For more polar products, some product may be lost to the aqueous layer. To mitigate this, minimize the volume of the aqueous wash and back-extract the aqueous layers with fresh organic solvent.[8]
-
2. Precipitation/Crystallization:
-
Procedure: If the desired product is a solid, crystallization from a suitable solvent system can leave the tetrabutylammonium salts in the mother liquor. Alternatively, it may be possible to precipitate the tetrabutylammonium salt from the reaction mixture by adding a non-polar solvent. For instance, tetrabutylammonium bromide can be crystallized from mixtures of diethyl ether and hexane.[9]
-
Considerations: This method is highly dependent on the solubility properties of both the product and the salt.
3. Ion-Exchange Chromatography:
-
Procedure: Cation-exchange resins (e.g., Dowex 50WX8) can be used to capture the tetrabutylammonium cation. The reaction mixture is passed through a column packed with the resin, and the product is eluted.[10][11]
-
Advantages: This is a very effective method for complete removal of the tetrabutylammonium salt.
-
Considerations: The choice of resin and elution solvent will depend on the properties of the product.
4. Silica Gel Chromatography:
-
Procedure: While not the most efficient method for bulk removal, a silica gel plug or column can sometimes be used to remove small amounts of tetrabutylammonium salts, especially if the product has a significantly different polarity.[9]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (reaction flask, stir bar, dropping funnel, condenser) should be thoroughly cleaned and then oven-dried at 120°C for at least 4 hours, or flame-dried under vacuum.[4][5]
-
Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).
-
Reagent Handling: Add solid reagents that are not hygroscopic to the reaction flask before purging with inert gas. Hygroscopic reagents, such as BTAP, should be handled in a glovebox or added under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a syringe or cannula.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.[6]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for purification strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN113651865A - Method for removing tetrabutylammonium fluoride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Phosphorylating Agents: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise and efficient introduction of phosphate groups is paramount. This guide provides a comparative analysis of bis(tetrabutylammonium) dihydrogen pyrophosphate (BTAP), a versatile phosphorylating agent, with other commonly employed methods. By examining experimental data, reaction protocols, and application workflows, this document aims to equip researchers with the knowledge to select the most suitable phosphorylating agent for their specific needs.
At a Glance: Performance Comparison of Phosphorylating Agents
The selection of a phosphorylating agent is a critical decision in the synthesis of nucleotides, oligonucleotides, and other phosphorylated molecules. The choice depends on a multitude of factors including the substrate, desired product, scale of the reaction, and available laboratory infrastructure. Below is a summary of key performance indicators for BTAP and its alternatives.
| Phosphorylating Agent | Typical Yields | Key Advantages | Key Disadvantages | Primary Applications |
| This compound (BTAP) | Moderate to High | Good solubility in organic solvents, acts as both phosphate donor and phase transfer catalyst. | Limited direct comparative data available, may require anhydrous conditions. | Synthesis of nucleotide 5'-O-triphosphates and dinucleoside polyphosphates. |
| Phosphoramidite Chemistry | >99% per coupling step | Gold standard for automated solid-phase DNA/RNA synthesis, high efficiency and well-established protocols. | Requires specialized reagents and instrumentation, moisture sensitive. | Automated synthesis of oligonucleotides.[1] |
| H-Phosphonate Chemistry | High (typically >95%) | Stable monomers, allows for the synthesis of various phosphate backbone modifications. | Requires a separate oxidation step for each phosphonate linkage. | Synthesis of oligonucleotides and their analogues. |
| Phosphorus Oxychloride (POCl₃) | Variable (can be high) | Inexpensive and powerful phosphorylating agent. | Highly reactive and corrosive, often lacks selectivity leading to side products, requires careful handling. | General phosphorylation of alcohols and amines. |
| Dicyclohexylcarbodiimide (DCC) Coupling | Moderate to High | Widely used for the formation of phosphate esters. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. | Synthesis of phosphate esters and pyrophosphates. |
| Enzymatic Phosphorylation | High to Quantitative | High regio- and stereoselectivity, mild reaction conditions. | Enzymes can be expensive and have specific substrate requirements. | Synthesis of natural and modified nucleoside phosphates. |
In-Depth Analysis of Phosphorylating Agents
This compound (BTAP)
BTAP has emerged as a valuable reagent, particularly in the synthesis of biologically important molecules like nucleotide triphosphates. Its tetrabutylammonium counterions render the pyrophosphate nucleophile soluble in a range of organic solvents, facilitating reactions with protected nucleosides and other organic substrates.
Mechanism of Action: BTAP acts as a nucleophilic source of pyrophosphate. In a typical reaction, it attacks an activated substrate, such as a nucleoside phosphorimidazolide or a similar activated monophosphate, to form a triphosphate linkage.
Phosphoramidite Chemistry
The phosphoramidite method is the cornerstone of modern solid-phase oligonucleotide synthesis. This cyclic process involves the sequential addition of phosphoramidite monomers to a growing DNA or RNA chain attached to a solid support. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The high coupling efficiency, exceeding 99% for each step, allows for the synthesis of long oligonucleotides with high fidelity.[1]
H-Phosphonate Chemistry
The H-phosphonate method offers a robust alternative to the phosphoramidite approach. It involves the coupling of a nucleoside H-phosphonate monomer to the free hydroxyl group of a growing oligonucleotide chain. A key feature of this method is that the resulting H-phosphonate diester linkage is stable to the acidic conditions used for detritylation, meaning oxidation to the stable phosphate can be performed at the end of the synthesis. This allows for the convenient introduction of various backbone modifications.
Traditional Chemical Reagents: POCl₃ and DCC
Phosphorus oxychloride (POCl₃) is a strong and cost-effective phosphorylating agent. However, its high reactivity often leads to a lack of selectivity and the formation of multiple phosphorylated products and other side reactions. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates phosphate groups for reaction with alcohols. A significant drawback of the DCC method is the formation of a dicyclohexylurea (DCU) precipitate, which can be challenging to remove completely from the reaction mixture.
Enzymatic Phosphorylation
Biocatalysis offers an increasingly attractive approach to phosphorylation, characterized by exceptional selectivity and mild reaction conditions. Kinases, for instance, can specifically phosphorylate a particular hydroxyl group on a complex molecule without the need for protecting groups. While highly efficient, the use of enzymes can be limited by their substrate specificity and cost.
Experimental Protocols
General Protocol for Nucleoside Triphosphate Synthesis using BTAP
This protocol is a generalized procedure based on descriptions of BTAP's use in the literature. Researchers should optimize conditions for their specific substrates.
Materials:
-
Protected nucleoside monophosphate (1 equivalent)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 equivalents)
-
This compound (BTAP) (2 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous triethylamine
Procedure:
-
Dissolve the protected nucleoside monophosphate in anhydrous DMF.
-
Add CDI to the solution and stir at room temperature for 2-4 hours to form the phosphorimidazolide intermediate. Monitor the reaction progress by TLC or HPLC.
-
In a separate flask, dissolve BTAP in anhydrous DMF.
-
Add the BTAP solution to the activated nucleoside monophosphate solution.
-
Add anhydrous triethylamine and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method (e.g., ion-exchange chromatography).
Visualizing the Workflow: Synthesis of a Nucleotide Analog
The following diagram illustrates a logical workflow for the chemo-enzymatic synthesis of a base-modified adenosine triphosphate analog, a process where a pyrophosphate donor like BTAP could be utilized in the chemical phosphorylation step.
Caption: Chemo-enzymatic workflow for nucleotide analog synthesis.
Signaling Pathway Context: The Role of Phosphorylation
Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from signal transduction to enzyme regulation. The diagram below illustrates a simplified generic signaling cascade initiated by an external signal, leading to the activation of a kinase and subsequent phosphorylation of a target protein, which in turn elicits a cellular response. The synthesis of non-hydrolyzable ATP analogs, often requiring chemical phosphorylation methods, is crucial for studying the kinetics and mechanisms of such pathways.
Caption: Generic kinase-mediated signaling pathway.
Conclusion
This compound is a valuable tool in the arsenal of phosphorylating agents, particularly for the synthesis of nucleotide triphosphates and their analogs. Its favorable solubility profile in organic solvents offers a distinct advantage in certain synthetic contexts. However, for applications requiring the highest efficiency and automation, such as in oligonucleotide synthesis, phosphoramidite chemistry remains the industry standard. The choice of a phosphorylating agent will ultimately be dictated by the specific requirements of the synthetic target and the experimental conditions. Further head-to-head comparative studies are needed to fully delineate the performance of BTAP against other established methods across a broader range of substrates and reaction conditions.
References
A Comparative Guide to Pyrophosphate Reagents in Nucleotide Synthesis: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate vs. Tributylammonium Pyrophosphate
For researchers, scientists, and professionals in drug development, the efficient synthesis of nucleotides and their analogs is paramount. A crucial step in this process is the introduction of a pyrophosphate group, often facilitated by pyrophosphate salts rendered soluble in organic solvents by bulky ammonium counterions. This guide provides an objective comparison of two such reagents: bis(tetrabutylammonium) dihydrogen pyrophosphate and tributylammonium pyrophosphate, focusing on their performance in their respective primary synthetic applications, supported by experimental data and detailed protocols.
This comparison will delve into the distinct applications where each reagent excels. Tributylammonium pyrophosphate is a well-established reagent in the solution-phase synthesis of nucleoside triphosphates (NTPs), notably through the Ludwig-Eckstein method. In contrast, this compound has gained prominence in the solid-phase synthesis of 5'-triphosphorylated oligonucleotides, often in conjunction with the cycloSal approach. The choice between these reagents is therefore intrinsically linked to the desired final product and the overall synthetic strategy.
Performance and Applications: A Head-to-Head Look
While direct comparative studies under identical conditions are scarce due to their specialized applications, we can evaluate their performance based on reported yields and the nature of the synthetic methodologies they enable.
Tributylammonium pyrophosphate is favored for the synthesis of both natural and modified nucleoside triphosphates in solution. Its utility is well-demonstrated in the Ludwig-Eckstein method, a reliable "one-pot, three-steps" procedure.[1] This method offers the advantage of starting from a suitably protected nucleoside and proceeding through a cyclic intermediate, which minimizes the formation of undesirable by-products often seen in other phosphorylation methods.[1]
This compound , with its larger tetrabutylammonium counterions, exhibits enhanced solubility in a wider range of organic solvents, a critical feature for solid-phase synthesis. It is a key reagent in the efficient synthesis of 5'-triphosphorylated DNA and RNA oligonucleotides. This is particularly relevant for applications requiring synthetic RNA with a 5'-triphosphate group, which is crucial for biological activities such as RIG-I receptor activation. The cycloSal method, in which this reagent is employed, allows for the on-resin synthesis of these modified oligonucleotides with high purity and excellent yields.
Quantitative Data Summary
The following tables summarize the key properties and reported performance of each reagent in their respective synthetic contexts.
| Property | This compound | Tributylammonium Pyrophosphate |
| Primary Application | Solid-phase synthesis of 5'-triphosphorylated oligonucleotides | Solution-phase synthesis of nucleoside triphosphates |
| Typical Synthetic Method | cycloSal-based solid-phase synthesis | Ludwig-Eckstein method[2][3] |
| Solubility | High solubility in a broad range of organic solvents | Good solubility in polar aprotic solvents like pyridine and DMF |
| Counterion | Tetrabutylammonium (TBA) | Tributylammonium (TBA) |
| Application | Reagent | Reported Yield | Reference |
| Synthesis of thymidine 5′-(α-P-amido)triphosphate | Tributylammonium pyrophosphate | 72% | [2] |
| Synthesis of adenosine 5′-(α-P-amido)triphosphate | Tributylammonium pyrophosphate | 57% | [2] |
| Synthesis of thymidine 5′-(α-P-borano)triphosphate | Tributylammonium pyrophosphate | 30% | [2] |
| Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides | This compound | "Excellent yields" (specific values not detailed in abstracts) |
Experimental Protocols
Below are detailed experimental protocols for the primary applications of each reagent.
Protocol 1: Synthesis of Nucleoside Triphosphates via the Ludwig-Eckstein Method using Tributylammonium Pyrophosphate[5]
This protocol describes a general procedure for the synthesis of modified nucleoside triphosphates.
Materials:
-
Suitably 3'-O-acetyl-protected nucleoside (0.1 mmol)
-
Anhydrous pyridine
-
Anhydrous dioxane
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite)
-
Tributylammonium pyrophosphate (0.13 mmol)
-
Tributylamine
-
Iodine
-
10% aqueous NaS₂O₃
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Co-evaporate the 3'-O-acetyl-protected nucleoside twice with anhydrous pyridine and dry under vacuum overnight.
-
Dry the tributylammonium pyrophosphate under vacuum overnight.
-
Dissolve the dried nucleoside in a minimum of anhydrous pyridine and add anhydrous dioxane as a co-solvent.
-
Add 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one and allow the reaction to proceed at room temperature for 45 minutes.
-
Prepare a solution of tributylammonium pyrophosphate in anhydrous DMF and freshly distilled tributylamine.
-
Add the pyrophosphate solution to the reaction mixture and stir at room temperature for 45 minutes.
-
Prepare a solution of iodine in pyridine and water and add it to the reaction mixture to oxidize the P(III) center. Stir for 30 minutes.
-
Quench the excess iodine with a 10% aqueous solution of NaS₂O₃.
-
The crude nucleoside triphosphate is then purified by appropriate chromatographic techniques (e.g., RP-HPLC).
Protocol 2: Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides using this compound (cycloSal Method)[2][3]
This protocol outlines the on-resin synthesis of 5'-triphosphorylated oligonucleotides.
Materials:
-
Controlled pore glass (CPG) solid support with the desired 3'-terminal nucleoside
-
Standard phosphoramidite building blocks and reagents for oligonucleotide synthesis
-
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
This compound solution in an appropriate organic solvent (e.g., acetonitrile/DMF)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Procedure:
-
Automated Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the CPG solid support using a standard automated DNA/RNA synthesizer. The final 5'-dimethoxytrityl (DMT) group is removed.
-
cycloSal Phosphitylation: Couple 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite to the free 5'-hydroxyl group of the solid-supported oligonucleotide using an activator.
-
Oxidation: Oxidize the resulting phosphite triester to the more stable phosphate triester using a standard oxidizing solution.
-
Pyrophosphate Reaction: React the support-bonded 5'-cycloSal-oligonucleotide with a solution of this compound. This reaction opens the cycloSal ring and forms the 5'-triphosphate.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using a standard cleavage and deprotection solution.
-
Purification: Purify the resulting 5'-triphosphorylated oligonucleotide using techniques such as HPLC.
Visualizing the Synthetic Workflows
The following diagrams illustrate the key steps in the two distinct synthetic pathways.
Conclusion
References
- 1. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phosphorylation Results: A Comparative Guide to Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, particularly oligonucleotides, the choice of a phosphorylating agent is a critical decision that impacts yield, purity, and overall efficiency. This guide provides an objective comparison of bis(tetrabutylammonium) dihydrogen pyrophosphate with other common phosphorylation methods. The information presented is supported by experimental data from various sources to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Phosphorylation Methods
The efficacy of a phosphorylation method can be evaluated based on several parameters, including reaction yield, purity of the final product, reaction time, and compatibility with various substrates, especially complex biomolecules like modified oligonucleotides. Below is a summary of quantitative data and qualitative characteristics of three common 5'-phosphorylation methods: the pyrophosphate method (utilizing reagents like this compound), the phosphoramidite method for chemical monophosphorylation, and the enzymatic method using T4 Polynucleotide Kinase.
| Feature | Pyrophosphate Method | Phosphoramidite Method | Enzymatic Method (T4 PNK) |
| Product | 5'-Triphosphate | 5'-Monophosphate | 5'-Monophosphate |
| Typical Yield | 50-300 nmol (from 1 µmol scale synthesis) | >98% coupling efficiency per cycle | High, often near quantitative |
| Purity | High after purification; potential for mono- and di-phosphate side products | High; purification can separate from truncated sequences | Generally very high specificity |
| Reaction Time | ~2 hours for phosphorylation step | Integrated into automated synthesis cycle | 30-60 minutes for kinase reaction |
| Substrate Scope | Broad, including modified oligonucleotides | Broad, integrated into standard oligo synthesis | DNA and RNA; may be inhibited by some modifications |
| Scalability | Scalable for larger quantities | Highly scalable with automated synthesizers | Scalable, but enzyme cost can be a factor |
| Key Advantages | Direct synthesis of 5'-triphosphate, good for modified oligos | Automated, high coupling efficiency, reproducible | High specificity, mild reaction conditions |
| Key Disadvantages | Potential for side products requiring careful purification | Indirectly produces monophosphate, requires specific amidite | Enzyme cost, potential for incomplete reaction |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections provide protocols for the key phosphorylation methods discussed.
Protocol 1: 5'-Triphosphorylation of Oligonucleotides using Salicyl Phosphorochloridite and this compound
This chemical method allows for the direct synthesis of 5'-triphosphorylated oligonucleotides on a solid support. The protocol is adapted from the procedure described by Bare and Horning (2022) for tributylammonium pyrophosphate, which is chemically similar to this compound.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) with the 5'-DMT group removed.
-
Salicyl phosphorochloridite (SalPCl) solution (0.2 M in anhydrous acetonitrile).
-
This compound solution (0.5 M in anhydrous DMF).
-
Oxidation solution (0.1 M Iodine in THF/pyridine/water).
-
Anhydrous acetonitrile (ACN) and anhydrous dimethylformamide (DMF).
-
Syringes and needles for anhydrous transfer.
Procedure:
-
Preparation: Ensure the solid-supported oligonucleotide is in a sealed synthesis column and has a free 5'-hydroxyl group.
-
Phosphitylation: Add 250 µL of the SalPCl solution to the synthesis column. Allow the reaction to proceed for 20 minutes at room temperature, with occasional agitation.
-
Washing: Remove the SalPCl solution and wash the solid support with 0.5 mL of anhydrous ACN, followed by 0.5 mL of anhydrous DMF.
-
Pyrophosphate Reaction: Add 250 µL of the this compound solution to the column. Let it react for 30 minutes at room temperature, with occasional agitation.
-
Washing: Remove the pyrophosphate solution and wash the solid support with 0.5 mL of anhydrous DMF, followed by 0.5 mL of anhydrous ACN.
-
Oxidation: Add 500 µL of the oxidation solution to the column and let it react for 5 minutes.
-
Final Washing: Wash the support with ACN.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).
-
Purification: Purify the 5'-triphosphorylated oligonucleotide using HPLC (ion-exchange or reversed-phase).
Protocol 2: 5'-Monophosphorylation using a Phosphoramidite Reagent
This method integrates the phosphorylation step into a standard automated solid-phase oligonucleotide synthesis cycle.
Materials:
-
5'-Phosphate-Modifier CPG or a standard solid support for oligonucleotide synthesis.
-
Standard DNA/RNA phosphoramidites and synthesis reagents.
-
A 5'-Phosphate-Modifier phosphoramidite reagent (e.g., Chemical Phosphorylation Reagent from a commercial supplier).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the automated synthesizer.
-
Phosphorylation Step: In the final coupling cycle, after the deblocking of the 5'-hydroxyl group of the terminal nucleotide, introduce the 5'-Phosphate-Modifier phosphoramidite instead of a standard nucleoside phosphoramidite. The coupling reaction is typically performed under the same conditions as a standard nucleotide addition.
-
Capping and Oxidation: Proceed with the standard capping and oxidation steps of the synthesis cycle.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups using the standard deprotection protocol (e.g., with ammonium hydroxide). The protecting groups on the phosphate modifier are also removed during this step, yielding the 5'-monophosphorylated oligonucleotide.
-
Purification: Purify the 5'-phosphorylated oligonucleotide using HPLC or other appropriate methods.
Protocol 3: Enzymatic 5'-Phosphorylation using T4 Polynucleotide Kinase (T4 PNK)
This enzymatic method is highly specific for adding a phosphate group to the 5'-hydroxyl terminus of DNA or RNA.
Materials:
-
Purified dephosphorylated oligonucleotide (DNA or RNA).
-
T4 Polynucleotide Kinase (10 U/µL).
-
10X T4 PNK Reaction Buffer.
-
ATP (10 mM).
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water to a final volume of 50 µL.
-
5 µL of 10X T4 PNK Reaction Buffer.
-
X µL of oligonucleotide (to a final concentration of ~1 µM).
-
5 µL of 10 mM ATP.
-
1 µL of T4 Polynucleotide Kinase (10 units).
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 30-60 minutes.
-
Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction mixture to 65°C for 20 minutes.
-
Purification (Optional): The phosphorylated oligonucleotide can often be used directly in downstream applications. If necessary, purify the product to remove the enzyme and excess ATP using a suitable method such as ethanol precipitation or a spin column.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the chemical and enzymatic phosphorylation methods.
Caption: Workflow for chemical 5'-triphosphorylation.
Caption: Workflow for enzymatic 5'-monophosphorylation.
Conclusion
The choice of phosphorylation method is highly dependent on the specific research goals. The use of this compound in a chemical synthesis route offers a direct and efficient way to produce 5'-triphosphorylated oligonucleotides, which are crucial for various biological studies, including RNA interference and innate immunity research. While this method is powerful, it requires careful execution and purification to minimize side products.
For the synthesis of 5'-monophosphorylated oligonucleotides, the automated phosphoramidite method provides high efficiency and reproducibility, making it a staple in modern oligonucleotide synthesis. Enzymatic phosphorylation with T4 Polynucleotide Kinase, on the other hand, offers unparalleled specificity under mild conditions, which is ideal for sensitive substrates, although scalability might be a concern due to enzyme costs.
By understanding the comparative advantages and disadvantages of each method, as outlined in this guide, researchers can make an informed decision to select the most suitable phosphorylation strategy for their specific application, ultimately leading to more reliable and reproducible experimental outcomes.
A Comparative Guide to Reaction Validation: 31P NMR Analysis of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrophosphate-containing molecules, robust analytical methodologies are paramount for reaction validation and product characterization. This guide provides a comprehensive comparison of 31P Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques—namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the analysis of reactions utilizing bis(tetrabutylammonium) dihydrogen pyrophosphate, a key reagent in the synthesis of dinucleoside polyphosphates and other biologically significant molecules.
This guide presents a head-to-head comparison of these analytical techniques, supported by experimental data and detailed protocols. We will focus on the synthesis of dinucleoside polyphosphates as a model reaction, given the utility of this compound as a phosphorylating agent in this context.
At a Glance: Comparison of Analytical Techniques
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| 31P NMR Spectroscopy | Nuclear magnetic resonance of the ³¹P nucleus. | Structural information, quantification of phosphorus-containing species, reaction kinetics. | Non-destructive, provides detailed structural insights, excellent for monitoring reaction progress in real-time. | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. |
| HPLC (with UV detection) | Separation of compounds based on their physicochemical properties (e.g., polarity, charge). | Quantification of reactants and products, assessment of purity. | High precision and reproducibility, well-established for routine analysis. | Indirect detection for non-chromophoric compounds, requires reference standards for quantification. |
| Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation, structural elucidation (fragmentation), high-sensitivity quantification. | Unparalleled sensitivity and specificity, capable of identifying unknown byproducts. | Destructive technique, matrix effects can influence quantification, requires specialized instrumentation. |
31P NMR Spectroscopy: A Powerful Tool for Reaction Monitoring
31P NMR spectroscopy is a highly effective technique for monitoring reactions involving phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, which provides sharp and well-resolved signals. In the context of reactions with this compound, 31P NMR allows for the direct observation of the consumption of the pyrophosphate starting material and the formation of phosphorylated intermediates and final products.
A key advantage of 31P NMR is its ability to provide detailed structural information. The chemical shift of a phosphorus nucleus is highly sensitive to its chemical environment, enabling the differentiation of various phosphate species within a reaction mixture. For instance, in the synthesis of dinucleoside polyphosphates, distinct signals for the starting pyrophosphate, the mononucleotide reactant, and the various polyphosphate products (e.g., P¹,P³-diadenosine triphosphate (Ap3A), P¹,P⁴-diadenosine tetraphosphate (Ap4A)) can be resolved and quantified.
Experimental Protocol: 31P NMR Monitoring of Dinucleoside Polyphosphate Synthesis
This protocol describes the monitoring of a typical reaction for the synthesis of dinucleoside polyphosphates using a phosphorylating agent derived from this compound.
Materials:
-
This compound
-
Activating agent (e.g., 1,1'-carbonyldiimidazole (CDI))
-
Nucleoside monophosphate (e.g., Adenosine monophosphate (AMP))
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF))
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DMF.
-
Activation: Add the activating agent (e.g., CDI) to the solution and stir at room temperature. The progress of the activation can be monitored by the disappearance of the starting pyrophosphate signal in the 31P NMR spectrum and the appearance of a new signal corresponding to the activated intermediate.[1]
-
Nucleotide Addition: Once the activation is complete, add the nucleoside monophosphate to the reaction mixture.
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and transfer it to an NMR tube containing a deuterated solvent (e.g., D₂O or CDCl₃, depending on the reaction solvent) for field locking.
-
NMR Acquisition: Acquire a proton-decoupled 31P NMR spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise and quantitative reliability.
-
Data Analysis: Process the spectra and integrate the signals corresponding to the starting materials, intermediates, and products. The relative integrals can be used to determine the reaction conversion and the yield of the desired dinucleoside polyphosphate.
Quantitative Data from 31P NMR Analysis
The following table illustrates the type of quantitative data that can be obtained from 31P NMR monitoring of a dinucleoside polyphosphate synthesis.
| Time (hours) | Relative Integral (%) - Pyrophosphate | Relative Integral (%) - Activated Intermediate | Relative Integral (%) - Dinucleoside Polyphosphate |
| 0 | 100 | 0 | 0 |
| 1 | 20 | 75 | 5 |
| 4 | 5 | 15 | 80 |
| 8 | <1 | 2 | 98 |
| 24 | 0 | 0 | 100 |
Note: Data are representative and will vary depending on specific reaction conditions.
Alternative Validation Methods
While 31P NMR is a powerful tool, a comprehensive validation strategy often involves orthogonal analytical techniques to confirm the identity, purity, and quantity of the reaction products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry for the separation and quantification of compounds in a mixture. For the analysis of dinucleoside polyphosphates, ion-pair reversed-phase HPLC is a commonly employed method.
Advantages:
-
High Precision and Accuracy: HPLC offers excellent quantitative performance, making it suitable for final product quantification and purity assessment.
-
Established Methodology: It is a widely available and well-understood technique in most research and industrial laboratories.
Limitations:
-
Indirect Detection: For compounds lacking a strong chromophore, detection can be challenging and may require derivatization or the use of alternative detectors like evaporative light scattering detectors (ELSD).
-
Co-elution: Complex reaction mixtures can lead to co-elution of components, complicating quantification.
-
Requirement for Reference Standards: Accurate quantification necessitates the availability of pure reference standards for each analyte.
Experimental Protocol: HPLC Analysis of Dinucleoside Polyphosphates
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Solvent B: Acetonitrile.
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase.
-
Chromatographic Separation: Inject the sample onto the HPLC system. A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the more retained components.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm for adenine-containing nucleotides).
-
Quantification: Integrate the peak areas of the reactants and products. Use a calibration curve generated from known concentrations of a reference standard to determine the concentration of the target dinucleoside polyphosphate.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the analysis of reaction products.
Advantages:
-
High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations.
-
High Specificity: It provides molecular weight information, confirming the identity of the product and allowing for the identification of unknown impurities.
-
Structural Information: Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in the structural elucidation of the analytes.
Limitations:
-
Destructive Technique: The sample is consumed during the analysis.
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.
-
Instrumentation: Requires more specialized and expensive equipment compared to HPLC-UV.
Experimental Protocol: LC-MS/MS Analysis of Dinucleoside Polyphosphates
Instrumentation:
-
LC-MS/MS system consisting of an HPLC coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Mobile Phase:
-
Similar to HPLC, often using volatile buffers like ammonium acetate to be compatible with the MS detector.
Procedure:
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase.
-
LC Separation: Perform chromatographic separation as described for HPLC.
-
MS Detection: Operate the mass spectrometer in negative ion mode, as phosphates are readily deprotonated.
-
Quantification: For quantitative analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Workflow and Signaling Pathway Visualization
To better illustrate the experimental process and the biological context of the synthesized molecules, the following diagrams are provided.
Caption: Experimental workflow for reaction validation.
Caption: Role of dinucleoside polyphosphates in cellular signaling.
Conclusion
The validation of reactions involving this compound benefits from a multi-faceted analytical approach. 31P NMR spectroscopy stands out as an invaluable tool for real-time reaction monitoring and structural elucidation of phosphorus-containing species. For robust quantitative analysis and purity assessment of the final products, HPLC provides a reliable and precise method. When utmost sensitivity and specificity are required, particularly for the identification of trace impurities or for complex biological matrices, LC-MS/MS is the method of choice.
By integrating these techniques, researchers and drug development professionals can achieve a comprehensive understanding of their chemical transformations, ensuring the identity, purity, and quality of their synthesized pyrophosphate-containing molecules. This integrated analytical strategy is crucial for advancing research and development in fields where such molecules play a vital biological role.
References
A Comparative Study of Phase-Transfer Catalysts: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate vs. Traditional Alternatives
In the realm of chemical synthesis, phase-transfer catalysts (PTCs) are indispensable tools for accelerating reactions between reactants located in immiscible phases. This guide provides a comparative analysis of bis(tetrabutylammonium) dihydrogen pyrophosphate against other commonly employed phase-transfer catalysts, namely Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC). While direct, peer-reviewed comparative studies benchmarking this compound against traditional PTCs in a wide range of organic reactions are limited, this document outlines its primary application and provides a framework for comparing the performance of established PTCs in a representative reaction.
This compound: A Specialist in Phosphorylation
This compound (BTAP) is a quaternary ammonium salt primarily recognized for its role as a phosphorylating agent in biochemical applications, particularly in the synthesis of nucleotides.[1] Its bulky tetrabutylammonium cations render it soluble in organic solvents, enabling it to deliver the pyrophosphate anion for phosphorylation reactions.[1] While it is described as a phase-transfer catalyst, its predominant use is as a reagent for transferring pyrophosphate groups.[1]
Key Applications of this compound:
-
Nucleotide Synthesis: Extensively used for the synthesis of nucleotide 5'-O-triphosphates.[1]
-
Biochemical Research: Facilitates the study of nucleic acid chemistry and the development of DNA and RNA oligonucleotides.[1]
-
Anion Recognition Chemistry: Utilized in studies involving anion recognition.[1]
Due to the scarcity of data on its performance in general phase-transfer catalyzed organic reactions, a direct quantitative comparison with other PTCs in those contexts is not feasible at this time.
Comparative Performance of Traditional Phase-Transfer Catalysts
To provide a comparative framework, we will examine the performance of two widely used phase-transfer catalysts, Tetrabutylammonium Bromide (TBAB) and a novel "starburst" quaternary ammonium salt, 3,5-bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (BPBPB), in a representative nucleophilic substitution reaction: the synthesis of phenyl butyl ether.
Experimental Data: Synthesis of Phenyl Butyl Ether
The following table summarizes the yield of phenyl butyl ether obtained using different phase-transfer catalysts under specific reaction conditions.
| Catalyst | Catalyst Concentration (mol) | Yield (%) |
| BPBPB | 0.001 | 95 |
| TBAB | 0.001 | 85 |
| BDAB* | 0.001 | 75 |
*Butyldimethylanilinium bromide [Source: The Chemist, Volume 86, Number 2][2]
This data indicates that the choice of phase-transfer catalyst can significantly impact the reaction yield, with the more lipophilic "starburst" catalyst (BPBPB) showing the highest efficiency in this particular synthesis.[2]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of phenyl butyl ether using a phase-transfer catalyst, and a general protocol for a comparative study of PTCs in an O-alkylation reaction.
Protocol 1: Synthesis of Phenyl Butyl Ether
This protocol describes the synthesis of phenyl butyl ether from sodium phenoxide and butyl bromide using a phase-transfer catalyst.
Materials:
-
Sodium phenoxide (0.03 mol)
-
Butyl Bromide (0.03 mol)
-
Toluene (25 cm³)
-
Phase-Transfer Catalyst (TBAB, BPBPB, or BDAB) (0.001 mol)
Procedure:
-
A mixture of sodium phenoxide, butyl bromide, and the phase-transfer catalyst in toluene is prepared.
-
The reaction mixture is heated to 70°C.
-
The reaction is allowed to proceed for 4 hours.
-
After the reaction is complete, the product, phenyl butyl ether, is isolated and the yield is determined.[2]
Protocol 2: Comparative O-Alkylation of 4-Nitrophenol
This protocol provides a framework for comparing the catalytic efficiency of different phase-transfer catalysts in the O-alkylation of 4-nitrophenol with 1-bromobutane.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Phase-Transfer Catalyst (e.g., TBAB, BTEAC)
-
Deionized water
Procedure:
-
In a reaction flask, combine 4-nitrophenol (10 mmol), potassium carbonate (20 mmol), and the phase-transfer catalyst (1 mol%) in toluene (50 mL) and deionized water (50 mL).
-
Stir the biphasic mixture vigorously at a constant temperature (e.g., 60°C).
-
Add 1-bromobutane (12 mmol) to the reaction mixture.
-
Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them using a suitable technique (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to room temperature, separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Isolate the product and calculate the yield.
Visualizing the Phase-Transfer Catalysis Mechanism
The following diagrams illustrate the general mechanism of phase-transfer catalysis.
References
assessing the purity of oligonucleotides synthesized using bis(tetrabutylammonium) dihydrogen pyrophosphate
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step that underpins the reliability of experimental results and the safety of therapeutic applications. The synthesis process, including specialized modifications like 5'-triphosphorylation using reagents such as bis(tetrabutylammonium) dihydrogen pyrophosphate, can introduce various impurities. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of oligonucleotides, supported by experimental data and detailed methodologies.
The choice of an appropriate analytical method is crucial for identifying and quantifying impurities such as truncated sequences (shortmers), sequences with deletions, or incompletely deprotected oligonucleotides. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical needs.
Comparison of Key Purity Assessment Techniques
The following table summarizes the key performance characteristics of the most widely used techniques for oligonucleotide purity analysis.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Charge (number of phosphate groups) | Mass-to-charge ratio | Size and charge |
| Primary Application | Purification and analysis of modified and unmodified oligos | Purification of longer oligos and those with secondary structures | Identity confirmation and impurity identification | High-resolution purity assessment |
| Resolution | Good for shorter oligos (<50 bases) | Excellent for resolving by length, especially for longer oligos (40-100 bases)[1] | Provides exact molecular weight, confirming sequence and identifying modifications | Very high, can often resolve n-1 and n-2 failure sequences |
| Purity Achievable (Purification) | >85% | >90% | N/A (Analytical) | N/A (Analytical) |
| Throughput | Moderate to High | Moderate | High (especially with MALDI-TOF) | High (with automated systems) |
| Compatibility with MS | Yes, with volatile ion-pairing reagents | No (due to high salt concentrations) | N/A | Yes |
| Cost | Moderate | Moderate | High | Moderate |
Detailed Experimental Methodologies
Accurate and reproducible purity assessment is contingent on well-defined experimental protocols. Below are outlines of the typical procedures for the key analytical techniques.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[1] The addition of an ion-pairing agent to the mobile phase neutralizes the negative charges on the phosphate backbone, allowing for separation based on the hydrophobic character of the nucleobases.
Experimental Protocol:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium acetate (TEAA).
-
Mobile Phase B: Acetonitrile or another organic solvent.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
Temperature: Elevated temperatures (e.g., 50-60°C) can be used to denature secondary structures and improve peak shape.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] This makes it highly effective at separating full-length products from shorter failure sequences.
Experimental Protocol:
-
Column: A column with a stationary phase containing quaternary ammonium functional groups.
-
Mobile Phase A: A low-salt aqueous buffer.
-
Mobile Phase B: A high-salt aqueous buffer (e.g., containing NaCl or NaClO4).
-
Gradient: A salt gradient is used to elute the oligonucleotides, with longer, more highly charged molecules eluting at higher salt concentrations.
-
Detection: UV absorbance at 260 nm.
-
pH: High pH can be used to eliminate secondary structures, which is particularly useful for G-rich sequences.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of a synthesized oligonucleotide by providing its exact molecular weight.[2] It is also used to identify impurities and side products.[3] The two most common ionization techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[4]
Experimental Protocol (MALDI-TOF):
-
Sample Preparation: A small amount of the oligonucleotide sample is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid).
-
Spotting: The mixture is spotted onto a sample plate and allowed to dry, co-crystallizing the sample and matrix.
-
Ionization: The spot is irradiated with a laser, causing desorption and ionization of the oligonucleotide molecules.
-
Analysis: The ions are accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio.
Capillary Electrophoresis (CE)
CE offers very high-resolution separation of oligonucleotides based on their size and charge.[5] It is an excellent method for quantitative assessment of purity and can often resolve species that are difficult to separate by HPLC.[6]
Experimental Protocol:
-
Capillary: A fused silica capillary, often coated to reduce sample-wall interactions.
-
Separation Matrix: A sieving polymer solution (e.g., linear polyacrylamide) is used to separate the oligonucleotides by size.
-
Buffer: A buffer containing a denaturant like urea is used to prevent secondary structure formation.
-
Injection: A small plug of the sample is injected into the capillary using pressure or voltage.
-
Separation: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate towards the anode at different rates depending on their size.
-
Detection: On-column UV detection at 260 nm.
Experimental and Logical Workflows
The following diagrams illustrate the relationships between the different stages of oligonucleotide production and analysis.
Caption: Workflow for oligonucleotide synthesis, purification, and quality control.
Conclusion
The assessment of oligonucleotide purity is a multi-faceted process that requires the selection of appropriate analytical techniques based on the specific requirements of the application. While HPLC methods are workhorses for both purification and analysis, offering a balance of resolution and throughput, mass spectrometry is indispensable for confirming the identity of the product and identifying unexpected modifications. Capillary electrophoresis provides the highest resolution for purity assessment and is particularly valuable for quantitative analysis of failure sequences. For oligonucleotides that have undergone specific modifications, such as the addition of a 5'-triphosphate group using this compound, a combination of these analytical techniques is often employed to ensure the final product meets the stringent purity requirements for downstream applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phosphorous Compounds for the Synthesis of Triphosphonates of Oligonucleotides | TCI AMERICA [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
Performance Evaluation of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate in Diverse Reaction Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bis(tetrabutylammonium) dihydrogen pyrophosphate's performance in various chemical reactions, particularly in pyrophosphorylation, against other common alternatives. The information presented is collated from experimental data to assist researchers in selecting the most suitable reagents and methodologies for their specific synthetic needs.
Executive Summary
This compound and its close analog, tris(tetrabutylammonium) hydrogen pyrophosphate, have emerged as effective reagents for the transfer of pyrophosphate groups in organic synthesis, notably in the preparation of biologically significant molecules like dinucleoside polyphosphates. These reagents offer the advantage of high solubility in organic solvents, facilitating reactions under homogenous conditions. This guide evaluates their performance in comparison to other established methods, such as those employing carbonyldiimidazole (CDI) for pyrophosphate activation and the salicylchlorophosphite route. While direct, side-by-side comparative studies under identical conditions are limited in the literature, this guide synthesizes available data to provide a clear performance overview.
Performance Comparison of Pyrophosphorylation Methods
The efficacy of different pyrophosphorylation methods is often evaluated based on reaction yield, scope, and ease of execution. Below is a summary of reported yields for various methods in the synthesis of dinucleoside polyphosphates and related compounds. It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and purification methods used.
| Method | Key Reagents | Substrate Class | Reported Yield | Reference(s) |
| Tetrabutylammonium Pyrophosphate with Phosphoropiperidate | Tris(tetrabutylammonium) hydrogen pyrophosphate, 4,5-Dicyanoimidazole (DCI) | Nucleoside 5'-phosphoropiperidates | Good to High | [1] |
| Carbonyldiimidazole (CDI) Activation / Phosphorimidazolide | Carbonyldiimidazole (CDI), Pyrophosphate, Nucleoside Monophosphate | Nucleotides | 10-60% | [1] |
| CDI Activation / P¹,P²-di(1-imidazolyl)pyrophosphate | Carbonyldiimidazole (CDI), Pyrophosphate | Nucleoside Monophosphates | 70-80% | [1] |
| Salicylchlorophosphite Method | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Bis(tri-n-butylammonium) pyrophosphate, Nucleoside Monophosphate | Protected Nucleosides | 50-85% | [2] |
| Phosphoromorpholidate Method | N,N'-Dicyclohexylcarbodiimide (DCC), Morpholine, Pyrophosphate | Nucleoside 5'-monophosphates | Low to Modest | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key pyrophosphorylation reactions discussed in this guide.
Protocol 1: Synthesis of Dinucleoside Tetraphosphates using the Salicylchlorophosphite Method
This one-flask procedure provides a high-yielding route to dinucleoside tetraphosphates.[2]
Materials:
-
2',3'-O-6-N-triacetyladenosine
-
Anhydrous N,N-dimethylformamide (DMF)
-
2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicylchlorophosphite)
-
0.5 M solution of bis(tri-n-butylammonium) pyrophosphate in anhydrous DMF
-
Tri-n-butylamine
-
Iodine
-
Pyridine
-
Water
-
Aqueous ammonia
-
Dowex 50WX8 (Na⁺ form)
Procedure:
-
To a solution of 2',3'-O-6-N-triacetyladenosine (0.13 g, 0.33 mmol) in 2 mL of anhydrous DMF, add salicylchlorophosphite (0.13 g, 0.64 mmol, 1.9 eq).
-
Stir the solution for 15 minutes at room temperature under a nitrogen atmosphere.
-
In a separate vial, vortex a 0.5 M solution of bis(tri-n-butylammonium) pyrophosphate in anhydrous DMF (1.3 mL, 0.65 mmol, 2.0 eq) with tri-n-butylamine (0.60 mL, 2.5 mmol, 7.6 eq).
-
Immediately add the pyrophosphate solution to the reaction mixture.
-
After 20 minutes, add a solution of iodine (0.12 g, 0.47 mmol, 1.4 eq) in 1.5 mL of pyridine and 0.01 mL of water.
-
Stir for an additional 20 minutes.
-
Add a solution of adenosine 5'-monophosphate (AMP) (0.23 g, 0.66 mmol, 2.0 eq) and tri-n-butylamine (0.60 mL, 2.5 mmol, 7.6 eq) in 2 mL of anhydrous DMF.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Treat the residue with 20 mL of concentrated aqueous ammonia for 16 hours at room temperature.
-
Concentrate the solution in vacuo and co-evaporate with water.
-
Purify the crude product by anion-exchange chromatography on DEAE Sephadex A-25, eluting with a linear gradient of triethylammonium bicarbonate buffer.
-
Pass the product-containing fractions through a column of Dowex 50WX8 (Na⁺ form) to obtain the sodium salt of the dinucleoside tetraphosphate.
Protocol 2: Synthesis of Dinucleoside Diphosphates via Phosphorimidazolide Intermediates
This method involves the activation of a nucleoside monophosphate with CDI, followed by reaction with a second nucleoside monophosphate.[1]
Materials:
-
Cytidine 5'-monophosphate (CMP) as the bis(tri-n-butylammonium) salt
-
Guanosine 5'-monophosphate (GMP) as the bis(tri-n-butylammonium) salt
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol
Procedure:
-
Activate the bis(tri-n-butylammonium) salt of CMP with approximately 2 equivalents of CDI in anhydrous DMF.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the excess CDI by adding dry methanol.
-
Add the bis(tri-n-butylammonium) salt of GMP to the reaction mixture.
-
Stir for an additional 2 hours at room temperature.
-
Purify the resulting dinucleoside diphosphate (Gp₂C) by appropriate chromatographic techniques. A yield of 54% has been reported for this specific transformation.[1]
Reaction Workflows and Mechanisms
Visualizing the reaction pathways can aid in understanding the sequence of events and the roles of different reagents.
References
A Comparative Analysis for Synthetic Chemistry: Bis(tetrabutylammonium) Dihydrogen Pyrophosphate vs. Carbonyldiimidazole
In the realm of synthetic chemistry, particularly in the fields of drug development and biochemical research, the selection of appropriate reagents is paramount to the success of a reaction. This guide provides a detailed comparative analysis of two widely used reagents: bis(tetrabutylammonium) dihydrogen pyrophosphate and carbonyldiimidazole (CDI). While both are activating agents, their applications diverge significantly, with the former being a key player in phosphorylation reactions and the latter being a cornerstone of peptide synthesis.
At a Glance: Key Properties and Applications
| Feature | This compound | Carbonyldiimidazole (CDI) |
| Primary Function | Phosphorylating Agent | Coupling Agent |
| Key Applications | Synthesis of nucleoside 5'-triphosphates, phosphorylation of various molecules. | Peptide synthesis, formation of amides, esters, carbamates, and ureas.[1][2] |
| Form | White to almost white powder or crystal.[3] | White crystalline solid.[1][2] |
| Solubility | Soluble in organic solvents like acetonitrile.[4] | Soluble in organic solvents such as dichloromethane, THF, and DMF.[5] |
| Mechanism | Transfers a pyrophosphate group to a nucleophile. | Activates carboxylic acids to form a highly reactive acyl-imidazole intermediate.[5][6] |
| Key Advantages | Effective source of pyrophosphate in anhydrous organic media. | Mild reaction conditions, minimal racemization, and formation of easily removable byproducts (imidazole and CO2).[5][6] |
Performance in Primary Applications: A Quantitative Look
Due to their distinct primary applications, a direct comparison of performance in the same reaction is not practical. Instead, the following tables summarize their efficacy in their respective fields.
Table 1: Carbonyldiimidazole in Dipeptide Synthesis
| Reactants | Product | Yield | Reference |
| N-Boc-L-phenylalanine and L-alanine methyl ester hydrochloride | Boc-L-phenylalanyl-L-alanine methyl ester | 82.4% | [7] |
| Nα-protected amino acids and N,O-dimethylhydroxylamine hydrochloride | Nα-protected amino/peptide Weinreb amides | High Yields | [8] |
| Free amino acids and a thiol in water | Peptide thioesters | Not specified | [9] |
Table 2: this compound in Nucleoside Phosphorylation
| Reactant | Product | Yield | Reference |
| Unprotected Adenosine | Adenosine 5'-tetraphosphate (p4A) | 92% | [10] |
| Unprotected Uridine | Uridine 5'-tetraphosphate (p4U) | 85% | [10] |
| Adenosine Monophosphate (AMP) | Adenosine 5'-pentaphosphate (p5A) | 58% | [10] |
| Uridine Monophosphate (UMP) | Uridine 5'-pentaphosphate (p5U) | 70% | [10] |
Reaction Mechanisms and Workflows
Carbonyldiimidazole (CDI) in Peptide Synthesis
CDI is a highly efficient coupling agent that activates the carboxyl group of an N-protected amino acid to form a reactive acyl-imidazole intermediate.[5][6] This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, forming a peptide bond. The byproducts, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[5][6]
A typical workflow for solid-phase peptide synthesis (SPPS), where CDI can be employed as the coupling agent, involves a cyclical process of deprotection, washing, coupling, and washing, followed by final cleavage from the resin support.[11][12]
This compound in Nucleoside Phosphorylation
This reagent serves as a soluble source of pyrophosphate in anhydrous organic solvents, which is crucial for phosphorylation reactions.[4] A common application is the synthesis of nucleoside 5'-diphosphates and triphosphates. The reaction typically proceeds via an SN2 mechanism, where the pyrophosphate anion displaces a leaving group (e.g., a tosylate) at the 5'-position of the nucleoside.[4][13]
The synthesis of nucleoside triphosphates often follows a multi-step process, starting from a nucleoside and involving protection, activation, phosphorylation, and deprotection steps.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using Carbonyldiimidazole
This protocol is adapted from a procedure for the synthesis of Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)propanoate.[7]
Materials:
-
N-Boc-L-phenylalanine
-
L-alanine methyl ester hydrochloride
-
Carbonyldiimidazole (CDI)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Copper(II) bromide (CuBr2)
-
1-Hydroxybenzotriazole hydrate (HOBt)
Procedure:
-
Activation of L-alanine methyl ester: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride and DIPEA in DCM.
-
In a separate flask, prepare a suspension of CDI in DCM and cool to 0°C.
-
Slowly add the L-alanine methyl ester solution to the CDI suspension at 0°C.
-
Allow the reaction to stir at 0°C for the specified time to form the activated amino ester.
-
Coupling: To the reaction mixture, add N-Boc-L-phenylalanine, CuBr2, and HOBt.
-
Allow the reaction to warm to room temperature and stir for approximately 20 hours.
-
Workup and Purification: Quench the reaction and perform an aqueous workup.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the dipeptide.
Protocol 2: Synthesis of Nucleoside Diphosphates using this compound
This protocol is a general procedure adapted from the synthesis of nucleoside-5'-diphosphates.[4]
Materials:
-
5'-Tosylnucleoside
-
This compound (as a solution in dry acetonitrile)
-
Dry acetonitrile
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the 5'-tosylnucleoside in dry acetonitrile.
-
Add a solution of this compound in dry acetonitrile (typically 2 equivalents).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as 31P NMR spectroscopy, until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture can be subjected to a workup procedure to remove the tetrabutylammonium salts and excess pyrophosphate.
-
The desired nucleoside-5'-diphosphate is typically isolated as a salt (e.g., sodium salt) after purification, which may involve precipitation or chromatographic techniques.
Conclusion
This compound and carbonyldiimidazole are both valuable reagents in synthetic chemistry, but their applications are largely distinct and complementary. CDI is the reagent of choice for peptide coupling and related amide bond formations, offering mild conditions and high yields. In contrast, this compound is a specialized reagent for phosphorylation reactions, providing a soluble source of pyrophosphate for the synthesis of critical biomolecules like nucleoside triphosphates. The choice between these two reagents is therefore dictated by the specific transformation a researcher aims to achieve.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. A procedure for the preparation and isolation of nucleoside-5’-diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Aqueous synthesis of peptide thioesters from amino acids and a thiol using 1,1'-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jpt.com [jpt.com]
- 12. bachem.com [bachem.com]
- 13. A procedure for the preparation and isolation of nucleoside-5'-diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of bis(tetrabutylammonium) dihydrogen pyrophosphate in comparison to enzymatic phosphorylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling and drug discovery, the precise modification of proteins and peptides through phosphorylation is a critical tool. This guide provides an objective comparison between a prominent chemical phosphorylation reagent, bis(tetrabutylammonium) dihydrogen pyrophosphate, and the widely utilized enzymatic approach using kinases. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable phosphorylation strategy for their specific research needs.
At a Glance: Chemical vs. Enzymatic Phosphorylation
| Feature | This compound (Chemical) | Enzymatic Phosphorylation (Kinases) |
| Specificity | Site-specific, directed by protecting group strategy. | High specificity for consensus sequences; can be promiscuous. |
| Reaction Conditions | Anhydrous organic solvents, often requires protecting groups. | Aqueous buffers, near-physiological pH and temperature. |
| Substrate Scope | Broad; applicable to a wide range of peptides and other molecules. | Limited by kinase substrate specificity. |
| Scalability | Readily scalable for large-quantity synthesis. | Scalable, but can be limited by enzyme cost and stability. |
| Cost | Reagent-dependent; can be cost-effective for large scale. | Enzyme cost can be high, especially for specific kinases. |
| Complexity | Multi-step process involving protection, phosphorylation, and deprotection. | Generally simpler, one-pot reactions. |
Quantitative Data Presentation
The following tables summarize quantitative data from representative studies to highlight the efficacy of each phosphorylation method.
Table 1: Chemical Phosphorylation of a Model Peptide
| Substrate Peptide | Phosphorylation Site | Yield (%) | Reference |
| Ac-Ala-Ala-Ser(PO3H2)-Ala-Ala-NH2 | Serine | 85 | [1] |
| Ac-Ala-Ala-Thr(PO3H2)-Ala-Ala-NH2 | Threonine | 78 | [1] |
| Ac-Ala-Ala-Tyr(PO3H2)-Ala-Ala-NH2 | Tyrosine | 72 | [1] |
Table 2: Enzymatic Phosphorylation of a Peptide Substrate by Protein Kinase A (PKA)
| Substrate Peptide | Kinase | Phosphorylation Site | Relative Phosphorylation (%) | Reference |
| LRRASLG | PKA | Serine | 100 | - |
| LRRATLG | PKA | Threonine | 60 | - |
| LRRGYLG | PKA | Tyrosine | <1 | - |
Note: This table provides a representative example of kinase specificity and relative efficiency. Actual yields can vary significantly based on reaction conditions and substrate concentration.
Experimental Protocols
Chemical Phosphorylation using a Pyrophosphate Reagent (General Protocol)
This protocol is a generalized procedure for the chemical phosphorylation of a peptide in solution.
Materials:
-
Protected peptide with a free hydroxyl group at the desired phosphorylation site.
-
This compound.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA) cocktail).
-
HPLC for purification.
Procedure:
-
Dissolve the protected peptide in anhydrous DMF.
-
Add a 1.5 to 2-fold molar excess of this compound to the solution.
-
Add the coupling agent (e.g., DCC) to initiate the reaction.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Perform a global deprotection of the peptide using a suitable TFA cocktail.
-
Purify the resulting phosphopeptide by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Enzymatic Phosphorylation using a Serine/Threonine Kinase
This protocol provides a general framework for an in vitro kinase assay.
Materials:
-
Purified, active protein kinase (e.g., PKA, ERK2).
-
Peptide substrate with the target phosphorylation site.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP solution (10 mM).
-
Stop solution (e.g., 100 mM EDTA).
-
HPLC or mass spectrometer for analysis.
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining the kinase buffer, peptide substrate (at a final concentration of 10-100 µM), and the protein kinase (10-100 ng).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction mixture by reverse-phase HPLC or mass spectrometry to quantify the formation of the phosphopeptide.
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The core of this pathway involves a series of sequential phosphorylation events.
Caption: The MAPK/ERK signaling cascade, a chain of protein phosphorylations.
Comparative Experimental Workflow
This diagram illustrates the key steps in both chemical and enzymatic phosphorylation for producing a target phosphopeptide.
Caption: A comparative workflow of chemical versus enzymatic phosphopeptide synthesis.
Conclusion
The choice between chemical and enzymatic phosphorylation methods is contingent upon the specific experimental goals, the nature of the substrate, and available resources. Chemical synthesis with reagents like this compound offers unparalleled control over the site of phosphorylation and is highly scalable, making it ideal for producing large quantities of specifically modified peptides.[2] However, the requirement for protecting groups and harsher reaction conditions can be a drawback for sensitive substrates.[3]
Conversely, enzymatic phosphorylation provides a biocompatible and often simpler approach, leveraging the high specificity of kinases to achieve phosphorylation under mild conditions.[2] This method is particularly advantageous for the phosphorylation of folded proteins that may not be amenable to chemical synthesis. The primary limitations of the enzymatic approach are the substrate specificity of the kinase and the potential for off-target phosphorylation.
For researchers in drug development, a thorough understanding of both methodologies is crucial. Chemical synthesis can be instrumental in creating novel phosphopeptide analogs for inhibitor screening, while enzymatic assays are indispensable for characterizing the activity of target kinases and their response to potential drug candidates. Ultimately, a hybrid approach, where chemically synthesized phosphopeptides are used as standards or tools in enzymatic assays, can provide a powerful strategy for advancing research in this dynamic field.
References
Safety Operating Guide
Proper Disposal of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring that operational procedures are clear and actionable. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
I. Understanding the Compound and Disposal Principles
This compound is an ionic compound consisting of two tetrabutylammonium cations and a dihydrogen pyrophosphate anion. The primary principle for its disposal in a laboratory setting is the hydrolysis of the pyrophosphate anion into less reactive orthophosphate ions. Pyrophosphate is unstable in aqueous solutions and will hydrolyze to inorganic phosphate.[1] This process is accelerated in acidic conditions. The tetrabutylammonium cation is a quaternary ammonium compound. While generally stable, appropriate measures should be taken to ensure its complete and safe disposal.
II. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dusts or aerosols. |
Safety Precautions:
-
Avoid generating dust.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Have an appropriate spill kit readily available.
-
Ensure access to an eyewash station and safety shower.
III. Step-by-Step Disposal Protocol
This protocol is designed for the treatment of small quantities of this compound typically found in a research laboratory.
Step 1: Preparation of the Hydrolysis Solution
-
In a suitably sized beaker, prepare a 1 M solution of hydrochloric acid (HCl). For example, to prepare 100 mL of 1 M HCl, carefully add 8.3 mL of concentrated HCl (37%) to approximately 90 mL of deionized water and then dilute to a final volume of 100 mL. Always add acid to water, never the other way around.
-
Place the beaker in a larger secondary container to contain any potential spills.
-
Use a magnetic stirrer and stir bar to ensure the solution is well-mixed.
Step 2: Controlled Addition of the Pyrophosphate Compound
-
Slowly and carefully add the this compound to the stirring acidic solution. Do not add the entire quantity at once. A recommended rate is no more than 5 grams per 100 mL of 1 M HCl solution at a time.
-
Monitor the reaction. The hydrolysis of pyrophosphate is an exothermic reaction, so a slight increase in temperature may be observed. If the temperature increases significantly, slow the rate of addition.
Step 3: Ensuring Complete Hydrolysis
-
Once all the compound has been added, allow the solution to stir for a minimum of 2 hours at room temperature. This will ensure the complete hydrolysis of the pyrophosphate to orthophosphate.
Step 4: Neutralization
-
After the 2-hour hydrolysis period, the acidic solution must be neutralized.
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) to the stirring solution.
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Continue adding the NaOH solution until the pH is between 6.0 and 8.0.
Step 5: Final Disposal
-
Once neutralized, the resulting solution contains tetrabutylammonium chloride, sodium chloride, and sodium phosphate.
-
Consult your institution's specific guidelines for the disposal of non-hazardous aqueous waste. In many cases, this neutralized solution can be disposed of down the drain with copious amounts of water. However, local regulations must always be followed.
-
If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for chemical waste pickup by your institution's environmental health and safety department.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides crucial safety and logistical information for the handling and disposal of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate (CAS No. 857447-79-1). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling is strongly advised, treating the compound as potentially hazardous.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against dust particles, splashes, and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation[1]. |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and have been recently tested.
-
Work Area: Designate a specific area for handling the compound and ensure it is clean and free of clutter.
2. Handling the Solid Compound:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in Table 1.
-
Weighing: If weighing the powder, do so within a fume hood or a ventilated balance enclosure to minimize dust dispersal.
-
Static Electricity: Take precautionary measures against static discharge, as fine chemical dust can be combustible.
-
Hygroscopic Nature: The compound is hygroscopic and should be protected from moisture[4]. Keep containers tightly closed when not in use.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing in dust.
3. Solution Preparation:
-
Solvent Addition: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Compatibility: The compound is soluble in organic solvents like chloroform and acetonitrile[4]. Ensure compatibility with your chosen solvent.
4. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated solid hazardous waste container. |
| Liquid Waste (solutions containing the compound) | Collect in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Dispose of in the designated hazardous waste stream for PPE. |
General Disposal Principles:
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations[3]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Container Integrity: Ensure waste containers are in good condition and are kept closed except when adding waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
